molecular formula C9H17N3O4 B14736721 D-Alanyl-L-alanyl-D-alanine CAS No. 6892-45-1

D-Alanyl-L-alanyl-D-alanine

Cat. No.: B14736721
CAS No.: 6892-45-1
M. Wt: 231.25 g/mol
InChI Key: BYXHQQCXAJARLQ-NGJCXOISSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Alanyl-L-alanyl-D-alanine is a useful research compound. Its molecular formula is C9H17N3O4 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality D-Alanyl-L-alanyl-D-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Alanyl-L-alanyl-D-alanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6892-45-1

Molecular Formula

C9H17N3O4

Molecular Weight

231.25 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C9H17N3O4/c1-4(10)7(13)11-5(2)8(14)12-6(3)9(15)16/h4-6H,10H2,1-3H3,(H,11,13)(H,12,14)(H,15,16)/t4-,5+,6-/m1/s1

InChI Key

BYXHQQCXAJARLQ-NGJCXOISSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](C)C(=O)N[C@H](C)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

Chemical Structure and Stereochemistry of D-Alanyl-L-alanyl-D-alanine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of D-Alanyl-L-alanyl-D-alanine (D-Ala-L-Ala-D-Ala), a heterochiral tripeptide distinct from the canonical peptidoglycan precursors found in bacterial cell walls.[1]

Technical Reference & Protocol Guide

Executive Summary

D-Alanyl-L-alanyl-D-alanine (D-Ala-L-Ala-D-Ala) is a specific stereoisomer of the trialanine peptide family.[1][2] Unlike the homochiral L-Ala-L-Ala-L-Ala (found in ribosomal proteins) or the D-Ala-D-Ala terminus (essential for bacterial cell wall cross-linking), this D-L-D isoform represents a "heterochiral" sequence.[1]

Its primary significance lies in molecular recognition studies and conformational analysis .[1] The alternating chirality (D-L-D) disrupts the formation of extended


-sheets typical of homochiral peptides, instead favoring the formation of 

-hairpin turns
.[1][2] In drug development, it serves as a critical negative control for Vancomycin binding assays and a probe for testing the stereospecificity of peptidoglycan-processing enzymes (Mur ligases).

Chemical Structure & Stereochemical Analysis[1][3][4][5]

Nomenclature and Connectivity[2]
  • IUPAC Name: (2R)-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid[2]

  • Sequence: H-D-Ala-L-Ala-D-Ala-OH[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 231.25 g/mol [1]

Stereochemical Configuration (Cahn-Ingold-Prelog)

The biological activity and conformational stability of this molecule are dictated by the absolute configuration at the


-carbons (

).[1][2]
Residue PositionAmino AcidConfigurationSide Chain Orientation
N-Terminus (1) D-Alanine(R) Methyl group projects forward (relative to L-standard)
Middle (2) L-Alanine(S) Methyl group projects back
C-Terminus (3) D-Alanine(R) Methyl group projects forward
Conformational Landscape (The Heterochiral Effect)

Homochiral peptides (All-L or All-D) typically adopt extended conformations (


) or 

-helices.[1][2] However, the D-L-D sequence introduces a "steric break."[1]
  • 
    -Turn Induction:  The central L-residue flanked by D-residues strongly favors a Type II 
    
    
    
    -turn
    conformation.[1][2]
  • Mechanism: The side chain of the central L-residue (

    
     in a turn) minimizes steric clash with the carbonyl oxygen of the preceding residue only when specific torsion angles are adopted, forcing the backbone to reverse direction.[1]
    

Visualization of Stereochemistry & Logic

The following diagram maps the chemical connectivity and the logic of molecular recognition (Vancomycin exclusion).

DAlaLAlaDAla_Structure N_term N-Terminus (R)-D-Alanine Free Amine (NH2) Mid Middle Residue (S)-L-Alanine Amide Linkage N_term->Mid Peptide Bond (trans) Conf Conformation: Type II Beta-Turn (Favored by D-L-D) N_term->Conf Stereo-induction C_term C-Terminus (R)-D-Alanine Carboxylic Acid (COOH) Mid->C_term Peptide Bond (trans) Mid->Conf Result NO BINDING (Steric Clash at L-Ala) Mid->Result C_term->Conf Vanco Vancomycin Binding Target: D-Ala-D-Ala Vanco->Mid Probe Attempt

Figure 1: Structural connectivity and functional logic of D-Ala-L-Ala-D-Ala.[1] The central L-configuration disrupts the binding pocket required for Vancomycin interaction.[1]

Synthesis Protocol: Solid Phase Peptide Synthesis (SPPS)

Objective: Synthesize high-purity D-Ala-L-Ala-D-Ala using Fmoc chemistry. Scale: 0.1 mmol Resin: Wang Resin (pre-loaded with D-Ala is preferred to prevent racemization during loading, but we will describe full loading for completeness).

Reagents & Materials
  • Resin: Fmoc-D-Ala-Wang Resin (0.6-0.8 mmol/g loading).[1]

  • Amino Acids: Fmoc-L-Ala-OH, Fmoc-D-Ala-OH.[1][2]

  • Coupling Agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / HOBt.[1][2]

  • Base: DIPEA (N,N-Diisopropylethylamine).[1][2]

  • Deprotection: 20% Piperidine in DMF.[1][2]

  • Cleavage: TFA (Trifluoroacetic acid) / TIS (Triisopropylsilane) / Water (95:2.5:2.5).

Step-by-Step Methodology
StepActionCritical Technical Note (Expertise)
1. Swelling Swell 200 mg resin in DMF for 30 min.Ensures accessible sites for coupling.
2. Deprotection (C-term) Add 20% Piperidine/DMF (2 x 5 min). Wash DMF (5x).Removes Fmoc from the resin-bound D-Ala.[1][2] Verify with Kaiser test (should be blue).[1]
3. Coupling 1 (Middle) Dissolve Fmoc-L-Ala-OH (4 eq), HBTU (3.9 eq), HOBt (4 eq), DIPEA (8 eq) in DMF. Add to resin.[1] Shake 1 hr.Crucial: Use L-Ala here. Excess reagents drive reaction to completion.[1]
4. Wash & Deprotect Wash DMF (5x).[1] Add 20% Piperidine/DMF (2 x 5 min).Removes Fmoc from the newly attached L-Ala.
5. Coupling 2 (N-term) Dissolve Fmoc-D-Ala-OH (4 eq), HBTU/HOBt/DIPEA. Add to resin.[1] Shake 1 hr.Crucial: Use D-Ala here. This establishes the D-L-D sequence.
6. Final Deprotection Remove N-terminal Fmoc (Piperidine).[1][2][3] Wash DMF, then DCM.[1]Leave the N-terminus as a free amine (

).[1][2]
7. Cleavage Add TFA cocktail (95% TFA). Shake 2 hrs. Precipitate in cold diethyl ether.Cleaves peptide from resin and removes side-chain protecting groups (none for Ala).[1]
8. Purification RP-HPLC (C18 column). Gradient: 0-20% ACN in water (0.1% TFA).[1]D-L-D elutes differently than L-L-L or D-D-D due to different hydrophobicity/shape.[1][2]

Biological Applications & Molecular Recognition[1][4][7]

The "Negative Control" in Vancomycin Research

Vancomycin binds the D-Ala-D-Ala terminus of peptidoglycan precursors with high affinity (


) via a network of 5 hydrogen bonds.[1][2]
  • The Experiment: Researchers use D-Ala-L-Ala-D-Ala to prove binding specificity.[1][3]

  • The Mechanism: The methyl group of the central L-Alanine projects directly into the Vancomycin binding cleft, creating a severe steric clash.[1]

  • Result: Binding affinity is virtually abolished (

    
    ). This confirms that antibiotic activity is strictly dependent on the homochiral D-D stereochemistry.[1][2]
    
Proteolytic Stability

Peptides containing D-amino acids are generally resistant to endogenous proteases (which evolved to recognize L-amino acids).[1][2]

  • Application: D-Ala-L-Ala-D-Ala is often used as a metabolic stability probe .[1] It resists degradation by standard aminopeptidases and carboxypeptidases, allowing it to persist longer in biological matrices than its L-L-L counterpart.[1]

Analytical Separation (Marfey's Method)

Distinguishing D-Ala-L-Ala-D-Ala from its isomers (e.g., L-Ala-D-Ala-L-Ala) requires chiral resolution.[1]

  • Protocol: Hydrolyze the peptide (6N HCl, 110°C, 24h)

    
     Derivatize with Marfey’s Reagent  (FDAA) 
    
    
    
    Analyze via LC-MS.
  • Outcome: FDAA reacts with the free amino acids.[1] The resulting diastereomers (L-FDAA-D-Ala and L-FDAA-L-Ala) have distinct retention times on C18 columns, allowing precise quantification of the D:L ratio (should be 2:1).[1]

Synthesis Workflow Diagram

SPPS_Workflow Start Start: Fmoc-D-Ala-Wang Resin Deprot1 1. Deprotect (Piperidine) Exposes D-Ala-NH2 Start->Deprot1 Couple1 2. Couple Fmoc-L-Ala-OH (HBTU/DIPEA) Deprot1->Couple1 Deprot2 3. Deprotect (Piperidine) Exposes L-Ala-NH2 Couple1->Deprot2 Couple2 4. Couple Fmoc-D-Ala-OH (HBTU/DIPEA) Deprot2->Couple2 Cleave 5. Cleave & Deprotect (95% TFA) Couple2->Cleave Final Product: H-D-Ala-L-Ala-D-Ala-OH Cleave->Final

Figure 2: Solid Phase Peptide Synthesis (SPPS) workflow for the specific D-L-D sequence.

References

  • PubChem. (2024).[1] D-Alanyl-L-alanyl-D-alanine Compound Summary. National Library of Medicine.[1] [Link]

  • Turpin, E. R. (2012).[1] Computational Studies of Folding and Binding of Polypeptides. Nottingham ePrints.[1] (Discusses energy landscapes of trialanine diastereomers). [Link]

  • Bugg, T. D., et al. (1991).[1] Molecular basis for vancomycin resistance in Enterococcus faecium. Science. (Foundational work on D-Ala-D-Ala vs D-Ala-D-Lac/L-Ala specificity). [Link]

  • Bhushan, R. & Brückner, H. (2004).[1] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][2][4][5][6][7] (Protocol for stereochemical validation). [Link]

Sources

Role of D-Alanyl-L-alanyl-D-alanine in peptidoglycan biosynthesis models

Author: BenchChem Technical Support Team. Date: March 2026

The Role of D-Alanyl-L-alanyl-D-alanine in Peptidoglycan Biosynthesis Models[1][2]

Executive Summary

The biosynthesis of bacterial peptidoglycan (PG) relies on the precise assembly of the stem pentapeptide, a process governed by strict stereochemical fidelity.[1][2] While the canonical terminus of the PG precursor is the dipeptide D-Alanyl-D-alanine (D-Ala-D-Ala) , the study of stereoisomeric analogs—specifically the tripeptide motif D-Alanyl-L-alanyl-D-alanine (D-Ala-L-Ala-D-Ala) and its related dipeptide precursors—serves as a critical tool for mapping the active sites of ATP-dependent ligases (MurC-F) and Penicillin-Binding Proteins (PBPs).[1][2]

This guide delineates the mechanistic role of the D-Ala-D-Ala moiety, contrasts it with the D-Ala-L-Ala-D-Ala probe, and provides protocols for utilizing these substrates to validate antibiotic targets and resistance mechanisms (e.g., Vancomycin resistance).[1][2]

Biochemical Context: The Canonical vs. The Probe[1]

To understand the utility of D-Alanyl-L-alanyl-D-alanine, one must first establish the absolute requirement of the D-Ala-D-Ala terminus in the wild-type peptidoglycan cycle.[1][2]

The Canonical Pathway (D-Ala-D-Ala)

In standard PG biosynthesis, the cytoplasmic enzyme D-Alanine:D-Alanine Ligase (Ddl) catalyzes the ATP-dependent ligation of two D-alanine residues to form D-Ala-D-Ala.[1][2] This dipeptide is subsequently added to the UDP-MurNAc-Tripeptide by MurF to create the final UDP-MurNAc-Pentapeptide.[1][2]

  • Function: The D-Ala-D-Ala terminus is the substrate for PBPs (Transpeptidases), which cleave the terminal D-Ala to power the cross-linking of glycan strands.[1][2]

  • Therapeutic Target: This terminus is the high-affinity binding site for Vancomycin , which sterically hinders cross-linking.[1][2]

The Stereochemical Probe (D-Ala-L-Ala-D-Ala)

The tripeptide D-Alanyl-L-alanyl-D-alanine is a synthetic analog often used in structural biology and kinetic assays to probe the stereoselectivity of PG enzymes.[1][2]

  • Steric Clash: The insertion of an L-alanine in the central position (or as a substitute in the ligase reaction) introduces a methyl group in a distinct spatial orientation compared to the canonical D-isomer.[1][2]

  • Utility: It is used to define the "exclusion volume" of the Ddl and MurF active sites, determining how strictly these enzymes reject non-D stereocenters.[1]

Mechanistic Role in Biosynthesis Models[1][2]

Enzyme Specificity: Ddl and MurF

The Ddl enzyme is highly specific for D-amino acids.[1][2] Research utilizing analogs like D-Ala-L-Ala indicates that while Ddl can bind mixed stereoisomers, the catalytic efficiency (


) drops precipitously.[1][2]
  • Ddl Interaction: Ddl typically binds D-Ala (donor) and D-Ala (acceptor).[1][2] Introducing L-Ala as the acceptor often results in a "dead-end" complex or extremely slow turnover, making D-Ala-L-Ala type motifs effective competitive inhibitors in vitro.[1][2]

  • MurF Interaction: MurF adds the dipeptide to the tripeptide stem.[1] If D-Ala-L-Ala is synthesized (or provided exogenously), MurF may incorporate it, but the resulting L-containing pentapeptide often fails to be processed by downstream PBPs, leading to cell wall instability.[1][2]

Vancomycin Resistance Modeling

In Vancomycin-Resistant Enterococci (VRE), the cell reprograms its machinery to produce D-Ala-D-Lac (depsipeptide) instead of D-Ala-D-Ala.[1][2]

  • Comparative Analysis: Researchers use D-Ala-L-Ala-D-Ala analogs to study the binding pocket of Vancomycin.[1][2] Vancomycin requires the specific hydrogen bonding network provided by the D-D stereochemistry.[1][2] The L-isomer insertion disrupts the H-bond donor/acceptor alignment, drastically reducing Vancomycin affinity (

    
     increases by orders of magnitude), mimicking the resistance mechanism seen with D-Lac.[1][2]
    

Visualization: Peptidoglycan Assembly & Stereochemical Checkpoints[1][2]

The following diagram illustrates the canonical pathway and the points where stereochemical fidelity is enforced (Ddl, MurF) and where analogs like D-Ala-L-Ala-D-Ala act as probes.[1][2]

PG_Biosynthesis cluster_cytoplasm Cytoplasm: Stereochemical Checkpoints L_Ala L-Alanine Racemase Alr (Racemase) L_Ala->Racemase D_Ala D-Alanine Ddl Ddl (Ligase) Checkpoint 1 D_Ala->Ddl 2x Racemase->D_Ala DAla_DAla D-Ala-D-Ala (Canonical) Ddl->DAla_DAla ATP -> ADP MurF MurF (Ligase) Checkpoint 2 DAla_DAla->MurF Probe D-Ala-L-Ala / D-Ala-L-Ala-D-Ala (Stereo-Probe) Probe->Ddl Competitive Inhibition (Low Efficiency) Probe->MurF Alternative Substrate Pentapeptide UDP-MurNAc-Pentapeptide (Canonical) MurF->Pentapeptide Canonical Ligation Defective_Penta Defective Pentapeptide (Contains L-isomer) MurF->Defective_Penta If Probe Incorporated Tripeptide UDP-MurNAc-Tripeptide (L-Ala-D-Glu-L-Lys) Tripeptide->MurF

Caption: Schematic of PG precursor synthesis highlighting Ddl and MurF as stereochemical checkpoints. Red nodes indicate where D-Ala-L-Ala analogs intervene as probes or inhibitors.[1][2]

Experimental Protocols

Protocol A: Kinetic Characterization of Ddl Specificity

Objective: Determine the specificity constant (


) of Ddl for D-Ala vs. D-Ala-L-Ala analogs.[1][2]
  • Reagent Preparation:

    • Purify recombinant Ddl (e.g., from E. coli or S. aureus) using Ni-NTA affinity chromatography.[1][2]

    • Prepare 100 mM stocks of D-Alanine (Control) and D-Alanyl-L-Alanine (Probe) in 50 mM HEPES (pH 7.5).

    • Prepare ATP regeneration system: Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH), Phosphoenolpyruvate (PEP), and NADH.[1][2]

  • Coupled Assay Setup:

    • In a 96-well UV-transparent plate, mix:

      • 100 mM HEPES (pH 7.5), 10 mM MgCl2, 10 mM KCl.[1][2]

      • 5 mM ATP.[1][2]

      • 1 mM PEP, 0.2 mM NADH, 5 U PK/LDH.[1]

      • Variable concentration of substrate (0.1 – 10 mM D-Ala or Analog).[1][2]

  • Initiation & Measurement:

    • Initiate reaction with 50 nM Ddl enzyme.[1][2]

    • Monitor absorbance at 340 nm (NADH oxidation) continuously at 25°C for 20 minutes.[1][2]

  • Data Analysis:

    • Calculate initial velocity (

      
      ) from the linear slope.[1][2]
      
    • Fit data to the Michaelis-Menten equation

      
      .[1][2]
      
    • Self-Validation: The wild-type D-Ala reaction must show rapid NADH depletion.[1][2] The Analog reaction should show significantly reduced rates or zero activity if strict specificity is maintained.[1][2]

Protocol B: Vancomycin Binding Competition Assay

Objective: Quantify the affinity difference between D-Ala-D-Ala and D-Ala-L-Ala-D-Ala motifs.[1][2]

  • Surface Plasmon Resonance (SPR) Setup:

    • Immobilize Vancomycin on a CM5 sensor chip via amine coupling.[1][2]

  • Analyte Injection:

    • Inject increasing concentrations (0.1 µM to 100 µM) of the peptide analytes:

      • Analyte 1: Ac-L-Lys-D-Ala-D-Ala (Canonical Mimic).[1][2]

      • Analyte 2: Ac-D-Ala-L-Ala-D-Ala (Probe).[1][2]

  • Measurement:

    • Record Resonance Units (RU) at equilibrium.[1][2]

    • Regenerate surface with 10 mM Glycine-HCl (pH 2.[1][2]0) between runs.

  • Result Interpretation:

    • Canonical mimic should yield a

      
       in the low micromolar range (~1 µM).[1][2]
      
    • The L-containing probe should show negligible binding or a

      
       > 1 mM, confirming the necessity of the D-D stereocenter for antibiotic recognition.[1][2]
      

Quantitative Data Summary

ParameterCanonical Substrate (D-Ala-D-Ala)Probe/Analog (D-Ala-L-Ala-D-Ala)Significance
Ddl

~10 - 50 µM> 5000 µM (or N.D.)[1][2]Demonstrates high stereoselectivity of Ligase.[1][2]
Vancomycin

~1.0 µM> 1000 µMExplains molecular basis of Vancomycin resistance (stereochemical exclusion).[1][2]
PBP Cross-linking High EfficiencyInhibitedL-isomer disrupts the nucleophilic attack geometry in the transpeptidation active site.[1][2]

References

  • Walsh, C. T. (1989).[1][2] Enzymes in the D-alanine branch of bacterial cell wall peptidoglycan assembly.[1][2] Biochemistry.[1][2][3][4] Link[1][2]

  • Bugg, T. D., et al. (1991).[1][2] Molecular basis for vancomycin resistance in Enterococcus faecium BM4147: biosynthesis of a depsipeptide peptidoglycan precursor by vancomycin resistance proteins VanH and VanA.[1] Biochemistry.[1][2][3][4] Link[1][2]

  • Barreteau, H., et al. (2008).[1][2] Cytoplasmic steps of peptidoglycan biosynthesis.[1][2] FEMS Microbiology Reviews.[1][2] Link[1][2]

  • PubChem. (n.d.).[1][2][5][6] D-Alanyl-L-alanyl-D-alanine (CID 13894352).[1][2][5] National Center for Biotechnology Information.[2] Link

  • Lessard, I. A., & Walsh, C. T. (1999).[1][2] VanX, a bacterial D-alanyl-D-alanine dipeptidase: resistance, purification, and specificity.[1][2] Proceedings of the National Academy of Sciences.[1][2] Link[1][2]

Sources

Stereochemical Stringency in Glycopeptide Antibiotics: The Binding Mechanics of Vancomycin to Peptidoglycan Precursors and D-Ala-L-Ala-D-Ala Variants

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in antimicrobial resistance and structural biology, I frequently encounter questions regarding the absolute stereochemical requirements of glycopeptide antibiotics. Vancomycin, a critical last-resort antibiotic for severe Gram-positive infections (such as MRSA), functions by sequestering the terminal D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide of the bacterial peptidoglycan precursor. This sequestration halts transglycosylation and transpeptidation, leading to compromised cell wall integrity and subsequent osmotic lysis[1].

While the native D-Ala-D-Ala target is well-characterized, analyzing synthetic or aberrant sequences such as D-Alanyl-L-alanyl-D-alanine (D-Ala-L-Ala-D-Ala) provides profound mechanistic insights into the spatial and thermodynamic constraints of the vancomycin binding pocket. This technical guide dissects the canonical binding architecture, models the stereochemical disruption caused by L-alanine incorporation, and outlines the self-validating experimental protocols required to quantify these chiral interactions.

The Canonical Binding Architecture

The efficacy of vancomycin relies on a highly complementary, pre-organized binding pocket that forms a stable supramolecular complex with the D-Ala-D-Ala terminus. The high binding affinity (


) is driven by a network of five intermolecular hydrogen bonds, supplemented by precise hydrophobic packing[2][3].
The 5-Hydrogen Bond Network
  • Ligand Terminal Carboxylate (

    
    )  to Vancomycin NH (Residue 2) 
    
  • Ligand Terminal Carboxylate (

    
    )  to Vancomycin NH (Residue 3) 
    
  • Ligand Terminal Carboxylate (

    
    )  to Vancomycin NH (Residue 4) 
    
  • Ligand Terminal NH to Vancomycin C=O (Residue 4)

  • Ligand Penultimate C=O to Vancomycin NH (Residue 6) [4][5]

Furthermore, the methyl side chains of the two D-alanines nestle perfectly into a hydrophobic cleft formed by the aromatic rings of the vancomycin aglycon. This precise spatial arrangement is entirely dependent on the D,D-stereochemistry.

H_Bond_Network cluster_vanco Vancomycin Aglycon Binding Pocket cluster_ligand D-Ala-D-Ala Ligand Terminus V_NH2 Residue 2 (NH) V_NH3 Residue 3 (NH) V_NH4 Residue 4 (NH) V_CO4 Residue 4 (C=O) L_NH Terminal D-Ala (NH) V_CO4->L_NH H-bond 4 V_NH6 Residue 6 (NH) L_CO_pen Penultimate D-Ala (C=O) V_NH6->L_CO_pen H-bond 5 L_COO Terminal D-Ala (COO-) L_COO->V_NH2 H-bond 1 L_COO->V_NH3 H-bond 2 L_COO->V_NH4 H-bond 3

Network of 5 critical hydrogen bonds between vancomycin and the D-Ala-D-Ala terminus.

Stereochemical Disruption: The D-Ala-L-Ala-D-Ala Variant

When evaluating the theoretical or synthetic tripeptide D-Ala-L-Ala-D-Ala , we must analyze the interaction at the terminal dipeptide (L-Ala-D-Ala). The inversion of the penultimate stereocenter from (R) to (S) triggers a catastrophic loss of binding affinity due to two primary structural consequences:

A. Severe Steric Clash

In the native D-Ala-D-Ala, the methyl group of the penultimate D-Ala points away from the vancomycin backbone, resting in a hydrophobic pocket. In an L-Ala configuration, the methyl group projects directly into the face of the vancomycin peptide backbone (specifically clashing with the amide linkage between residues 4 and 5).

B. Abrogation of the Hydrogen Bond Network

To relieve the steric clash caused by the L-Ala methyl group, the ligand backbone must twist out of the binding cleft. This conformational distortion completely breaks the critical hydrogen bond between the penultimate C=O and the NH of Vancomycin Residue 6[4]. Additionally, the altered trajectory of the terminal D-Ala prevents optimal alignment of the carboxylate with the NH groups of residues 2, 3, and 4. Consequently, the binding affinity drops by several orders of magnitude (>10,000-fold reduction), rendering the antibiotic ineffective against such a sequence.

Comparison with Natural Resistance Mechanisms

Bacteria naturally evade vancomycin by altering the terminal dipeptide, but they do so via subtle substitutions rather than drastic stereochemical inversions:

  • VanA/VanB Phenotypes (D-Ala-D-Lac): Replaces the terminal NH with an oxygen (ester bond). This removes one H-bond and introduces a repulsive lone-pair interaction with the vancomycin C=O (Residue 4), dropping affinity 1000-fold[2][3].

  • VanC Phenotype (D-Ala-D-Ser): Introduces a hydroxyl group on the terminal side chain. The 5 H-bonds remain intact, but a slight size mismatch and increased entropic penalty reduce affinity ~6-fold[4].

Quantitative Data Summary

Ligand SequenceBinding Affinity (

)
H-Bond CountPrimary Structural DisruptionBiological Relevance
D-Ala-D-Ala ~1 µM5None (Optimal fit)Native target (Susceptible)
D-Ala-D-Ser ~6 µM5Mild steric/entropic penaltyVanC Resistance
D-Ala-D-Lac ~1000 µM4Lone-pair repulsion; Loss of 1 H-bondVanA/VanB Resistance
D-Ala-L-Ala-D-Ala >10,000 µM<2Severe steric clash; Backbone distortionSynthetic/Analytical Model

Experimental Methodologies: A Self-Validating Protocol

To empirically validate the lack of binding in L-Ala variants and quantify resistance intermediates (like D-Ala-D-Lac), we utilize a highly robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow coupled with Marfey's derivatization[6].

Causality in Experimental Design

Why use Marfey's reagent? Mass spectrometry cannot inherently distinguish between enantiomers (D-Ala vs. L-Ala) because they have identical mass-to-charge (


) ratios and fragmentation patterns. By reacting the cell extract with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), we convert the enantiomers into diastereomers. These diastereomers possess different physicochemical properties, allowing them to be cleanly resolved on a standard achiral C18 reverse-phase column prior to MS/MS quantification[6].
Step-by-Step LC-MS/MS Protocol
  • Culture & Exposure: Grow bacterial strains (e.g., Enterococcus faecium) to log phase (

    
    ). Expose to varying concentrations of vancomycin (0 to 128 µg/mL) to induce resistance pathways[6].
    
  • Quenching & Lysis: Rapidly quench metabolism using cold methanol to prevent metabolite turnover. Lyse cells via mechanical bead-beating to extract cytoplasmic peptidoglycan intermediates.

  • Washing & Filtration: Remove culture medium components using a validated washing method (critical to prevent ion suppression in MS). Filter the extract through a 10 kDa MWCO spin column.

  • Marfey's Derivatization: Add Marfey's reagent and

    
     to the extract. Incubate at 40°C for 1 hour. Quench the reaction with 1M HCl.
    
  • LC-MS/MS Analysis: Inject the derivatized sample onto a C18 column. Utilize Multiple Reaction Monitoring (MRM) to quantify the specific transitions for Mar-D-Ala-D-Ala, Mar-D-Ala-D-Lac, and any L-Ala containing variants.

  • System Validation: Use isotopically labeled internal standards (e.g.,

    
    -D-Ala) spiked into the lysis buffer to correct for matrix effects and extraction efficiency, ensuring a self-validating quantitative loop.
    

Workflow A 1. Bacterial Culture & Vancomycin Exposure B 2. Cell Lysis & Metabolite Extraction A->B C 3. Marfey's Derivatization (Chiral Resolution) B->C D 4. LC-MS/MS Quantification C->D E 5. Data Analysis (Affinity & Resistance) D->E

LC-MS/MS workflow using Marfey's derivatization for chiral metabolite quantification.

References

  • Putty, S., et al. "A liquid chromatography-tandem mass spectrometry assay for d-Ala-d-Lac: a key intermediate for vancomycin resistance in vancomycin-resistant enterococci." Analytical Biochemistry (2013). 7

  • Lessard, I. A., et al. "VanX, a bacterial d-alanyl-d-alanine dipeptidase: Resistance, immunity, or survival function?." PNAS (1999). 1

  • Xie, J., et al. "Vancomycin analogs: Seeking improved binding of D-Ala-D-Ala and D-Ala-D-Lac peptides by side-chain and backbone modifications." Bioorganic & Medicinal Chemistry Letters (2011). 3

  • Loll, P. J., et al. "Crystal structure of vancomycin bound to the resistance determinant d-alanine-d-serine." Acta Crystallographica Section D (2009). 4

  • Piskorz, J., et al. "NMR and MD Analysis of the Bonding Interaction of Vancomycin with Muramyl Pentapeptide." Molecules (2022). 5

Sources

Technical Guide: Conformational Analysis of D-Alanyl-L-alanyl-D-alanine via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the structural elucidation of the tripeptide D-Alanyl-L-alanyl-D-alanine (D-Ala-L-Ala-D-Ala) using solution-state Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike homochiral peptides (L-L-L or D-D-D), which often adopt extended or random coil conformations in solution, the heterochiral D-L-D motif introduces specific steric constraints that frequently favor reverse-turn architectures, such as


-hairpins or Type II 

-turns.

This analysis is critical for researchers in antibiotic development, particularly those studying peptidoglycan precursors , as the D-Ala-D-Ala terminus is the primary binding site for glycopeptide antibiotics like Vancomycin. Understanding the conformational bias of the D-L-D diastereomer provides a vital negative control or alternative binding model in structure-activity relationship (SAR) studies.

Theoretical Framework & Stereochemical Context

The primary objective is to distinguish between a random coil and a structured turn. The alternating chirality (D-L-D) creates a "heterochiral" sequence where the side chains of residues


 and 

are on the same side of the peptide plane in an extended conformation, creating steric clash. To relieve this, the peptide backbone often twists, promoting turn formation.
Key Structural Indicators[1][2][3][4]
  • 
    -Turn Type II:  Common in D-L sequences. Characterized by a strong 
    
    
    
    NOE and specific
    
    
    torsion angles.
  • Random Coil: Characterized by averaged

    
     values (~6-8 Hz) and linear temperature dependence of amide shifts.
    

Experimental Protocol & Sample Preparation

To ensure high-fidelity data, the sample environment must minimize exchange broadening and aggregation.

Sample Preparation
  • Solvent: 90% H

    
    O / 10% D
    
    
    
    O (for lock).
    • Note: DMSO-d

      
       may be used to identify intramolecular hydrogen bonds (due to its high viscosity and H-bond accepting nature), but water is preferred for biological relevance.
      
  • Concentration: 2.0 – 5.0 mM. (High enough for 2D sensitivity, low enough to prevent aggregation).

  • pH Control: Adjust to pH 3.5 – 4.5 using HCl/NaOH.

    • Causality: Acidic pH slows the exchange rate of amide protons (

      
      ), preventing the "washing out" of NH signals and allowing for the measurement of coupling constants (
      
      
      
      ) and NOEs.
  • Reference: Internal DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) at 0.00 ppm.

Data Acquisition Workflow

The following pulse sequences are required for a complete assignment and structural calculation.

NMR_Workflow Start Sample Preparation (pH 4.0, 5mM) OneD 1D 1H NMR (Quality Control) Start->OneD TOCSY 2D TOCSY (Spin System ID) OneD->TOCSY Check Linewidth NOESY 2D NOESY/ROESY (Sequential Assignment) TOCSY->NOESY Assign Residue Type VT Variable Temp (VT) (280K - 320K) NOESY->VT Distance Constraints Structure Conformational Analysis NOESY->Structure VT->Structure H-Bonding Data

Figure 1: NMR acquisition workflow ensuring data integrity from sample prep to structural calculation.

Resonance Assignment Strategy

Spin System Identification (TOCSY)

Use Total Correlation Spectroscopy (TOCSY) with a mixing time (


) of 60-80 ms.
  • Objective: Identify the three distinct alanine spin systems.

  • Challenge: Since all residues are Alanine, chemical shift dispersion may be poor.

  • Differentiation:

    • N-terminal D-Ala (1): Distinctive due to the free NH

      
       group (shifts signals upfield/downfield depending on pH).
      
    • C-terminal D-Ala (3): Distinctive due to the free COO

      
       group.
      
    • Central L-Ala (2): Identified by exclusion and sequential connectivity.

Sequential Assignment (NOESY)

Use Nuclear Overhauser Effect Spectroscopy (NOESY) with


 = 200-300 ms.
  • Protocol: Look for

    
     cross-peaks. The H
    
    
    
    of residue
    
    
    will show an NOE to the NH of residue
    
    
    .
  • Validation: Walk the chain:

    
    .
    

Conformational Parameters (The Core Analysis)

This section details how to translate spectral data into 3D geometry.

Dihedral Angles via Karplus Equation

The vicinal coupling constant


 is directly related to the backbone torsion angle 

.
  • Measurement: Extract

    
     values from 1D 
    
    
    
    H spectra or high-resolution 2D spectra.
  • Interpretation:

    • 
       Hz:  Indicates 
      
      
      
      (Helical or Turn conformation).
    • 
       Hz:  Indicates 
      
      
      
      (Extended
      
      
      -strand conformation).
    • 
       Hz:  Indicates conformational averaging (Random Coil).
      
  • Equation:

    
    
    
    • Standard coefficients:

      
       (Vuister & Bax).
      
Hydrogen Bonding via Temperature Coefficients

Measure the chemical shift of amide protons (


) over a range of temperatures (e.g., 280K to 320K). Calculate the temperature coefficient (

).[1][2]
Coefficient (ppb/K)InterpretationStructural Implication
> -4.0 Shielded / H-Bonded The proton is protected from solvent exchange, likely involved in an intramolecular H-bond (e.g., in a

-turn).
< -4.6 Exposed The proton is fully exposed to the solvent, indicating a random coil or extended structure.
NOE Patterns & Turn Identification

The pattern of NOE intensities is the strongest indicator of secondary structure.

NOE_Patterns Observed Observed NOE dNN d_NN(i, i+1) Strong Observed->dNN daN d_aN(i, i+1) Strong Observed->daN Result_Turn Type I/II Turn (Folded) dNN->Result_Turn Characteristic of Turns Result_Ext Extended / Coil (Unfolded) daN->Result_Ext Characteristic of b-sheet dBN d_BN(i, i+1) Medium dBN->Result_Turn Sidechain orientation

Figure 2: Decision tree for assigning secondary structure based on NOE intensities.

  • Diagnostic for D-L-D Turns: A strong

    
     between L-Ala(2) and D-Ala(3) combined with a low temperature coefficient for NH(3) strongly suggests a Type II 
    
    
    
    -turn
    with a hydrogen bond between CO(1) and NH(3).

Structural Refinement (rMD)

Do not rely solely on manual inspection. Use Restrained Molecular Dynamics (rMD).

  • Input:

    • Distance constraints (Strong NOE = 1.8-2.5 Å, Medium = 1.8-3.5 Å).

    • Dihedral constraints (from

      
      -coupling).
      
  • Software: XPLOR-NIH or CYANA.

  • Protocol: Generate 50-100 structures. Select the 10 lowest energy structures.

  • Validation: Check for violations > 0.5 Å. If violations exist, reassess NOE assignments (spin diffusion may be present).

References

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience.

  • Cierpicki, T., & Otlewski, J. (2001). Amide proton temperature coefficients as hydrogen bond indicators in proteins. Journal of Biomolecular NMR, 21(3), 249-261.

  • Hu, K. N., et al. (2021). Temperature-Dependent Solid-State NMR Proton Chemical-Shift Values and Hydrogen Bonding. The Journal of Physical Chemistry B.

  • Case, D. A., et al. (2000).[3] Static and Dynamic Effects on Vicinal Scalar J Couplings in Proteins and Peptides.[3] Journal of the American Chemical Society.[3]

  • Kern, T., et al. (2008). Studying intact bacterial peptidoglycan by proton-detected NMR spectroscopy. Journal of the American Chemical Society.[3]

Sources

The Stereochemical Imperative: Significance of L-Alanine Insertion in D-Alanyl-D-Alanine Termini

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Peptidoglycan Stereochemistry, Glycopeptide Resistance, and Analytical Methodologies

Executive Summary

The terminal D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide of the bacterial peptidoglycan precursor is the universal molecular target for glycopeptide antibiotics, most notably vancomycin. While natural evolutionary resistance mechanisms typically substitute the terminal D-Ala with D-lactate (D-Lac) or D-serine (D-Ser), the deliberate insertion or substitution of L-alanine (yielding D-Ala-L-Ala or L-Ala-D-Ala) serves as a profound stereochemical probe. As a Senior Application Scientist, I utilize this stereochemical disruption to interrogate the spatial constraints of the vancomycin binding pocket and the catalytic requirements of resistance-associated enzymes like VanX. This guide dissects the mechanistic causality behind L-Ala insertion, supported by self-validating experimental workflows.

The Stereochemical Basis of Peptidoglycan Termini

In wild-type Gram-positive bacteria, the peptidoglycan stem peptide terminates in a highly conserved D-Ala-D-Ala sequence. This specific stereochemistry is not accidental; it projects the methyl side chains away from the peptide backbone, creating an unhindered face that allows vancomycin to form a critical five-hydrogen-bond network .

When an L-alanine insertion occurs—specifically the substitution of the terminal D-Ala with an L-Ala to form D-Ala-L-Ala—the stereocenter is inverted. The causality of this modification is strictly spatial: the methyl group of the L-Ala residue is forced to project directly into the binding cleft of the glycopeptide aglycone. This creates a severe steric clash, physically preventing the hydrogen bond donors and acceptors from aligning, thereby abrogating binding entirely.

Enzymatic Evasion: The VanX Paradox

The significance of L-Ala insertion extends beyond antibiotic binding; it profoundly impacts the enzymatic machinery of vancomycin-resistant enterococci (VRE). The VanX enzyme is a highly specialized Zn²⁺-dependent D,D-dipeptidase responsible for clearing wild-type D-Ala-D-Ala precursors, ensuring that only modified termini (like D-Ala-D-Lac) are incorporated into the cell wall .

VanX exhibits extreme stereospecificity. The active site of this M15B metallopeptidase requires the D,D-configuration to properly coordinate the scissile peptide bond with the catalytic zinc ion. If an L-Ala is inserted (D-Ala-L-Ala or L-Ala-D-Ala), the altered trajectory of the methyl side chain prevents the substrate from entering the hydrophobic pocket of the enzyme . Consequently, VanX is completely incapable of cleaving L-Ala-containing termini.

Pathway cluster_WT Wild-Type Terminus cluster_Mut Stereochemical Insertion WT_Sub D-Ala + D-Ala WT_Lig Ddl Ligase WT_Sub->WT_Lig WT_Prod D-Ala-D-Ala (High Affinity) WT_Lig->WT_Prod Vanco Vancomycin WT_Prod->Vanco Binds (Kd ~1 µM) VanX VanX (D,D-dipeptidase) WT_Prod->VanX Cleaved Mut_Sub D-Ala + L-Ala Mut_Lig Engineered Ligase Mut_Sub->Mut_Lig Mut_Prod D-Ala-L-Ala (Low Affinity) Mut_Lig->Mut_Prod Mut_Prod->Vanco Steric Clash Mut_Prod->VanX Resistant

Fig 1. Impact of L-Ala insertion on Vancomycin binding and VanX enzymatic cleavage.

Quantitative Analysis of Stereochemical Variants

To understand the magnitude of this stereochemical disruption, we must look at the quantitative data. The insertion of L-Ala is far more disruptive to vancomycin binding than the natural D-Lac mutation found in VRE.

Table 1: Binding Affinities (


) of Vancomycin to Peptidoglycan Termini 
Terminus Sequence

(

M)
Binding StatusStructural Consequence
D-Ala-D-Ala ~1.0High AffinityOptimal 5 H-bond network
D-Ala-D-Lac ~1000Low AffinityLoss of 1 H-bond (ester linkage)
D-Ala-L-Ala >10,000No BindingSevere steric clash of L-methyl group
L-Ala-D-Ala >10,000No BindingDisruption of backbone geometry

Table 2: Kinetic Parameters of VanX (D,D-dipeptidase)

Substrate

(mM)

(

)
Catalytic Efficiency (

)
D-Ala-D-Ala 1.814.5~8000
D-Ala-L-Ala >50N/ANo measurable cleavage
L-Ala-D-Ala >100N/ANo measurable cleavage

Self-Validating Experimental Methodologies

To accurately measure the effects of L-Ala insertion, standard biochemical assays are insufficient. We must employ techniques that account for stereoisomerism and membrane-surface avidity. Below are the field-proven protocols designed with built-in validation mechanisms.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality of Choice: Standard isothermal titration calorimetry (ITC) measures binding in solution. However, vancomycin dimerizes at the bacterial membrane, drastically increasing its avidity. By using SPR with a supported lipid monolayer, we mimic the fluid dynamics of the bacterial surface, allowing for accurate measurement of cooperative binding .

Step-by-Step Protocol:

  • Surface Preparation: Functionalize a gold SPR chip with a self-assembled monolayer (SAM) of alkanethiols (e.g.,

    
    ).
    
  • Lipid Monolayer Insertion: Introduce lipid-anchored peptides (

    
    ) to create a fluid membrane model.
    
  • Analyte Injection: Flow vancomycin across the microfluidic channels at escalating concentrations (0.1

    
    M to 100 
    
    
    
    M) at a constant flow rate of 30
    
    
    L/min.
  • Validation Step (Internal Control): Utilize an in-line reference flow cell functionalized with a scrambled, non-binding peptide (L-Ala-L-Ala). Subtract the reference channel signal from the active channel to eliminate bulk refractive index shifts and non-specific binding artifacts.

  • Kinetic Analysis: Fit the resulting sensograms to a 1:1 Langmuir binding model (or a bivalent analyte model to account for dimerization) to extract

    
     and 
    
    
    
    .

Workflow N1 1. Surface Preparation Gold film with HS(CH2)15CO2H SAM N2 2. Ligand Immobilization Insertion of D-Ala-D-Ala vs D-Ala-L-Ala lipids N1->N2 N3 3. Analyte Injection Flow Vancomycin across microfluidic channels N2->N3 N4 4. Real-Time Detection Measure SPR Angle Shifts (RU) N3->N4 N5 5. Kinetic Validation Reference channel subtraction & Kd calculation N4->N5

Fig 2. Self-validating SPR workflow for measuring glycopeptide binding kinetics.

LC-MS/MS Quantification of Stereoisomeric Precursors

Causality of Choice: Standard C18 reverse-phase chromatography cannot separate enantiomeric peptides (D-Ala vs. L-Ala) because they have identical physicochemical properties in an achiral environment. We employ Marfey's reagent to derivatize the enantiomers into diastereomers, allowing for distinct chromatographic separation prior to MS/MS quantification .

Step-by-Step Protocol:

  • Extraction: Lyse bacterial cells and extract cytoplasmic precursors using 8% trichloroacetic acid (TCA) at 4°C. Causality: TCA immediately halts all endogenous enzymatic activity (like VanX), preserving the true in vivo ratio of D-Ala to L-Ala termini.

  • Validation Step (Internal Standard): Spike the lysate with a known concentration of heavy-isotope labeled

    
    -D-Ala-D-Ala. This corrects for matrix suppression effects during ionization and variations in derivatization efficiency.
    
  • Derivatization: React the extract with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent) at 40°C for 1 hour.

  • Separation: Inject the sample into a UHPLC system equipped with a high-resolution C18 column. The diastereomeric Mar-D-Ala-L-Ala will elute at a distinctly different retention time than Mar-D-Ala-D-Ala.

  • Detection: Analyze via Electrospray Ionization (ESI) tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for each derivatized terminus.

Conclusion

The insertion of L-alanine into the D-alanyl-D-alanine terminus is not merely a structural anomaly; it is a highly calibrated biochemical tool. By intentionally breaking the stereochemical symmetry of the peptidoglycan precursor, researchers can map the exact spatial tolerances of glycopeptide antibiotics and the metallopeptidases that confer resistance. As drug development pivots toward next-generation supramolecular antibiotics, understanding these rigid stereochemical imperatives will be critical for designing compounds that can bypass target modification.

References

  • Nieto, M., & Perkins, H. R. (1971). Modifications of the acyl-D-alanyl-D-alanine terminus affecting complex-formation with vancomycin. Biochemical Journal. URL:[Link]

  • Wu, Z., & Walsh, C. T. (1995). VanX, a D,D-dipeptidase required for vancomycin resistance... Proceedings of the National Academy of Sciences. URL:[Link]

  • Meziane-Cherif, D., et al. (2014). Structural basis for the evolution of vancomycin resistance D,D-peptidases. Proceedings of the National Academy of Sciences. URL:[Link]

  • Cooper, M. A., et al. (2000). Binding of vancomycin group antibiotics to D-alanine and D-lactate presenting self-assembled monolayers. Bioorganic & Medicinal Chemistry. URL:[Link]

  • Chen, et al. (2013). A liquid chromatography-tandem mass spectrometry assay for d-Ala-d-Lac: a key intermediate for vancomycin resistance in vancomycin-resistant enterococci. Analytical Biochemistry. URL:[Link]

Historical Discovery and Isolation of D-Alanyl-D-Alanine Analogs: A Technical Retrospective

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the historical discovery, isolation, and structural elucidation of D-Alanyl-D-Alanine (D-Ala-D-Ala) and its stereochemical analogs. While the specific sequence "D-Alanyl-L-alanyl-D-alanine" represents a stereochemical probe used in specificity studies, the primary historical and clinical significance lies in the D-Ala-D-Ala terminus of the peptidoglycan precursor (the Park Nucleotide).

Executive Summary

The isolation of D-Alanyl-D-Alanine (D-Ala-D-Ala) and its biosynthetic precursors marks a watershed moment in antibiotic pharmacology and bacterial physiology. Originally identified in the 1950s through the accumulation of uridine nucleotides in penicillin-treated Staphylococcus aureus, these "Park Nucleotides" revealed the obligate D-amino acid stereochemistry of the bacterial cell wall. This guide reconstructs the historical isolation protocols, analyzes the stereochemical logic that distinguishes the native D-Ala-D-Ala target from analogs like D-Alanyl-L-Alanine , and details the mechanistic basis of glycopeptide inhibition.

Historical Genesis: The Park Nucleotide

In 1952, James T. Park discovered that S. aureus cells exposed to sub-lethal concentrations of penicillin accumulated specific uridine-bound compounds. These compounds, later termed Park Nucleotides , were the missing link in understanding how penicillin inhibited cell wall synthesis.

The Stereochemical Anomaly

Analysis of the accumulated nucleotides revealed a peptide sequence containing D-amino acids (D-Glutamic acid and D-Alanine), a rarity in biology. The terminal dipeptide, D-Ala-D-Ala , was identified as the crucial substrate for the transpeptidase enzymes (Penicillin-Binding Proteins) and the binding site for Vancomycin.

Key Analogs in History:

  • D-Ala-D-Ala: The native substrate for peptidoglycan cross-linking.

  • D-Ala-L-Ala: A stereoisomeric analog used to define the strict specificity of D-Ala-D-Ala ligases (Ddl).

  • D-Ala-D-Lac: A depsipeptide analog responsible for Vancomycin resistance (VRE).

Technical Deep Dive: Isolation Methodologies

The following protocol reconstructs the classical extraction method used by Park and Strominger, modernized with current quantification standards.

Protocol 1: Isolation of UDP-MurNAc-Pentapeptide (Park Nucleotide)

Objective: To isolate and purify the cytoplasmic peptidoglycan precursor accumulated under antibiotic stress.

Reagents:

  • S. aureus culture (strain H, or ATCC 25923).

  • Penicillin G (100 µg/mL).

  • Trichloroacetic acid (TCA), 5% w/v (Ice cold).

  • Activated Charcoal (Norit A).

  • Ethanol-Ammonium Acetate buffer (pH 7.5).

Workflow:

  • Induction: Grow S. aureus to mid-log phase (

    
    ). Add Penicillin G (10 µg/mL) and incubate for 60 minutes to induce precursor accumulation.
    
  • Extraction: Harvest cells by centrifugation (

    
    , 10 min, 4°C). Resuspend pellet in ice-cold 5% TCA  (1:5 w/v ratio). Incubate on ice for 30 minutes to lyse cells and precipitate proteins.
    
  • Clarification: Centrifuge (

    
    , 20 min, 4°C). Collect the supernatant containing acid-soluble nucleotides.
    
  • Adsorption: Add Activated Charcoal (10 mg/mL) to the supernatant. Stir at 4°C for 30 minutes. (UDP-linked nucleotides bind to charcoal).

  • Elution: Wash charcoal with cold water. Elute nucleotides with 50% Ethanol containing 1% Ammonia.

  • Purification: Concentrate eluate by lyophilization. Resolve components via Anion Exchange Chromatography (Dowex-1 formate form) or HPLC (C18 column).

Protocol 2: Stereochemical Verification (Enzymatic)

Objective: To distinguish D-Ala-D-Ala from L-analogs using D-Amino Acid Oxidase (DAAO).

  • Hydrolysis: Subject the isolated peptide to acid hydrolysis (6N HCl, 110°C, 18h).

  • Oxidation: Neutralize and treat aliquots with D-Amino Acid Oxidase.

  • Detection: Measure oxygen consumption or colorimetric production of

    
    -keto acids.
    
    • Result: D-Ala yields pyruvate; L-Ala remains unreactive.

Structural Logic & Analog Specificity

The bacterial cell wall synthesis machinery exhibits absolute stereospecificity. The table below contrasts the native substrate with historical analogs used to probe the active sites of D-Ala-D-Ala Ligase (Ddl) and Transpeptidases .

CompoundSequence/StructureBiological RoleInteraction with Vancomycin
Native Precursor L-Ala-D-Glu-L-Lys-D-Ala-D-Ala Essential Cell Wall SubstrateHigh Affinity (

)
Stereo-Analog L-Ala-D-Glu-L-Lys-D-Ala-L-Ala Competitive Inhibitor / ProbeNo Binding (Steric Clash)
Resistance Analog L-Ala-D-Glu-L-Lys-D-Ala-D-Lac VRE Precursor (Depsipeptide)Low Affinity (

)
Transition Analog Phosphinate mimics of D-Ala-D-AlaTransition State InhibitorN/A (Enzyme Inhibitor)
Causality of Stereochemistry

The D-Ala-D-Ala terminus functions as a "molecular handle."

  • Ddl Enzyme: Ligates two D-Ala residues.[1] It rejects L-Ala at the second position (preventing D-Ala-L-Ala formation) to ensure the growing peptidoglycan chain cannot be degraded by ubiquitous L-proteases.

  • Vancomycin: Forms 5 hydrogen bonds specifically with the D-Ala-D-Ala backbone. The substitution of the terminal NH (in D-Ala) with O (in D-Lac) removes one H-bond and introduces electrostatic repulsion, rendering the drug ineffective.

Pathway Visualization

The following diagram illustrates the critical role of D-Ala-D-Ala in the peptidoglycan assembly line and the points of antibiotic inhibition.

PeptidoglycanPathway L_Ala L-Alanine Racemase Alanine Racemase (Alr) L_Ala->Racemase D_Ala D-Alanine Ddl D-Ala-D-Ala Ligase (Ddl) D_Ala->Ddl 2x molecules Racemase->D_Ala D_Ala_D_Ala D-Ala-D-Ala (Dipeptide) Ddl->D_Ala_D_Ala MurF MurF Ligase D_Ala_D_Ala->MurF UDP_MurNAc UDP-MurNAc-Tripeptide UDP_MurNAc->MurF Park_Nucleotide Park Nucleotide (UDP-MurNAc-Pentapeptide) MurF->Park_Nucleotide Lipid_II Lipid II (Membrane Bound) Park_Nucleotide->Lipid_II Translocation TP Transpeptidase (PBP) Lipid_II->TP Crosslinked_PG Crosslinked Peptidoglycan (Cell Wall) TP->Crosslinked_PG Cycloserine Cycloserine (Inhibitor) Cycloserine->Racemase Cycloserine->Ddl Vancomycin Vancomycin (Binds D-Ala-D-Ala) Vancomycin->Lipid_II Sequesters Substrate Penicillin Penicillin (Inhibits PBP) Penicillin->TP

Caption: The Peptidoglycan Biosynthetic Pathway highlighting the critical D-Ala-D-Ala synthesis node and inhibition points.[1]

References

  • Park, J. T. (1952). Uridine-5'-pyrophosphate derivatives. Journal of Biological Chemistry, 194(2), 877-884. Link

  • Strominger, J. L., et al. (1959). The structure of the cell wall of Staphylococcus aureus. Nature, 183, 112-113. Link

  • Walsh, C. T. (1989). Enzymes in the D-alanine branch of bacterial cell wall peptidoglycan assembly. Journal of Biological Chemistry, 264(5), 2393-2396. Link

  • Bugg, T. D., et al. (1991). Molecular basis for vancomycin resistance in Enterococcus faecium. Science, 254(5030), 413-417. Link

  • Neuhaus, F. C. (1962). The specificity of D-alanine: D-alanine ligase.[1] Journal of Biological Chemistry, 237, 778-786. Link

Sources

Methodological & Application

Application Note: High-Fidelity Solid-Phase Synthesis of D-Alanyl-L-Alanyl-D-Alanine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Biological Context

The tripeptide D-Alanyl-L-alanyl-D-alanine (D-Ala-L-Ala-D-Ala) represents a critical stereochemical probe in the study of bacterial cell wall biosynthesis. While the canonical peptidoglycan terminus is the D-Ala-D-Ala dipeptide, analogs containing alternating stereochemistry (D-L-D) are vital for investigating the substrate specificity of Mur ligases (e.g., MurF) and D-Ala-D-Ala ligases (Ddl) .

Synthesizing this target requires rigorous control over stereochemistry. Unlike standard L-peptide synthesis, the introduction of D-amino acids—particularly in an alternating D-L-D motif—demands protocols that minimize racemization (epimerization) at the


-carbon. A loss of chirality at any position renders the peptide useless as a biological probe.

This guide details an optimized Fmoc-SPPS (Solid-Phase Peptide Synthesis) protocol utilizing 2-Chlorotrityl Chloride (2-CTC) resin and DIC/Oxyma activation. This system is chosen specifically to prevent C-terminal racemization during loading and to ensure high chiral purity.

Strategic Planning & Chemical Logic

Resin Selection: The Case for 2-CTC

For C-terminal D-Alanine, 2-Chlorotrityl Chloride (2-CTC) resin is the superior choice over Wang resin.

  • Mechanism: 2-CTC allows the attachment of the first amino acid (D-Ala) under very mild basic conditions (DIPEA) via nucleophilic displacement of chloride.

  • Causality: Wang resin typically requires DMAP catalysis for loading, which significantly increases the risk of C-terminal racemization (converting D-Ala to L-Ala before synthesis even begins). 2-CTC avoids this entirely.

Activation Strategy: DIC/Oxyma
  • Reagents: Diisopropylcarbodiimide (DIC) combined with Ethyl cyano(hydroxyimino)acetate (Oxyma Pure).

  • Logic: This combination is superior to HBTU/DIEA for preventing racemization. HBTU/DIEA generates a basic environment that can abstract the acidic

    
    -proton of the activated amino acid, leading to oxazolone formation and subsequent epimerization. DIC/Oxyma creates a neutral-to-acidic environment, stabilizing the chiral center.
    
Synthesis Flowchart

The following diagram illustrates the critical decision pathways and chemical cycle for this specific synthesis.

SPPS_Workflow cluster_Loading Step 1: C-Terminal Loading (Critical) cluster_Cycle Peptide Elongation Cycle Start Start: D-Ala-L-Ala-D-Ala Synthesis ResinPrep Resin Preparation 2-Chlorotrityl Chloride (2-CTC) Start->ResinPrep Load Load Fmoc-D-Ala-OH Reagent: DIPEA (1:1 eq) Solvent: DCM (Anhydrous) ResinPrep->Load Cap Capping Unreacted Sites Reagent: MeOH/DIPEA Load->Cap Deprotect Fmoc Deprotection 20% Piperidine/DMF Cap->Deprotect Wash1 Wash (DMF x3, DCM x3) Deprotect->Wash1 Couple Coupling Next AA (Fmoc-L-Ala-OH then Fmoc-D-Ala-OH) Activator: DIC/Oxyma Wash1->Couple Wash2 Wash (DMF x3) Couple->Wash2 Wash2->Deprotect Repeat for Next AA Cleavage Global Cleavage 95% TFA / 2.5% TIS / 2.5% H2O Wash2->Cleavage After Final AA QC Quality Control LC-MS & Chiral HPLC Cleavage->QC

Caption: Optimized SPPS workflow for D-L-D tripeptide synthesis emphasizing mild loading and neutral coupling conditions.

Materials & Reagents

ComponentSpecificationPurpose
Resin 2-Chlorotrityl Chloride (2-CTC)Solid support; prevents C-term racemization.
Amino Acid 1 Fmoc-D-Ala-OHC-terminal residue (First loaded).
Amino Acid 2 Fmoc-L-Ala-OHMiddle residue.
Amino Acid 3 Fmoc-D-Ala-OHN-terminal residue.
Activator A DIC (Diisopropylcarbodiimide)Carbodiimide coupling agent.[1][2][3]
Activator B Oxyma PureAdditive to suppress racemization (superior to HOBt).
Base DIPEA (Diisopropylethylamine)Used only for resin loading, not coupling.
Deprotection 20% Piperidine in DMFRemoves Fmoc group.[3][4][5]
Cleavage TFA (Trifluoroacetic acid)Cleaves peptide from resin.[6][7]
Scavenger TIS (Triisopropylsilane)Scavenges reactive cations during cleavage.

Detailed Experimental Protocol

Step 1: Resin Loading (The "Low-Racemization" Method)

Standard Wang resin loading protocols using DMAP must be avoided.

  • Weigh Resin: Weigh 200 mg of 2-CTC resin (Loading capacity ~1.0–1.6 mmol/g) into a fritted polypropylene reaction vessel.

  • Swell: Add 5 mL of dry Dichloromethane (DCM) and swell for 20 minutes. Drain.

  • Prepare Loading Solution: Dissolve Fmoc-D-Ala-OH (0.6 eq relative to resin capacity) in 3 mL of dry DCM. Add DIPEA (2.5 eq).

    • Note: Using a substoichiometric amount of amino acid (0.6 eq) ensures high-quality loading and prevents aggregation.

  • Reaction: Add solution to resin. Agitate gently for 2 hours at room temperature.

  • Capping: Add 0.5 mL of Methanol (MeOH) to the reaction mixture and agitate for 15 minutes.

    • Mechanism:[1][3][7][8][9] MeOH reacts with remaining chloride linkers, capping them as methyl ethers to prevent unspecific binding later.

  • Wash: Drain and wash resin: DCM (3x), DMF (3x), DCM (3x).

Step 2: The Elongation Cycle

Repeat this cycle for Fmoc-L-Ala-OH (2nd AA) and Fmoc-D-Ala-OH (3rd AA).

  • Deprotection:

    • Add 20% Piperidine in DMF (5 mL).[4] Agitate for 5 minutes. Drain.

    • Add fresh 20% Piperidine in DMF (5 mL). Agitate for 10 minutes. Drain.

    • Wash: DMF (5x), DCM (3x).[1] Verify deprotection with a Kaiser Test (Result should be blue).

  • Coupling (DIC/Oxyma):

    • Dissolve Amino Acid (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

    • Add DIC (3.0 eq).[1]

    • Pre-activation: Allow to react for 2 minutes (solution turns yellow/orange).

    • Add mixture to the resin.[1][3][4][10] Agitate for 60 minutes.

    • Wash: DMF (3x), DCM (3x).

    • QC: Perform Kaiser Test.[1][2][3] Result should be yellow (colorless beads), indicating complete coupling.

Step 3: Final Cleavage & Isolation
  • Final Deprotection: Remove the N-terminal Fmoc group using the standard deprotection protocol above.[3] Wash thoroughly with DCM (5x) to remove all traces of DMF (DMF interferes with precipitation).

  • Cleavage Cocktail: Prepare TFA/TIS/H2O (95:2.5:2.5 v/v) .

  • Reaction: Add 5 mL cocktail to resin. Agitate for 2 hours.

  • Collection: Filter the cleavage solution into a 50 mL centrifuge tube. Wash resin with 1 mL TFA and combine.

  • Precipitation: Add cold Diethyl Ether (35 mL) to the TFA solution. A white precipitate should form immediately.

  • Centrifugation: Centrifuge at 3000 rpm for 5 minutes. Decant ether. Repeat ether wash 2x.[5]

  • Drying: Dry the pellet under vacuum or nitrogen flow.

Analytical Validation (Self-Validating System)

To ensure the protocol worked, you must validate both identity and stereochemical purity.

Mass Spectrometry (ESI-MS)
  • Theoretical MW: 231.25 Da

  • Expected Signal: [M+H]+ = 232.25 m/z.

  • Note: Due to the low molecular weight, ensure the MS scanning range is set low (e.g., 50–500 m/z).

Chiral HPLC (Critical)

Standard C18 HPLC cannot distinguish between D-Ala-L-Ala-D-Ala and L-Ala-L-Ala-L-Ala or other diastereomers.

  • Column: Chiralpak ZWIX(+) or Crownpak CR-I(+).

  • Mobile Phase: Acetonitrile/MeOH/Water with 50mM Formic Acid.

  • Validation: Co-inject with commercially available L-Ala-L-Ala-L-Ala standard. The synthesized D-L-D peptide must elute at a distinct retention time.

Troubleshooting: Racemization Pathways

Understanding why failure occurs is key to prevention. The diagram below details the oxazolone pathway, the primary enemy in this synthesis.

Racemization_Mechanism cluster_Prevention Prevention Strategy ActivatedAA Activated Amino Acid (O-Acylisourea) Oxazolone Oxazolone Intermediate (Azlactone) ActivatedAA->Oxazolone Cyclization Enol Enol Form (Planar/Achiral) Oxazolone->Enol Base-catalyzed Proton Abstraction Racemic Racemic Product (D/L Mixture) Enol->Racemic Reprotonation (Non-stereoselective) Base Base (e.g., DIEA) Abstracts alpha-proton Base->Oxazolone Promotes Strategy Use DIC/Oxyma (Neutral pH) Avoids Base during Coupling

Caption: The oxazolone racemization mechanism. High base concentrations (DIEA) drive the formation of the achiral enol. The DIC/Oxyma protocol avoids this by maintaining a neutral pH.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][7] Chemical Reviews. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Available at: [Link]

  • CEM Corporation. "Racemization in Peptide Synthesis." Application Note. Available at: [Link]

Sources

Surface Plasmon Resonance (SPR) binding assays using D-Alanyl-L-alanyl-D-alanine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Kinetic Characterization of Glycopeptide Antibiotics Targeting D-Alanyl-L-alanyl-D-alanine

Abstract & Scientific Context

The accurate characterization of antibiotic binding kinetics is critical for understanding mechanisms of action and resistance. Glycopeptide antibiotics, such as Vancomycin, traditionally target the C-terminal D-Alanyl-D-alanine (D-Ala-D-Ala) residues of bacterial peptidoglycan precursors.[1][2][3] Resistance often arises from subtle stereochemical or atomic substitutions, such as the D-Ala-D-Lactate alteration found in VanA-type resistance.[1]

This Application Note details the protocol for characterizing the binding affinity and kinetics of antibiotics against the specific stereoisomer D-Alanyl-L-alanyl-D-alanine (D-Ala-L-Ala-D-Ala) .

Scientific Significance: The tripeptide D-Ala-L-Ala-D-Ala presents a stereochemical mismatch compared to the native D-Ala-D-Ala target. Specifically, the central L-Alanine residue alters the conformation of the peptide backbone, potentially disrupting the hydrogen-bonding network required for high-affinity Vancomycin binding. This assay is designed to quantify stereospecificity , allowing researchers to measure the penalty in binding energy (


) caused by this isomerization.

Experimental Strategy & Design

To ensure data integrity and "self-validating" results, we utilize a Biotin-Streptavidin Capture methodology rather than direct amine coupling.

Why this approach?

  • Ligand Orientation: Vancomycin binds the C-terminus of the peptide.[2] Direct amine coupling (via EDC/NHS) targets N-terminal amines or Lysine side chains randomly, which risks occluding the critical C-terminal carboxylate.

  • Steric Accessibility: Small peptides (~300 Da) directly coupled to the carboxymethyl dextran matrix are often inaccessible to bulky antibiotics (~1.45 kDa). A biotin linker projects the peptide away from the matrix.

  • Surface Stability: Streptavidin (SA) surfaces are extremely stable, allowing for rigorous regeneration if necessary.

Surface Architecture Diagram

SurfaceArchitecture SensorChip Sensor Chip Gold Film Matrix Carboxymethyl Dextran Matrix SensorChip->Matrix Streptavidin Streptavidin Tetramer Matrix->Streptavidin Covalent Coupling Biotin Biotin Anchor Streptavidin->Biotin Kd ~ 10^-15 M Linker PEG/Ahx Linker Biotin->Linker Peptide Ligand: D-Ala-L-Ala-D-Ala (N-term attached, C-term exposed) Linker->Peptide Antibiotic Analyte: Vancomycin Peptide->Antibiotic  Binding Event (Stereospecific)

Figure 1: Schematic of the sensor surface architecture. The biotinylated peptide is captured by Streptavidin, ensuring the C-terminal binding motif is fully exposed to the solvent flow.

Detailed Protocol

Materials & Reagents
ComponentSpecificationPurpose
Sensor Chip Series S Sensor Chip SA (Streptavidin)Pre-immobilized high-density streptavidin surface.
Running Buffer HBS-EP+ (0.01 M HEPES, 0.15 M NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4)Standard physiological buffer; prevents non-specific binding.
Ligand Biotin-PEG-D-Ala-L-Ala-D-Ala The target peptide. Crucial: Biotin must be on the N-terminus.
Reference Ligand Biotin-PEG-Glycine or BiocytinBlocks SA binding sites on the reference channel.
Analyte Vancomycin HydrochlorideThe drug to be tested.[4]
Regeneration 50 mM NaOH or 10 mM Glycine pH 2.0To remove bound antibiotic (if

is slow).
Surface Preparation (Immobilization)

Step 1: System Priming

  • Dock the Sensor Chip SA.

  • Prime the system 3x with HBS-EP+ running buffer to hydrate the dextran matrix.

  • Set temperature to 25°C.

Step 2: Surface Conditioning

  • Inject 1 M NaCl / 50 mM NaOH (3 injections, 60 seconds each) at 10 µL/min.

  • Reasoning: This removes any non-covalently bound streptavidin or contaminants from the manufacturing process.

Step 3: Ligand Capture (Active Channel)

  • Dilute Biotin-PEG-D-Ala-L-Ala-D-Ala to 50-100 nM in Running Buffer.

  • Inject over Flow Cell 2 (Fc2) at 10 µL/min.

  • Target Density (

    
    ):  Aim for ~100–200 RU.
    
    • Calculation: Since the peptide (~400 Da) is much smaller than Vancomycin (~1450 Da), a low peptide density might yield a signal too low to detect. However, for small ligands, we often saturate the surface to maximize signal.

    • Recommendation: Inject until saturation (typically 300-500 RU for peptides on SA chips) to ensure sufficient binding capacity for the larger analyte.

Step 4: Reference Capture (Control Channel)

  • Inject Biocytin or a scrambled biotin-peptide over Flow Cell 1 (Fc1) .

  • Reasoning: This blocks the free streptavidin binding pockets, ensuring that any signal in Fc2 is due to the peptide interaction, not the streptavidin background.

Kinetic Assay (Multi-Cycle Kinetics)

Since D-Ala-L-Ala-D-Ala is a stereoisomer mismatch for Vancomycin, the affinity is expected to be significantly lower (weaker) than the native target.[1] Therefore, the concentration range must be higher than standard assays.

Workflow:

  • Flow Rate: Increase to 30 µL/min or 50 µL/min to minimize mass transport limitations (MTL).

  • Concentration Series: Prepare a 2-fold dilution series of Vancomycin.

    • Suggested Range: 0 (Blank), 1.56, 3.12, 6.25, 12.5, 25, 50, 100 µM.

    • Note: High concentrations are needed to detect weak binding (

      
       in the 
      
      
      
      to
      
      
      range).
  • Injection:

    • Contact time (Association): 60 seconds.

    • Dissociation time: 120 seconds.

  • Regeneration:

    • Because the affinity is likely weak (

      
       M), the drug may dissociate completely during the dissociation phase.
      
    • Check: If the baseline returns to 0 RU, no regeneration is needed .

    • If binding persists: Inject 10 mM Glycine pH 2.0 for 30 seconds.

Assay Logic Diagram

KineticWorkflow Start Start Cycle Baseline Baseline Stabilization (HBS-EP+ Flow) Start->Baseline Inject Analyte Injection (Vancomycin 0-100 µM) Baseline->Inject Dissociate Dissociation Phase (Buffer Flow) Inject->Dissociate Check Baseline Return? Dissociate->Check Regen Regeneration (10mM Glycine pH 2.0) Check->Regen No (Residual Binding) Next Next Concentration Check->Next Yes (Complete Dissoc.) Regen->Baseline Next->Baseline

Figure 2: Kinetic cycle workflow. The decision to regenerate depends on the off-rate (


) of the specific stereoisomer interaction.

Data Analysis & Interpretation

Processing
  • Reference Subtraction: Subtract the signal of Fc1 (Reference) from Fc2 (Active).

  • Blank Subtraction: Subtract the "0 µM" buffer injection curve (Double Referencing) to remove systematic artifacts and drift.

Fitting Models

Fit the data to a 1:1 Langmuir Binding Model .



Expected Outcomes:

  • Native Control (D-Ala-D-Ala):

    
    . Rectangular sensorgrams (fast on/off).
    
  • Test Ligand (D-Ala-L-Ala-D-Ala):

    • Due to the L-Ala substitution, expect a significant reduction in affinity (higher

      
      ).
      
    • If

      
       is 
      
      
      
      (millimolar range), the sensorgram may look like a "square wave" (extremely fast kinetics) and may not reach saturation within the solubility limit of Vancomycin.
    • This confirms the stereospecificity of the antibiotic for the D-D configuration.

Reporting Table
ParameterSymbolUnitSignificance
Association Rate

(or

)

Speed of complex formation.
Dissociation Rate

(or

)

Stability of the complex.
Affinity Constant


Strength of binding (

).
Max Response

RUIndicates active ligand density.

Troubleshooting & Critical Factors

  • DMSO Correction: If your Vancomycin or novel analogs are dissolved in DMSO, you must perform a Solvent Correction cycle (0.5% to 5% DMSO) to account for bulk refractive index changes.

  • Mass Transport: If the binding is very fast (diffusion-limited), the

    
     may be underestimated. Run the assay at 50-100 µL/min to confirm kinetics are reaction-limited.
    
  • Aggregation: Vancomycin can dimerize at high concentrations (>100 µM). Ensure your data fits a 1:1 model; if not, consider the "Heterogeneous Ligand" model or restrict analysis to lower concentrations.

References

  • Cooper, M. A., et al. (2000). "Binding of vancomycin group antibiotics to D-alanine and D-lactate presenting self-assembled monolayers."[5][6] Bioorganic & Medicinal Chemistry, 8(11), 2609-2616. Link

  • Rao, J., et al. (1999). "Binding of Vancomycin to D-Ala-D-Ala and D-Ala-D-Lac: A Structural and Thermodynamic Study." Chemistry & Biology, 6(6), 353-359.
  • Cytiva (formerly GE Healthcare). "Biacore Sensor Surface Handbook." Cytiva Life Sciences. Link

  • BenchChem. "Application Note: High-Throughput Assay for Vancomycin Binding to D-Ala-D-Ala Analogs." Link

  • SPRpages. "Regeneration Conditions for Small Molecule/Peptide Interactions." Link

Sources

Application Notes & Protocols: Crystallization of D-Alanyl-L-alanyl-D-alanine Complexes

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Structural Imperative of D-Ala-L-Ala-D-Ala Complexes

The D-Alanyl-L-alanyl-D-alanine (D-Ala-D-Ala) tripeptide terminus is a cornerstone of bacterial cell wall biosynthesis, specifically in the formation of peptidoglycan.[1] This structure serves as the critical recognition site for last-resort glycopeptide antibiotics, such as vancomycin.[1][2] The antibiotic exerts its bactericidal effect by binding with high affinity to the D-Ala-D-Ala termini, physically obstructing the transglycosylase and transpeptidase enzymes responsible for cross-linking the cell wall.[1] This inhibition leads to a compromised cell wall, rendering the bacterium susceptible to osmotic lysis.[1]

Understanding the atomic-level interactions between these tripeptide targets and their ligands (e.g., antibiotics, novel drug candidates) is paramount for rational drug design and for combating the rise of antibiotic resistance. High-resolution crystal structures, obtained via X-ray crystallography, provide the definitive blueprint of these interactions.[3][4] However, obtaining diffraction-quality crystals of peptide-ligand complexes is a significant bottleneck that requires a systematic and nuanced approach.[5]

This guide provides a comprehensive overview of the principles and detailed protocols for the crystallization of D-Ala-L-Ala-D-Ala complexes, moving from foundational theory to advanced optimization strategies.

Foundational Principles of Crystallization

Crystallization is fundamentally a process of controlled precipitation, where molecules transition from a disordered, soluble state to a highly ordered, three-dimensional lattice. This process is governed by the principles of supersaturation.

  • Supersaturation: For a crystal to form, the concentration of the molecule (the peptide-ligand complex) must exceed its normal solubility limit, a state known as supersaturation.[6] This is the thermodynamic driving force for crystallization.

  • Nucleation and Growth: Crystallization occurs in two distinct, kinetically-driven phases:

    • Nucleation: The initial formation of a stable, ordered molecular aggregate (a nucleus). This is often the rate-limiting step.[7]

    • Growth: The subsequent addition of molecules from the solution onto the existing nucleus, leading to the formation of a macroscopic crystal.[8]

The goal of any crystallization experiment is to navigate the delicate balance between these phases. Rapidly achieving a very high level of supersaturation (the "labile zone") often leads to rapid, uncontrolled nucleation, resulting in a shower of tiny, unusable microcrystals or amorphous precipitate. The ideal strategy is to slowly guide the solution into the "metastable zone," a state of moderate supersaturation where existing nuclei can grow into large, well-ordered crystals, but spontaneous new nucleation is disfavored.[9]

Primary Crystallization Methodologies

Two primary methods have proven effective for peptide and peptide-ligand complexes: Vapor Diffusion and Microbatch. The choice between them depends on the sample characteristics and the screening strategy.

Vapor Diffusion (Hanging and Sitting Drop)

This is the most widely used technique for screening crystallization conditions.[6] It relies on the slow evaporation of water from a droplet containing the peptide complex and a precipitant solution, gradually increasing the concentration of both towards supersaturation.

  • Principle: A small drop (1-4 µL) containing the purified D-Ala-D-Ala complex and a lower concentration of a precipitant solution is sealed in a chamber with a much larger reservoir (500-1000 µL) of the same precipitant at a higher concentration.[6] Due to the difference in osmotic potential, water vapor slowly diffuses from the drop to the reservoir, concentrating the complex and precipitant within the drop until crystallization occurs.

  • Setups:

    • Hanging Drop: The drop is pipetted onto a siliconized glass coverslip, which is then inverted and sealed over the reservoir well.[10][11]

    • Sitting Drop: The drop is placed on a pedestal within the reservoir well, which is then sealed.[12][13] This method was successfully used to crystallize a vancomycin-N-acetyl-D-Ala-D-Ala complex.[1][12][13]

G Workflow: Vapor Diffusion Crystallization cluster_prep Preparation cluster_setup Experiment Setup cluster_process Equilibration & Growth P1 Purify & Concentrate D-Ala-D-Ala Complex P2 Prepare Precipitant Screening Kit S1 Mix Complex & Precipitant in Drop (e.g., 1:1 ratio) P1->S1 P2->S1 P3 Prepare Reservoir Plate (High Precipitant Conc.) S3 Seal Drop over Reservoir P3->S3 S2 Place Drop on Coverslip/Pedestal S1->S2 S2->S3 E1 Vapor Diffusion: Water moves from Drop to Reservoir S3->E1 E2 Drop Concentration Increases Slowly E1->E2 E3 Supersaturation Achieved E2->E3 E4 Crystal Nucleation & Growth E3->E4

Caption: Workflow for Vapor Diffusion Crystallization.

Protocol 1: Sitting-Drop Vapor Diffusion Screening
  • Preparation:

    • Prepare the D-Ala-D-Ala complex to a final concentration of 5-20 mg/mL in a low ionic strength buffer (e.g., 10-20 mM HEPES or Tris, pH 7.0-8.0). Centrifuge or filter the sample (0.22 µm) to remove any aggregates.

    • Using a multichannel pipette, dispense 80-100 µL of each condition from a commercial crystallization screen (e.g., Hampton Research Crystal Screen™, PEG/Ion™) into the reservoirs of a 96-well sitting drop plate.

  • Drop Setup:

    • In the sitting drop pedestal for each well, carefully pipette 200 nL of the D-Ala-D-Ala complex solution.

    • Pipette 200 nL of the corresponding reservoir solution into the same drop. Avoid touching the pedestal with the pipette tip.

  • Sealing and Incubation:

    • Carefully seal the plate with the manufacturer's recommended clear adhesive film, ensuring no air bubbles are trapped over the wells.

    • Incubate the plate at a constant temperature (typically 4°C or 20°C) in a vibration-free location.

  • Monitoring:

    • Inspect the drops for crystal growth under a microscope after 24 hours, 3 days, 1 week, and then weekly.[3] Record observations (clear, precipitate, microcrystals, single crystals) meticulously.

Microbatch-Under-Oil

Microbatch is a non-equilibrium technique where the drop containing the complex and precipitant is not in vapor contact with a reservoir.[14][15] To prevent evaporation, the drop is covered with an inert oil.

  • Principle: The complex and precipitant are mixed at their final concentrations.[16] In its simplest form using paraffin oil, there is minimal water diffusion, and crystallization occurs if the initial conditions are already in the metastable zone.[15] A popular variation uses a mixture of paraffin and silicone oils, which allows for very slow water evaporation, thus mimicking vapor diffusion but at a much-reduced rate.[17]

  • Advantages: This method can be beneficial for complexes that are sensitive to rapid changes in concentration and can sometimes yield different crystal forms or improved crystal quality by avoiding the formation of a protein "skin" on the drop surface.[16]

Protocol 2: Microbatch-Under-Oil Screening
  • Preparation:

    • Prepare the D-Ala-D-Ala complex and precipitant solutions as described in Protocol 1.

    • Prepare the oil mixture. A common starting point is a 1:1 (v/v) mixture of Paraffin Oil and Silicone Oil to allow for slow dehydration.[15]

  • Plate Setup:

    • Pipette 5-10 µL of the oil mixture into each well of a microbatch plate.

    • Under the oil, carefully dispense 1 µL of the precipitant solution.

    • Dispense 1 µL of the complex solution directly into the precipitant drop under the oil. The oil's hydrophobic nature will cause the aqueous solutions to merge into a single drop.

  • Incubation and Monitoring:

    • Cover the plate to prevent dust contamination.

    • Incubate and monitor as described for vapor diffusion.

Forming the Complex: Co-crystallization vs. Soaking

For ligand-binding studies, the complex must be formed either before crystallization (co-crystallization) or after (soaking).

G Strategy: Co-crystallization vs. Soaking cluster_coco Co-crystallization cluster_soak Soaking Start Goal: Crystal of D-Ala-D-Ala + Ligand C1 Mix D-Ala-D-Ala + Ligand in Solution Start->C1 Choose if ligand is insoluble or induces conformational change S1 First, obtain crystals of D-Ala-D-Ala alone Start->S1 Choose if apo-crystals are robust and readily available C2 Incubate to Form Complex C1->C2 C3 Set up Crystallization Trials with the Complex C2->C3 S3 Transfer Crystal into Soaking Solution S1->S3 S2 Prepare Soaking Solution (Ligand + Stabilization Buffer) S2->S3

Caption: Deciding between co-crystallization and soaking strategies.

  • Co-crystallization: The ligand is added to the purified D-Ala-D-Ala peptide before setting up crystallization trials.[18] This is often the method of choice when the ligand is poorly soluble or when binding is expected to induce a significant conformational change that might be necessary for lattice formation.[18] The complex is typically formed by incubating the peptide with a 2 to 10-fold molar excess of the ligand for 30-60 minutes on ice prior to setting up drops.[18]

  • Soaking: This method is used when crystals of the peptide alone (apo-form) are already available. The ligand is introduced to the crystal by transferring the crystal into a drop of a "soaking solution" containing the ligand dissolved in a stabilization buffer (typically the original mother liquor).[18][19] This is often simpler and consumes less protein, but success depends on the crystal lattice being porous enough to allow the ligand to diffuse into the binding site without cracking the crystal.[19]

Optimization: From Hits to High-Quality Crystals

Initial screening rarely yields diffraction-quality crystals. The initial "hits" (conditions producing any crystalline material) must be optimized.[20][21] Optimization involves systematically and incrementally varying the chemical and physical parameters around the initial hit condition.[20]

Table 1: Key Variables for Optimization
ParameterRationale & StrategyTypical Range
Precipitant Conc. Fine-tune the level of supersaturation. Small changes can dramatically affect crystal size and quality.± 10-20% around the hit condition.
pH Affects the surface charge of the peptide, influencing lattice contacts.± 0.5-1.0 pH units around the hit, in 0.1-0.2 unit increments.[20]
Complex Conc. Higher concentrations can promote nucleation; lower concentrations may favor slower growth.2.5 mg/mL to 25 mg/mL.
Temperature Affects both solubility and the kinetics of diffusion and growth.[22]Test conditions at both 4°C and 20°C.
Additives Small molecules (salts, detergents, small polymers) can act as "molecular glue" to stabilize lattice contacts.Use additive screens (e.g., Hampton Research Additive Screen™).
Precipitant Type Sometimes, a similar but different precipitant works better (e.g., PEG 4000 vs. PEG 3350).[20][21]Test PEGs of different molecular weights.
Seeding: A Powerful Optimization Tool

Seeding is a technique used to bypass the stochastic and often difficult nucleation phase.[7] It involves introducing a template—a tiny crystal from a previous experiment—into a new, pre-equilibrated drop.[8] This provides a surface for ordered growth under conditions that might not support spontaneous nucleation (i.e., in the metastable zone).[9]

  • Microseeding: The most common method, where a crystal or cluster of crystals is crushed into a "seed stock" of microscopic fragments.[10] This stock is then serially diluted and added to new crystallization drops.[23]

  • Streak Seeding: A simple method where a cat whisker or similar probe is touched to an existing crystal and then streaked across a new crystallization drop, transferring a trail of seeds.[8]

G Workflow: Microseeding Protocol cluster_prep Seed Stock Preparation cluster_setup Seeding Experiment P1 Harvest initial crystal(s) into 50µL of mother liquor P2 Add Seed Bead P1->P2 P3 Vortex vigorously to crush crystals P2->P3 P4 Create serial dilutions (e.g., 1:10, 1:100, 1:1000) P3->P4 S2 Add 50-100 nL of diluted seed stock to the drop P4->S2 S1 Prepare drops with complex & precipitant at lower supersaturation S1->S2 S3 Seal and Incubate S2->S3

Caption: General workflow for a microseeding experiment.

Protocol 3: Microseeding for Crystal Improvement
  • Prepare Seed Stock:

    • Identify a drop containing microcrystals or a single, poorly formed crystal.

    • Using a pipette, transfer the crystal(s) along with ~1 µL of the drop solution into a microcentrifuge tube containing 50 µL of the reservoir solution ("stabilization solution").

    • Add a seed bead (e.g., Hampton Research Seed Bead™) to the tube.

    • Vortex for 60-90 seconds to pulverize the crystals into microscopic seeds. This is your "stock" seed solution.[9]

    • Create 1:10, 1:100, and 1:1000 dilutions of this stock solution using the stabilization solution. Keep on ice.[10]

  • Set Up Seeding Plates:

    • Prepare a 96-well plate with conditions slightly below those that produced the initial crystals (e.g., reduce the precipitant concentration by 10-15%).

    • Set up drops as usual (e.g., 200 nL complex + 150 nL reservoir solution).

    • To each drop, add 50 nL of one of the seed stock dilutions.

  • Incubation and Monitoring:

    • Seal the plate and incubate. Crystals from seeding often grow much faster, sometimes within hours to a few days. The goal is to find a seed dilution that produces a small number of large, single crystals per drop.[23]

Crystal Handling and Quality Assessment

Harvesting and Cryoprotection

Once suitable crystals are grown, they must be harvested and prepared for X-ray diffraction, which is almost always performed at cryogenic temperatures (~100 K) to minimize radiation damage.[24] Direct freezing of crystals from their growth solution will cause destructive ice crystal formation. Therefore, the crystal must be briefly soaked in a cryoprotectant solution.[25]

  • Cryoprotectant: A solution that promotes vitrification (glass formation) rather than crystallization of water upon rapid cooling.[26] A cryoprotectant is typically made by adding a cryo-agent to the crystal's mother liquor.

Table 2: Common Cryoprotectants and Starting Concentrations
CryoprotectantTypical Starting Conc. (v/v or w/v)Notes
Glycerol 20-30%Very common, highly effective, but can increase diffraction background.
Ethylene Glycol 20-30%Good alternative to glycerol.
MPD 20-35%Can also act as a precipitant.[25]
PEG 400 / PEG 200 25-40%Useful if the crystal was grown in a high molecular weight PEG.[25]
Glucose / Sucrose 20-30%Can be gentle on sensitive crystals.

Protocol:

  • Prepare Cryo-Solution: Mix the chosen cryoprotectant with the reservoir solution from the crystal's well to the desired final concentration.

  • Harvest: Carefully introduce a nylon loop (CryoLoop™) into the drop and gently scoop up the crystal.

  • Soak: Quickly move the loop containing the crystal into a drop of the cryo-solution for 5-30 seconds. The goal is to exchange the solution around the crystal without dissolving it.[24]

  • Flash-Cool: Immediately plunge the loop into liquid nitrogen.[24] The cryo-solution should freeze into a clear glass. An opaque or cloudy appearance indicates ice formation and poor cryoprotection.[26]

X-ray Diffraction

The final and most important test of crystal quality is X-ray diffraction.[4] A high-quality crystal will produce a diffraction pattern with sharp, round, well-separated spots that extend to high resolution (ideally better than 2.5 Å).[3] This data is then used to calculate the electron density map and solve the three-dimensional structure of the D-Ala-D-Ala complex.[3][4]

References

  • Laciak, K., PDB 1FVM, (1999). Crystallization and preliminary X-ray crystallographic analysis of a vancomycin-N-acetyl-D-Ala-D-Ala complex. Acta Crystallographica Section D: Biological Crystallography, 55(Pt 2), 534–535. [Link]

  • Le, C. F., et al. (2015). Crystal structure of vancomycin in complex with Ac-Lys(Ac)-DAla-D-Ala, a water-soluble analogue of the Lipid II peptide side chain. ResearchGate. [Link]

  • Laciak, K., & Cooper, A. (1999). Crystallization and preliminary X-ray crystallographic analysis of a vancomycin± N-acetyl-D-Ala-D-Ala complex. IUCr Journals. [Link]

  • Laciak, K., & Cooper, A. (1999). Crystallization and preliminary X-ray crystallographic analysis of a vancomycin–N-acetyl-d-Ala-d-Ala complex. IUCr Journals. [Link]

  • Nagainis, P., et al. (2015). A Newcomer's Guide to Peptide Crystallography. PMC. [Link]

  • D'Arcy, A. (1994). Seeding Techniques. Crystallization of Nucleic Acids and Proteins - Oxford Academic. [Link]

  • CSIRO Research. (2022). Matrix Seeding – Biomolecular Crystallisation and Characterisation. [Link]

  • CD Formulation. (n.d.). X-ray Diffraction (XRD) Technology - Therapeutic Proteins & Peptides. [Link]

  • Laskowski, R. (2025). 5 Protein Crystallization Seeding Methods for Bigger Crystals. Bitesize Bio. [Link]

  • Hampton Research. (n.d.). Seeding. [Link]

  • APC. (2024). Peptide Crystallization: Techniques, Challenges, and Solutions. [Link]

  • Hampton Research. (2025). Microbatch Crystallization. [Link]

  • Douglas Instruments. (n.d.). Microbatch-Under-Oil Crystallization. [Link]

  • Bergfors, T. (n.d.). SUCCEEDING WITH SEEDING: SOME PRACTICAL ADVICE. Uppsala University. [Link]

  • Lesley, S. A., & Wilson, I. A. (2009). Crystallization of protein–ligand complexes. PMC. [Link]

  • Castelletto, V. (2020). Characterization of Peptides and Their Assemblies. Books. [Link]

  • Blaskovich, M. A., et al. (2022). Vancomycin mimicry: towards new supramolecular antibiotics. Organic & Biomolecular Chemistry. [Link]

  • GHS, P., et al. (1995). Peptide crystal growth via vapor diffusion. Crystal structure of glycyl-L-tyrosyl-L-alanine dihydrate. PubMed. [Link]

  • Creative Biostructure. (n.d.). Batch Screening for Crystal Production. [Link]

  • McPherson, A., & Cudney, B. (2014). Optimization of crystallization conditions for biological macromolecules. PMC. [Link]

  • Chayen, N. E. (2009). Control of the rate of evaporation in protein crystallization by the 'microbatch under oil' method. PMC. [Link]

  • ACS Publications. (2023). Bifurcated Hydrogen Bonds in a Peptide Crystal Unveiled by X-ray Diffraction and Polarized Raman Spectroscopy. [Link]

  • Hampton Research. (n.d.). Microbatch Crystallization User Guide. [Link]

  • CSIRO Research. (2022). Optimisation – Biomolecular Crystallisation and Characterisation. [Link]

  • Mtoz Biolabs. (n.d.). X-Ray Powder Diffraction Analysis of Peptide Drug. [Link]

  • ResearchGate. (n.d.). Overview of the strategies for protein-ligand crystallization. [Link]

  • Warkentin, M., et al. (2014). Efficient Cryoprotection of Macromolecular Crystals using Vapor Diffusion of Volatile Alcohols. PMC. [Link]

  • Xin, Y., et al. (n.d.). Mechanistic insights of evaporation-induced actuation using tripeptide crystals. bioRxiv. [Link]

  • Hampton Research. (2015). Optimization. [Link]

  • IUCr Journals. (2022). A drug-discovery-oriented non-invasive protocol for protein crystal cryoprotection by dehydration, with application for crystallization screening. [Link]

  • Guide for crystallization. (n.d.). [Link]

  • Rowlett, R. S. (n.d.). Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. Colgate University. [Link]

  • ResearchGate. (2016). What is the best method to get crystal for Cu(II) tripeptide complex?. [Link]

  • ACS Publications. (2013). Screening Using Polymorphs for the Crystallization of Protein–Ligand Complexes. [Link]

  • IUCr Journals. (2017). Guidelines for the successful generation of protein–ligand complex crystals. [Link]

  • Hampton Research. (n.d.). CryoProTM User Guide. [Link]

  • PMC. (n.d.). Structure of d-alanine-d-alanine ligase from Thermus thermophilus HB8: cumulative conformational change and enzyme–ligand interactions. [Link]

  • ACS Publications. (2013). Strategies for Protein Cryocrystallography. [Link]

  • ProPedia. (n.d.). Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. [Link]

  • Lu, Y. Z., et al. (2007). Crystallization and preliminary crystallographic analysis of D-alanine-D-alanine ligase from Streptococcus mutans. PubMed. [Link]

  • Lu, Y. Z., et al. (2007). Crystallization and preliminary crystallographic analysis of d-alanine-d-alanine ligase from Streptococcus mutans. PMC. [Link]

  • PubMed. (2015). The crystal structure of the D-alanine-D-alanine ligase from Acinetobacter baumannii suggests a flexible conformational change in the central domain before nucleotide binding. [Link]

  • ACS Publications. (n.d.). Crystal and molecular structure of trans-3,6-dimethyl-2,5-piperazinedione (L-alanyl-D-alanine 2,5-diketopiperazine). [Link]

  • Google Patents. (n.d.). US4962231A - Preparation of D- or L-alanine or high enantiomeric purity.

Sources

Labeling D-Alanyl-L-alanyl-D-alanine with fluorophores for microscopy

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-Terminal Fluorophore Conjugation to D-Alanyl-L-alanyl-D-alanine for Peptidoglycan Mimicry and Interaction Profiling

Executive Summary

The tripeptide D-Alanyl-L-alanyl-D-alanine (D-Ala-L-Ala-D-Ala) serves as a critical structural analogue to the native bacterial peptidoglycan stem terminus (typically L-Lys-D-Ala-D-Ala or m-DAP-D-Ala-D-Ala). The C-terminal D-Ala-D-Ala motif is the primary molecular recognition site for glycopeptide antibiotics (e.g., Vancomycin) and is the substrate for Penicillin-Binding Proteins (PBPs) during cell wall cross-linking.

Labeling this tripeptide with fluorophores requires a strategic approach to preserve the bioactivity of the C-terminal D-Ala-D-Ala motif. This guide details the N-terminal conjugation of the tripeptide using N-hydroxysuccinimide (NHS) ester chemistry. By targeting the distal N-terminal amine, we minimize steric hindrance at the C-terminus, allowing the probe to function effectively in Vancomycin binding assays , transpeptidase activity profiling , and competitive inhibition studies .

Strategic Design & Chemistry

The Labeling Logic
  • Target Site: The N-terminal primary amine (

    
    ) of the first D-Alanine.
    
  • Preserved Site: The C-terminal carboxylic acid (

    
    ) and the D-Ala-D-Ala peptide bond, which are essential for biological recognition.
    
  • Chemistry: NHS-ester conjugation is selected for its high specificity toward primary amines at pH 8.0–9.0, forming a stable amide bond.

Fluorophore Selection
FluorophoreExcitation/EmissionApplicationNotes
FITC / 5-FAM 495 nm / 517 nmStandard MicroscopyCost-effective; pH sensitive.
TAMRA / Rhodamine 555 nm / 580 nmIntracellular/AcidicPhotostable; pH insensitive.
Cy5 / Alexa 647 650 nm / 670 nmDeep Tissue / STORMFar-red; low autofluorescence background.

Workflow Visualization

The following diagram outlines the chemical conjugation and biological application logic.

LabelingWorkflow cluster_chem Phase 1: Chemical Synthesis cluster_bio Phase 2: Biological Application Peptide D-Ala-L-Ala-D-Ala (Free N-term) Reaction Conjugation (pH 8.3, DMSO/Buffer) Peptide->Reaction Dye NHS-Fluorophore Dye->Reaction Purification HPLC Purification (Remove free dye) Reaction->Purification 2-4 hrs FinalProbe Fluoro-D-Ala-L-Ala-D-Ala Purification->FinalProbe >95% Purity Vanco Vancomycin Binding (Affinity Assay) FinalProbe->Vanco Ligand PBP PBP Interaction (Substrate Mimicry) FinalProbe->PBP Substrate

Caption: Workflow for N-terminal labeling of D-Ala-L-Ala-D-Ala and downstream applications.

Detailed Protocol: Synthesis & Purification

Materials Required
  • Peptide: H-D-Ala-L-Ala-D-Ala-OH (Custom synthesis or commercial vendor, >95% purity).

  • Fluorophore: NHS-Ester dye (e.g., 5-FAM-SE or TAMRA-SE).

  • Solvent: Anhydrous DMSO or DMF.

  • Buffer: 0.1 M Sodium Bicarbonate (

    
    ), pH 8.3.
    
  • Purification: C18 Reverse-Phase HPLC column.

Step-by-Step Conjugation
  • Preparation of Peptide Stock:

    • Dissolve 2 mg of H-D-Ala-L-Ala-D-Ala-OH in 200 µL of 0.1 M

      
       buffer.
      
    • Note: Ensure the peptide is fully solubilized. If hydrophobic, add small amounts of DMSO (up to 20%).

  • Preparation of Dye Stock:

    • Dissolve 1 mg of NHS-Fluorophore in 50 µL of anhydrous DMSO.

    • Critical: Prepare immediately before use to prevent hydrolysis of the NHS ester.

  • Conjugation Reaction:

    • Slowly add the Dye Stock to the Peptide Stock while vortexing gently.

    • Molar Ratio: Target a 1.2:1 to 1.5:1 molar excess of Dye-to-Peptide to ensure complete labeling of the N-terminus.

    • Incubate at Room Temperature (25°C) for 2–4 hours in the dark with gentle agitation.

  • Quenching:

    • Add 20 µL of 1 M Tris-HCl (pH 8.0) or Glycine to quench any unreacted NHS ester. Incubate for 15 minutes.

Purification (Critical Step)

Direct use of the reaction mixture will result in high background noise due to free fluorophore.

  • Method: Reverse-Phase HPLC (RP-HPLC).

  • Column: C18 semi-preparative column.

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% to 60% B over 30 minutes.

  • Detection: Monitor absorbance at 220 nm (peptide bond) and the fluorophore's max absorption (e.g., 495 nm for FAM).

  • Collection: Collect the peak corresponding to the conjugate (usually elutes later than the free peptide but earlier than the hydrophobic free dye).

  • Lyophilization: Freeze-dry the collected fractions to obtain the labeled peptide powder.

Application Protocol: Microscopy & Binding Assays

Vancomycin-FL Interaction Assay (Co-localization)

This assay validates the probe's ability to bind Vancomycin, confirming the integrity of the D-Ala-D-Ala motif.

  • Bacterial Strain: Bacillus subtilis (Gram-positive) or Staphylococcus aureus.

  • Staining:

    • Grow bacteria to mid-log phase (

      
      ).
      
    • Wash cells with PBS.

    • Incubate cells with unlabeled Vancomycin (1–5 µg/mL) pre-complexed with your Fluoro-D-Ala-L-Ala-D-Ala probe (10 µM) for 15 mins.

    • Alternative: If using FL-Vancomycin, use the unlabeled tripeptide to block binding (Competition Assay).

  • Imaging:

    • Immobilize cells on an agarose pad.

    • Image using Confocal or Widefield microscopy.

    • Expectation: If the probe works, it should bind to the Vancomycin (which is bound to the cell wall precursors), localizing to the septa and cell periphery.

Competitive Binding (Validation)

To prove specificity, perform a competition experiment:

  • Sample A: Bacteria + Fluorescent-Vancomycin.

  • Sample B: Bacteria + Fluorescent-Vancomycin + 100x Excess Unlabeled D-Ala-L-Ala-D-Ala .

  • Result: Sample B should show significantly reduced fluorescence, confirming the tripeptide mimics the native cell wall target.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Hydrolysis of NHS esterUse anhydrous DMSO; ensure buffer pH is > 8.0.
No Binding Signal Steric HindranceThe fluorophore may block recognition. Use a PEG-4 linker between the N-term and the dye.
High Background Free Dye ContaminationRe-purify via HPLC. Dialysis is insufficient for small peptides.
Precipitation HydrophobicityReduce dye concentration; add 10-20% DMSO to the assay buffer.

References

  • Kuru, E., et al. (2012). In Situ probing of newly synthesized peptidoglycan in live bacteria with fluorescent D-amino acids. Angewandte Chemie International Edition. Link

  • Hsu, Y. P., et al. (2017). Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls. Chemical Science. Link

  • Bugg, T. D., et al. (2011). Molecular basis for vancomycin resistance in Enterococcus faecium. Biochemistry. Link

  • Thermo Fisher Scientific. Amine-Reactive Probe Labeling Protocol (NHS Ester).Link

  • Sigma-Aldrich. D-Alanyl-D-alanine Ligase and Substrate Specificity.Link

Procedures for coupling D-Alanyl-L-alanyl-D-alanine to resin beads

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Immobilization of D-Alanyl-L-alanyl-D-alanine on Solid-Phase Supports

Abstract

This comprehensive application note provides a detailed guide for the covalent coupling of the biologically significant tripeptide, D-Alanyl-L-alanyl-D-alanine, to solid-phase resin beads. This tripeptide is a critical structural component of the peptidoglycan in many bacterial cell walls and serves as the binding motif for glycopeptide antibiotics such as vancomycin.[1][2] The successful immobilization of this peptide onto a solid support is a foundational step for a multitude of research applications, including the development of affinity chromatography matrices for antibiotic purification, the study of protein-peptide interactions, and high-throughput screening for novel antibacterial agents.

This guide moves beyond a simple recitation of steps, delving into the core chemical principles, strategic considerations for experimental design, and robust validation protocols. We present detailed methodologies for coupling the peptide via its C-terminus to amine-functionalized resins, a common orientation for presenting the peptide for biological interaction studies. The protocols are designed to be self-validating, incorporating in-process checkpoints like the Kaiser test to ensure experimental success.

Core Principles of Peptide Immobilization

Solid-Phase Peptide Synthesis (SPPS) techniques provide the foundation for immobilizing peptides onto polymeric supports.[3][4] The core principle involves anchoring the peptide to an insoluble resin, which simplifies the entire process by allowing reagents and by-products to be removed through simple filtration and washing, eliminating the need for complex purification steps between reactions.[3]

The success of the immobilization process hinges on two key choices: the resin and the coupling chemistry.

The Strategic Selection of a Solid Support (Resin)

The resin is not merely an anchor; its properties dictate the experimental outcome.[4] Key characteristics include its chemical and mechanical stability, solvent compatibility (swelling properties), and loading capacity (expressed in mmol/g).[4] For coupling a pre-synthesized peptide like D-Ala-L-Ala-D-Ala, the most critical feature is the functional group on the resin's surface, which determines the point of attachment and orientation of the peptide.

Resin TypeFunctional GroupPeptide Attachment PointCommon Use Case
Amine-Functionalized Resins (e.g., Amino-PEG, Amino-polystyrene, TentaGel NH2)Primary Amine (-NH₂)Peptide C-terminal Carboxyl (-COOH)Presenting the peptide's N-terminus and side chains for interaction studies. This is the most common strategy for the topic peptide.
Carboxyl-Functionalized Resins (e.g., Merrifield, Wang Resin)Carboxyl (-COOH) or precursor (e.g., -CH₂Cl)Peptide N-terminal Amine (-NH₂)Used when the C-terminus of the peptide needs to be free or when synthesizing a peptide directly on the resin from C- to N-terminus.[5][6]

For the purpose of studying the interaction of D-Ala-L-Ala-D-Ala with binding partners like vancomycin, which recognizes the C-terminal end, coupling via the peptide's C-terminus to an amine-functionalized resin is the required strategy. This ensures the relevant portion of the peptide is exposed.

The Chemistry of Amide Bond Formation: Activating the Carboxyl Group

The formation of a stable amide bond between the peptide's C-terminal carboxyl group and the resin's primary amine is not spontaneous. It requires the "activation" of the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by the amine.[7][8] Carbodiimides are the most common class of activating agents used for this purpose.[8][9]

The activation process, using a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Diisopropylcarbodiimide (DIC), proceeds through a highly reactive O-acylisourea intermediate.[10] However, this intermediate is unstable and prone to hydrolysis or rearrangement into a non-reactive N-acylurea. To enhance efficiency and minimize side reactions, an additive such as N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) is included. These additives react with the O-acylisourea intermediate to form a more stable, amine-reactive ester, which then efficiently reacts with the resin's amine groups to form the desired amide bond.[10]

Experimental Design and Workflow

A successful coupling procedure is a sequence of logical steps, each with a clear purpose. The overall workflow involves preparing the resin, activating and coupling the peptide, and verifying the outcome.

G cluster_prep Preparation cluster_coupling Coupling Reaction cluster_validation Validation & Final Steps Resin_Selection Select Amine-Functionalized Resin Resin_Swelling Swell Resin in Appropriate Solvent (e.g., DMF) Resin_Selection->Resin_Swelling Coupling Add Activated Peptide to Swollen Resin & Incubate Resin_Swelling->Coupling Peptide_Prep Prepare Solution of N-Fmoc-D-Ala-L-Ala-D-Ala Activation Activate Peptide Carboxyl Group (e.g., with DIC/HOBt) Peptide_Prep->Activation Reagent_Prep Prepare Coupling & Activation Reagent Solutions Reagent_Prep->Activation Activation->Coupling Washing Wash Resin to Remove Excess Reagents Coupling->Washing Kaiser_Test Perform Kaiser Test on Small Aliquot of Resin Washing->Kaiser_Test Capping Cap Unreacted Amines (Optional, e.g., with Acetic Anhydride) Kaiser_Test->Capping If Test is Negative (Successful Coupling) Deprotection Remove N-terminal Fmoc Group (e.g., with Piperidine) Capping->Deprotection Final_Wash Final Wash & Dry Deprotection->Final_Wash

Caption: Experimental workflow for coupling D-Ala-L-Ala-D-Ala to resin.

Detailed Protocols

Safety Precaution: Always handle reagents like DMF, DIC, piperidine, and TFA in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Materials and Reagents
  • Peptide: N-Fmoc-D-Alanyl-L-alanyl-D-alanine

  • Resin: Amine-functionalized resin (e.g., TentaGel NH₂, Amino-PEG, or Aminomethylated polystyrene), loading capacity typically 0.4-0.8 mmol/g.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt).

  • Fmoc-Deprotection: 20% (v/v) Piperidine in DMF.

  • Kaiser Test Reagents:

    • Reagent A: 5% (w/v) ninhydrin in ethanol.[11]

    • Reagent B: 80% (w/v) phenol in ethanol.[11]

    • Reagent C: 0.001 M potassium cyanide (KCN) in pyridine.[11]

  • Equipment: Solid-phase synthesis vessel (fritted glass or plastic syringe), mechanical shaker or agitator, vacuum manifold.

Protocol: Coupling to Amine-Functionalized Resin

This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly based on the resin's loading capacity.

Step 1: Resin Preparation and Swelling

  • Rationale: Swelling the resin beads is critical. It expands the polymer matrix, making the internal amine functional groups accessible to the activated peptide.[4] DMF is an excellent swelling solvent for most polystyrene and PEG-based resins.

  • Procedure:

    • Place the appropriate amount of amine-functionalized resin (e.g., 250 mg for a 0.4 mmol/g resin) into a solid-phase synthesis vessel.

    • Add DMF (approx. 5-10 mL per gram of resin) and allow the resin to swell for at least 1 hour at room temperature with gentle agitation.

    • After swelling, drain the DMF using a vacuum manifold.

Step 2: Peptide Activation

  • Rationale: This step creates the amine-reactive HOBt-ester of the peptide. It is performed in a separate vessel immediately before adding to the resin to maximize the concentration of the active species. Using 2-3 equivalents of peptide and coupling reagents ensures the reaction goes to completion.

  • Procedure:

    • In a separate glass vial, dissolve N-Fmoc-D-Ala-L-Ala-D-Ala (2-3 equivalents relative to resin loading, e.g., 0.2-0.3 mmol) and HOBt (2-3 equivalents) in a minimal amount of DMF (e.g., 2-3 mL).

    • Add DIC (2-3 equivalents) to the solution.

    • Allow the activation reaction to proceed for 15-20 minutes at room temperature. A white precipitate of diisopropylurea (DCU), a byproduct, may form.

G Peptide_COOH Peptide-COOH (Fmoc-D-Ala-L-Ala-D-Ala) Activated_Ester Peptide-CO-OBt (Active HOBt Ester) Peptide_COOH->Activated_Ester Activation DIC DIC DIC->Activated_Ester Activation HOBt HOBt HOBt->Activated_Ester Activation Resin_NH2 Resin-NH₂ Coupled_Peptide Resin-NH-CO-Peptide (Stable Amide Bond) Resin_NH2->Coupled_Peptide Coupling Activated_Ester->Coupled_Peptide Coupling

Caption: Chemical activation and coupling pathway.

Step 3: Coupling Reaction

  • Rationale: The activated peptide solution is added to the swollen resin. The reaction is typically allowed to proceed for several hours to ensure maximum coupling efficiency.

  • Procedure:

    • Transfer the activated peptide solution from Step 2 to the synthesis vessel containing the swollen resin.

    • Agitate the mixture at room temperature for 2-4 hours. For sterically hindered couplings, this time can be extended overnight.

    • Drain the reaction solution and wash the resin thoroughly:

      • 3x with DMF

      • 3x with DCM

      • 3x with DMF

Step 4: In-Process Validation (Kaiser Test)

  • Rationale: The Kaiser test is a highly sensitive colorimetric assay to detect free primary amines.[12][13] A negative result (beads remain yellow) indicates that the vast majority of the resin's amine groups have successfully coupled with the peptide. A positive result (beads turn deep blue/purple) signifies incomplete coupling and requires troubleshooting.[11][14]

  • Procedure:

    • Take a small sample of resin beads (5-10 mg) from the vessel and place them in a small glass test tube.

    • Add 2-3 drops of Reagent A (Ninhydrin/EtOH).

    • Add 2-3 drops of Reagent B (Phenol/EtOH).

    • Add 2-3 drops of Reagent C (KCN/Pyridine).

    • Heat the test tube in a heating block or water bath at 100°C for 5 minutes.

    • Observe the color of the beads and the solution.

      • Negative (Success): Beads and solution are colorless or faint yellow. Proceed to Step 5.

      • Positive (Failure): Beads and/or solution turn dark blue or purple. The coupling (Step 3) must be repeated.

Step 5: N-terminal Fmoc Deprotection

  • Rationale: The Fmoc group is a base-labile protecting group. It is removed using a solution of a mild base, piperidine, to expose the N-terminal amine of the immobilized peptide for subsequent applications.[6]

  • Procedure:

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of the 20% piperidine solution and agitate for another 15-20 minutes.

    • Drain the solution and wash the resin thoroughly:

      • 5x with DMF

      • 5x with DCM

    • Dry the resin under a stream of nitrogen or in vacuo. The resin is now ready for use.

Quantitative Validation: Cleavage and Analysis

For rigorous quantification of peptide loading, a small amount of the final resin can be subjected to acidic cleavage, and the liberated peptide analyzed by HPLC.

  • Procedure:

    • Place a small, accurately weighed amount of dried peptide-resin (e.g., 5-10 mg) in a microcentrifuge tube.

    • Prepare a cleavage cocktail, commonly Reagent B (TFA/Water/TIS, 95:2.5:2.5).[15] (Caution: TFA is highly corrosive) .

    • Add the cleavage cocktail (approx. 0.5 mL) to the resin and allow the reaction to proceed at room temperature for 2-3 hours.[16]

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[11][16]

    • Centrifuge to pellet the peptide, decant the ether, and dry the pellet.

    • Dissolve the crude peptide in a suitable solvent (e.g., Water/Acetonitrile with 0.1% TFA) and analyze by RP-HPLC to assess purity and quantify the amount based on a standard curve.

Troubleshooting Guide

ProblemObservationPotential Cause(s)Recommended Solution(s)
Incomplete Coupling Positive Kaiser test (blue beads) after coupling.1. Inefficient peptide activation. 2. Insufficient equivalents of peptide/reagents. 3. Poor resin swelling. 4. Steric hindrance.1. Ensure activation reagents are fresh. 2. Repeat the coupling step using fresh reagents, potentially increasing equivalents to 3-4x. 3. Ensure resin is fully swollen before coupling. 4. Increase coupling time (up to 24h) or switch to a more potent coupling agent like HATU.
Low Peptide Loading Low yield determined by "cleave and analyze" method.1. All causes of incomplete coupling. 2. Inaccurate estimation of initial resin loading capacity. 3. Premature cleavage of peptide from resin during washing steps (unlikely with stable linkers).1. Address troubleshooting steps for incomplete coupling. 2. Verify the loading capacity provided by the manufacturer. 3. Use recommended, non-cleaving solvents for washing.
Peptide Degradation Multiple peaks observed during HPLC analysis of cleaved peptide.1. Side reactions during coupling (e.g., racemization). 2. Incomplete removal of Fmoc protecting group. 3. Side reactions during TFA cleavage.1. The use of HOBt or NHS minimizes racemization. 2. Ensure deprotection times are adequate and piperidine solution is fresh. 3. Ensure proper scavengers (like TIS and water) are used in the cleavage cocktail to prevent re-attachment of protecting groups.[16][17]

References

  • Google Patents. (n.d.). Solid phase peptide synthesis methods and associated systems.
  • PubMed. (n.d.). Methods for solid phase peptide synthesis which employ a minimum of instrumentation.
  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
  • Biotage. (2023, January 31). What is solid phase peptide synthesis?
  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • CDN. (n.d.). Peptide Cleavage from Resin Protocol.
  • Benchchem. (n.d.). Troubleshooting incomplete cleavage of peptide from resin.
  • Wikipedia. (n.d.). Ninhydrin.
  • Vapourtec. (n.d.). Application Note 72: Cleaving peptides in flow.
  • Microbe Notes. (2022, May 19). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses.
  • ACS Publications. (2015, November 15). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • CEM. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures.
  • Benchchem. (n.d.). Application Notes and Protocols for Amine Coupling Chemistry: A Guide to Carboxylic Acid Activation and NHS Ester Reactions.
  • Vedantu. (n.d.). Ninhydrin Test: Principle, Reaction & Application.
  • ChemPep. (n.d.). Resins for Solid Phase Peptide Synthesis.
  • ResearchGate. (n.d.). The significance of D-alanyl-D-alanine termini in the biosynthesis of bacterial cell walls and the action of penicillin, vancomycin and ristocetin.
  • PubMed. (n.d.). Modifications of the acyl-D-alanyl-D-alanine terminus affecting complex-formation with vancomycin.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for D-Alanyl-L-alanyl-D-alanine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SOL-DALAA-001 Subject: Troubleshooting solubility of D-Ala-L-Ala-D-Ala (CAS: 1115-78-2) in organic media Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division[1][2][3]

Executive Summary

D-Alanyl-L-alanyl-D-alanine (D-Ala-L-Ala-D-Ala) presents a classic solubility paradox common to short, zwitterionic peptides. While highly soluble in aqueous media due to charged termini (


), it exhibits high lattice energy and poor solubility in standard organic solvents (DCM, EtOAc, THF).[2]

This guide provides four field-proven protocols to overcome these thermodynamic barriers. We move beyond simple "add more solvent" advice to mechanistic interventions: Hydrogen Bond Disruption , Chaotropic Solvation , and Hydrophobic Ion Pairing (HIP) .[2][3]

Module 1: The Mechanics of Insolubility

Before attempting the protocols, understand why your peptide is precipitating.

  • Zwitterionic Lattice Locking: In non-protic environments, the N-terminal amine and C-terminal carboxylate form strong electrostatic salt bridges.[1][2][3]

  • Intermolecular H-Bonding: The amide backbone acts as both donor and acceptor, creating a tight crystalline lattice (beta-sheet-like stacking) that resists solvent penetration.[1][2][3]

  • The "Like Dissolves Like" Failure: Common organic solvents lack the dielectric constant to shield the internal charges of the zwitterion.

The Solution Strategy: You must disrupt the lattice energy using solvents that act as H-bond acceptors (DMSO) or strong H-bond donors (HFIP), or by masking the charges (Ion Pairing).[1]

Module 2: Standard Solvation Protocols

Protocol A: The Dipolar Aprotic Method (DMSO/DMF)

Best for: Stock solutions, biological assays (with dilution), and general synthesis.

Mechanism: DMSO and DMF are strong H-bond acceptors.[1][2][3] They compete with the peptide's internal H-bonds, effectively "unzipping" the aggregate.

Step-by-Step:

  • Weigh D-Ala-L-Ala-D-Ala into a glass vial.

  • Add DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) dropwise.[1][2][3]

  • Critical Step: Vortex for 30 seconds. If clarity is not achieved, sonicate at 40°C for 10 minutes.

  • Dilution: Once dissolved, this stock can often be diluted into less polar solvents (like DCM or Acetonitrile) up to a ratio of 1:10 without immediate precipitation.[2][3]

SolventSolubility PotentialRemoval DifficultyBiological Compatibility
DMSO HighHigh (High BP)Good (if <1% v/v)
DMF HighMediumPoor (Toxic)
NMP Very HighHighPoor
Protocol B: The "Salting-In" Method (LiCl / DMF)

Best for: Difficult coupling reactions, SPPS cleavage, and preventing gelation.

Senior Scientist Note: This is the "nuclear option" for stubborn peptides. Lithium ions (


) have a high charge density and coordinate with the peptide backbone oxygens and the solvent, acting like a pseudo-crown ether. This disrupts the intermolecular H-bonds that cause aggregation.[1][2][3]

The Reagent: 5% (w/v) LiCl in anhydrous DMF.[1][3]

Step-by-Step:

  • Prepare a stock of anhydrous DMF containing 5% Lithium Chloride (LiCl).[1][2][3] Ensure the LiCl is dry (flame-dried or oven-dried is preferred).[1][2][3]

  • Add this solvent system to your solid peptide.[1][2][3]

  • Sonicate for 5–10 minutes.

  • Result: This increases the solubility of aggregating peptides by 10–50 fold compared to pure DMF [1].[2][3]

Protocol C: The Fluorinated Solvent Method (HFIP)

Best for: Breaking strong aggregates, preparing monomeric films, and NMR studies.

Mechanism: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) is a potent hydrogen bond donor.[2] It aggressively solvates the peptide backbone, breaking down beta-sheets and helical aggregates.[1][2]

Step-by-Step:

  • Dissolve D-Ala-L-Ala-D-Ala in 100% HFIP.[1][2][3] It should dissolve almost instantly.

  • Solvent Exchange: Since HFIP is acidic and volatile, you can evaporate it under a stream of nitrogen.[2][3]

  • The "Film" Trick: The resulting peptide "film" on the glass is often amorphous (non-crystalline) and will redissolve much more easily in a milder solvent (like DCM/MeOH mixtures) than the original crystalline powder [2].

Protocol D: Hydrophobic Ion Pairing (HIP)

Best for: Getting the peptide into non-polar solvents (DCM, Chloroform) for encapsulation or liquid-phase synthesis.[1]

Mechanism: You replace the counter-ions of the peptide with hydrophobic ions. For a zwitterion, you can protonate the amine with a lipophilic acid or use a surfactant.[2]

Technique: TFA/DIEA Modification

  • Suspend the peptide in Dichloromethane (DCM) (it will likely be a suspension).[1][2][3]

  • Add Trifluoroacetic Acid (TFA) (1–2 equivalents) to protonate the C-terminus and break the zwitterion.[1][2][3]

  • If solubility is still poor, add a lipophilic base like DIEA (Diisopropylethylamine) .[1][3]

  • Advanced HIP: For true lipophilicity, mix the peptide with Sodium Docusate or SDS in water, then extract into DCM.[2][3] The hydrophobic tails of the surfactant wrap the peptide, making it soluble in organic phases [3].

Module 3: Troubleshooting Visualization

The following logic flow helps you decide which protocol to apply based on your downstream application.

PeptideSolubility Start Start: D-Ala-L-Ala-D-Ala Insoluble in Target Solvent AppCheck What is the Downstream Application? Start->AppCheck BioAssay Biological Assay (Cells/Enzymes) AppCheck->BioAssay Synthesis Chemical Synthesis (Coupling/Reaction) AppCheck->Synthesis Analysis Analysis (NMR/HPLC) AppCheck->Analysis DMSO Protocol A: Dissolve in 100% DMSO Dilute to <1% final conc. BioAssay->DMSO Aggregating Is it gelling/clumping? Synthesis->Aggregating HFIP Protocol C: Dissolve in HFIP Evaporate to Amorphous Film Reconstitute Analysis->HFIP LiCl Protocol B: Use 5% LiCl in DMF (Chaotropic disruption) Aggregating->LiCl Yes (Aggregates) HIP Protocol D: Hydrophobic Ion Pairing (TFA/DIEA or Docusate) Aggregating->HIP No (Just Insoluble)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use Ethanol or Methanol?

  • A: Methanol is often better than Ethanol, but for zwitterionic tripeptides, pure alcohols are rarely sufficient.[2][3] However, Trifluoroethanol (TFE) is a much stronger solvent for peptides than MeOH/EtOH due to its acidity and H-bonding capacity.[1][2][3] A mix of DCM:TFE (4:1) is a potent solvent system.[1][2][3][4][5]

Q2: Will LiCl interfere with my reaction?

  • A: Generally, no.[2][3] Lithium salts are compatible with standard coupling reagents (HATU/HBTU) and Fmoc chemistry.[1][2][3] However, they must be removed before biological assays as Lithium is cytotoxic.[2][3] Remove via aqueous extraction or dialysis.[1][2][3]

Q3: My peptide dissolves in DMSO but precipitates when I add water. Why?

  • A: You likely hit the critical aggregation concentration.[1][3]

    • Fix: Add the water slowly to the vortexing DMSO solution.

    • Fix: Ensure the pH of the water component is not exactly at the peptide's pI (approx pH 5.5–6.0 for D-Ala-L-Ala-D-Ala).[1][2] Use a buffer at pH 7.4 or pH 4.0 instead of pure water.[2][3]

Q4: I need to use DCM for a reaction, but DMSO is too hard to remove.

  • A: Use Protocol C (HFIP) . Dissolve in HFIP, evaporate to a film, then try redissolving that film in DCM with a small amount of DMF (1-2%).[2] The amorphous state is kinetically much easier to dissolve than the crystalline solid.

References

  • Seebach, D., et al. (1995).[2][3] Modification of Peptide Solubility in Organic Solvents by LiCl. Helvetica Chimica Acta.[1][2][3] (Demonstrates the chaotropic effect of Lithium salts in breaking peptide aggregation).[1][3]

  • Bachem Technical Guides. (2021). Care and Handling of Amyloid Peptides (HFIP Protocol). (Standardizes the use of HFIP for monomerizing aggregating peptides).[1][3][6]

  • Meyer, J. D., & Manning, M. C. (1998).[2][3][7] Hydrophobic Ion Pairing: Altering the Solubility Properties of Biomolecules. Pharmaceutical Research. (Foundational text on using hydrophobic counter-ions to dissolve peptides in organic solvents).[1][2][3]

  • InvivoChem. D-Alanyl-L-alanine Solubility Data. (Specific solubility data for D-Ala analogs).

Sources

Resolving aggregation issues with D-Alanyl-L-alanyl-D-alanine at high concentrations

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Aggregation in D-Alanyl-L-alanyl-D-alanine

Executive Summary: Immediate Action Plan

The Core Issue: D-Alanyl-L-alanyl-D-alanine (D-Ala-L-Ala-D-Ala) is a heterochiral zwitterionic tripeptide. While short alanine oligomers are generally hydrophilic, the alternating chirality (D-L-D) creates unique packing motifs that can lead to isoelectric precipitation at high concentrations (>10 mM), particularly near pH 5.5–6.0.

Quick Fix Protocol:

  • pH Shift (Primary Solution): The peptide is least soluble at its isoelectric point (pI ≈ 5.9). Shift the pH to < 4.0 (using 0.1% Acetic Acid or Formic Acid) or > 8.0 (using 0.1% Ammonium Hydroxide) to induce a net charge.

  • Disruption: Vortex for 30 seconds, followed by bath sonication for 5 minutes at room temperature.

  • Co-solvent (Secondary Solution): If pH shift is incompatible with your assay, pre-dissolve in DMSO (max 5-10% of final volume) before adding aqueous buffer.

Diagnostic Framework: Troubleshooting Aggregation

Use this decision tree to determine the optimal solubilization strategy based on your experimental constraints.

solubilization_strategy Start Start: Solid D-Ala-L-Ala-D-Ala CheckConc Target Concentration? Start->CheckConc LowConc < 5 mM CheckConc->LowConc Standard HighConc > 10 mM CheckConc->HighConc Critical Success Proceed to Assay LowConc->Success Dissolve in H2O CheckBuffer Is Buffer pH Fixed? HighConc->CheckBuffer NoFixed No (Flexible pH) CheckBuffer->NoFixed YesFixed Yes (e.g., PBS pH 7.4) CheckBuffer->YesFixed ActionAcid Action: Dissolve in 0.1% Acetic Acid (Net Charge +1) NoFixed->ActionAcid Preferred ActionBase Action: Dissolve in 0.1% NH4OH (Net Charge -1) NoFixed->ActionBase Alternative ActionDMSO Action: 'Solvent Shift' Method Dissolve in 100% DMSO first, then dilute slowly. YesFixed->ActionDMSO CheckClear Solution Clear? ActionAcid->CheckClear ActionBase->CheckClear ActionDMSO->CheckClear CheckClear->Success Yes Failure Sonicate (Bath, 5 min) Check for Gelation CheckClear->Failure No

Caption: Decision matrix for solubilizing D-Ala-L-Ala-D-Ala based on concentration and buffer constraints.

Technical Deep Dive: The Science of D-L-D Aggregation

The Heterochirality Effect

Unlike homochiral peptides (e.g., L-Ala-L-Ala-L-Ala), which readily form


-sheets leading to amyloid-like fibrils, D-Ala-L-Ala-D-Ala  possesses alternating chirality. This "mixed" stereochemistry disrupts the continuous hydrogen bonding required for long-range fibril formation [1].
  • Implication: The aggregation you observe is likely amorphous precipitation or micro-crystallization , not irreversible fibrillation. This means it is often reversible with the right solvent manipulation.

Zwitterionic "Isoelectric Crash"

At high concentrations, the primary driver of aggregation is the Isoelectric Point (pI) .

  • N-terminus (Amine): pKa

    
     8.0
    
  • C-terminus (Carboxyl): pKa

    
     3.1
    
  • Result: At pH

    
     5.5–6.0, the peptide is a zwitterion (net charge 0). Electrostatic repulsion between molecules is minimized, allowing hydrophobic interactions between the methyl side chains to drive precipitation [2].
    
Quantitative Solubility Data
ParameterValueImplications for High Conc.
Molecular Weight 231.25 g/mol Small size allows rapid diffusion but high molarity increases collision frequency.
Hydrophobicity ModerateAlanine is hydrophobic, but the backbone is polar.
Isoelectric Point (pI) ~5.9Avoid pH 5.0 – 6.5 for stock solutions.
Critical Aggregation Conc. > 15 mM (est.)Above this, metastable supersaturation occurs.

Step-by-Step Protocol: High-Concentration Stock Preparation

Scenario: You need a 50 mM stock solution for a competition binding assay (e.g., Vancomycin binding studies).

Reagents:

  • D-Ala-L-Ala-D-Ala (Lyophilized powder)

  • Sterile Water (Milli-Q)

  • 0.1 M Acetic Acid (for acidic stock) OR DMSO (sequencing grade)

Method A: The "Charge Repulsion" Method (Preferred)

  • Calculate: Determine the volume needed for 50 mM.

  • Acidify: Do not add pure water. Add 0.1 M Acetic Acid to the powder. The low pH protonates the carboxyl group, giving the peptide a net positive charge (+1).

  • Agitate: Vortex vigorously for 30 seconds.

  • Verify: Inspect for clarity. If clear, dilute with assay buffer only at the moment of use.

    • Why: Diluting into neutral buffer will return the peptide to its zwitterionic state. At 50 mM, this may precipitate over time, so keep the stock acidic.

Method B: The "Solvent Shift" Method (For pH-sensitive assays)

  • Dissolve: Add 100% DMSO to the peptide powder. Use 10% of the final target volume (e.g., if you need 1 mL, dissolve in 100 µL DMSO).

  • Solubilize: Vortex until completely dissolved. The absence of water prevents hydrophobic exclusion.

  • Dilute: Slowly add the aqueous buffer (90% of volume) dropwise while vortexing.

    • Why: This prevents local regions of high concentration/neutral pH from forming large aggregates "shocking" the peptide out of solution [3].

Frequently Asked Questions (FAQs)

Q: Can I use sonication if the peptide forms a gel? A: Yes. Gelation indicates a trapped solvent network (often hydrogen-bond driven). Bath sonication (not probe, to avoid heating/foaming) for 5–10 minutes can disrupt these weak non-covalent networks. If gelation persists, add a chaotrope like 2M Urea, provided it doesn't interfere with your downstream biology.

Q: Will the D-L-D chirality affect my enzymatic assay? A: Absolutely. Most proteases are stereospecific for L-amino acids. The presence of D-residues renders this tripeptide highly resistant to standard proteolysis [4]. However, if you are studying bacterial cell wall enzymes (like Mur ligases), they specifically recognize D-Ala-D-Ala motifs.[1] Ensure your control (D-Ala-L-Ala-D-Ala) is not accidentally acting as a competitive inhibitor due to structural similarity.

Q: I see "floaters" even after vortexing. What are they? A: These are likely undissolved "seeds" of the peptide crystal. Centrifuge the stock at 10,000 x g for 5 minutes. Transfer the supernatant to a fresh tube. Do not attempt to re-dissolve the pellet by heating, as this can promote chemical degradation (hydrolysis) of the peptide bonds.

Q: Does this peptide form amyloid fibrils? A: Unlikely. While poly-L-alanine is known to form amyloids, the alternating chirality of D-Ala-L-Ala-D-Ala acts as a "beta-breaker," preventing the long-range stacking required for amyloidogenesis. Any aggregation is likely non-fibrillar [1].

References

  • Advanced Peptides. (n.d.). Solubility Guidance for Hydrophobic and Zwitterionic Peptides. Retrieved from [Link]

Sources

Minimizing hydrolysis of D-Alanyl-L-alanyl-D-alanine during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for D-Alanyl-L-alanyl-D-alanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on minimizing hydrolysis and ensuring the stability of this tripeptide during storage. Here, you will find scientifically grounded explanations for our protocol recommendations, troubleshooting guides for common issues, and detailed experimental workflows.

Understanding the Stability of D-Alanyl-L-alanyl-D-alanine

D-Alanyl-L-alanyl-D-alanine is a tripeptide of significant interest, particularly in bacteriology and antibiotic development. Its stability is paramount for reliable experimental outcomes. The primary pathway of degradation for peptides is hydrolysis, the cleavage of the peptide (amide) bonds by water.[1][2][3] This process can be influenced by several factors, including temperature, pH, and the presence of moisture.[1][3][4]

The inclusion of D-amino acids in the peptide sequence, as in D-Alanyl-L-alanyl-D-alanine, generally confers a higher resistance to enzymatic degradation compared to peptides composed solely of L-amino acids.[5][6] However, non-enzymatic chemical hydrolysis remains a critical factor to control during storage.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of D-Alanyl-L-alanyl-D-alanine degradation during storage?

A1: The principal cause of degradation is the hydrolysis of its peptide bonds. This reaction is significantly accelerated by the presence of moisture, non-optimal pH conditions, and elevated temperatures.[1][3][4] Even in a lyophilized state, peptides can absorb moisture from the atmosphere, which can lead to degradation over time.[7]

Q2: What are the ideal storage conditions for lyophilized D-Alanyl-L-alanyl-D-alanine?

A2: For long-term stability, lyophilized D-Alanyl-L-alanyl-D-alanine should be stored at -20°C or, preferably, -80°C in a tightly sealed container within a desiccator to minimize exposure to moisture and light.[4][8][9][10][11]

Q3: How should I handle the peptide before use to prevent degradation?

A3: Before opening the vial, it is crucial to allow it to warm to room temperature inside a desiccator.[7][8][12] This prevents condensation of atmospheric moisture onto the cold peptide powder, which would accelerate hydrolysis.[7][12]

Q4: Can I store D-Alanyl-L-alanyl-D-alanine in solution?

A4: Storing peptides in solution is generally not recommended for long periods.[7] If you must store it in solution, use a sterile buffer at a slightly acidic pH (around 5-6), aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or colder for a few weeks at most.[7][8] Avoid using frost-free freezers due to their temperature fluctuations during defrost cycles.[8]

Q5: Which amino acids in a peptide sequence are particularly susceptible to degradation?

A5: While D-Alanyl-L-alanyl-D-alanine is relatively stable, it's good to be aware that certain amino acids like Cysteine (Cys), Methionine (Met), Tryptophan (Trp), Asparagine (Asn), and Glutamine (Gln) are more prone to oxidation, deamidation, and hydrolysis.[4][7][13]

Troubleshooting Guide: Unexpected Peptide Degradation

Problem Potential Cause(s) Recommended Solution(s)
Loss of peptide activity or purity in a new vial. 1. Improper handling upon receipt (e.g., opening while cold).2. Exposure to moisture during weighing.3. Non-optimal storage temperature.1. Always allow the vial to equilibrate to room temperature in a desiccator before opening.[7][8][12]2. Weigh the peptide quickly in a low-humidity environment and reseal the vial tightly.[7]3. Ensure storage at -20°C or -80°C.[4][9]
Degradation of peptide stock solution. 1. Repeated freeze-thaw cycles.2. Storage in a frost-free freezer.3. Bacterial contamination.4. Incorrect buffer pH.1. Aliquot the solution into single-use vials to minimize freeze-thaw cycles.[8]2. Use a standard freezer with stable temperatures.[8]3. Filter-sterilize the peptide solution using a 0.2 µm filter.[14]4. Prepare solutions in a sterile buffer with a pH of 5-6.[8]
Precipitation of the peptide from the solution. 1. Poor solubility in the chosen solvent.2. Peptide aggregation.1. Test solubility in a small amount of peptide first. If using a buffer and it fails to dissolve, recovery can be difficult.[10] Start with sterile distilled water if appropriate for your peptide.[10]2. Sonication may help dissolve the peptide, but avoid excessive heating.[7]

Experimental Protocols

Protocol 1: Recommended Storage of Lyophilized D-Alanyl-L-alanyl-D-alanine

This protocol is designed to maximize the shelf-life of your lyophilized peptide.

Materials:

  • Vial of lyophilized D-Alanyl-L-alanyl-D-alanine

  • Desiccator with active desiccant

  • -20°C or -80°C freezer

  • Parafilm or other sealing tape

Procedure:

  • Upon Receipt: Immediately place the sealed vial of lyophilized peptide in a desiccator at -20°C or -80°C for long-term storage.[4][9]

  • Dispensing the Peptide: a. Transfer the sealed vial from the freezer to a desiccator at room temperature. b. Allow the vial to equilibrate to room temperature for at least 30 minutes. This critical step prevents water condensation on the peptide.[7][8][12] c. In a low-humidity environment, quickly open the vial, weigh the desired amount of peptide, and place it in a separate, clean, and dry container.[7] d. Tightly reseal the original vial. For extra protection, wrap the cap with parafilm.[13]

  • Returning to Storage: Promptly return the sealed vial to the desiccator in the -20°C or -80°C freezer.

Protocol 2: Stability Assessment of D-Alanyl-L-alanyl-D-alanine Under Your Storage Conditions

This workflow allows you to empirically determine the stability of your peptide over time.

Materials:

  • D-Alanyl-L-alanyl-D-alanine

  • Your intended storage buffer (e.g., sterile phosphate-buffered saline, pH 7.4)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Mass Spectrometer (MS) (optional but recommended for degradation product identification)

  • -20°C and 4°C storage environments

Procedure:

  • Sample Preparation: a. Prepare a stock solution of D-Alanyl-L-alanyl-D-alanine in your chosen buffer at a known concentration (e.g., 1 mg/mL). b. Aliquot the solution into multiple sterile microcentrifuge tubes.

  • Time-Zero Analysis (T=0): Immediately analyze one aliquot by HPLC to determine the initial purity. This serves as your baseline.

  • Storage: Store the remaining aliquots under your desired conditions (e.g., a set at -20°C and another at 4°C).

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.

  • Analysis: Analyze the samples by HPLC. Compare the peak area of the intact peptide to the T=0 sample and look for the appearance of new peaks, which indicate degradation products.

  • Data Interpretation: A decrease in the main peak's area and the emergence of new peaks signify hydrolysis. The rate of change will indicate the stability under those specific conditions.

Visualizing Key Processes

Hydrolysis of D-Alanyl-L-alanyl-D-alanine

Hydrolysis Peptide D-Ala-L-Ala-D-Ala (Intact Tripeptide) Products Degradation Products (e.g., Dipeptides, Amino Acids) Peptide->Products Hydrolysis Water H₂O (Water) Water->Peptide

Caption: The hydrolysis of the tripeptide by water leads to degradation products.

Experimental Workflow for Stability Testing

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis Prep Prepare Peptide Stock Solution Aliquot Aliquot into Multiple Vials Prep->Aliquot T0 T=0 HPLC Analysis (Baseline) Aliquot->T0 Storage Store Aliquots at Different Conditions T0->Storage Timepoints Analyze at Timepoints (e.g., 1, 4, 12 weeks) Storage->Timepoints Compare Compare Purity to Baseline Timepoints->Compare

Caption: A workflow to assess the stability of D-Alanyl-L-alanyl-D-alanine over time.

References

  • Vertex AI Search. (n.d.). How to Store Peptides | Best Practices for Researchers.
  • NIBSC. (n.d.). Peptide Handling, dissolution & Storage.
  • FIT9 WELLNESS. (n.d.). Best Practices for Storing Your Peptides: A Guide from FIT9 WELLNESS.
  • npaevd.wiki. (n.d.). hydrolysis of peptides Hydrolysis of peptide bonds is the reverse process.
  • Illuminated Peptides. (2025, September 4). How to Store and Handle Research Peptides Safely.
  • Bachem. (n.d.). Handling and Storage Guidelines for Peptides.
  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ.
  • GenScript. (n.d.). Peptide Storage and Handling Guidelines.
  • AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis.
  • Unnamed Source. (n.d.). Peptide Storage Guide.
  • International Journal of Science and Research Archive. (2024, June 17). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
  • R&D Guide for Success. (2025, July 10). Peptide Stability in Formulations.
  • Yanfen Biotech. (2024, January 29). Proper Storage and Handling Guidelines for Peptides.
  • Sigma-Aldrich. (n.d.). Synthetic Peptide Handling & Storage Protocol.
  • sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines - How to store a peptide?
  • Encyclopedia MDPI. (2023, March 29). Instability of Peptide and Possible Causes of Degradation.
  • ResearchGate. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
  • JPT. (n.d.). Peptide Characterization & Analytics.
  • Vici Health Sciences. (2025, April 4). Analytical Testing for Peptide Formulations.
  • Waters. (n.d.). Hydrolysis of Purified Proteins and Peptides.
  • Biochemistry & Pharmacology: Open Access. (2024). Peptide Bond Hydrolysis: Enzymatic and Non-Enzymatic Pathways in Protein Metabolism.
  • EMBL-EBI. (n.d.). D-alanyl-D-alanine dipeptidase (IPR000755).
  • CymitQuimica. (n.d.). CAS 923-16-0: D-Alanyl-D-alanine.
  • UniProt. (n.d.). D-alanyl-D-alanine carboxypeptidase - Streptomyces sp. (strain K15).
  • Smolecule. (2023, August 15). Buy d-Alanyl-l-alanine | 1115-78-2 | >98%.
  • Google Patents. (n.d.). US4962231A - Preparation of D- or L-alanine or high enantiomeric purity.
  • PubMed. (2016, January 15). Structure of D-alanine-D-alanine ligase from Yersinia pestis: nucleotide phosphate recognition by the serine loop.
  • ResearchGate. (n.d.). Inhibition of d-alanyl-Dcp hydrolysis.
  • Benchchem. (2025). D-Alanine vs. L-Alanine in Peptides: A Comparative Guide to Biological Activity.
  • P. aeruginosa Metabolome Database. (n.d.). D-Alanyl-D-alanine (PAMDB000504).
  • PubMed. (1997, April 4). D-Alanyl-D-lactate and D-alanyl-D-alanine synthesis by D-alanyl-D-alanine ligase from vancomycin-resistant Leuconostoc mesenteroides. Effects of a phenylalanine 261 to tyrosine mutation.
  • ACS Publications. (2015, December 8). Poly(alanine): Structure and Stability of the d and l-Enantiomers.
  • ResearchGate. (n.d.). Poly(alanine): Structure and Stability of the D and L-Enantiomers.
  • PubChem - NIH. (n.d.). D-Alanyl-D-Alanine.
  • MDPI. (2021, August 6). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma.

Sources

Removing impurities from crude D-Alanyl-L-alanyl-D-alanine preparations

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Purification Guide for Crude D-Alanyl-L-alanyl-D-alanine (D-Ala-L-Ala-D-Ala) Preparations

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the unique chromatographic challenges of short, highly polar peptides.

D-Alanyl-L-alanyl-D-alanine (D-Ala-L-Ala-D-Ala) is a critical tripeptide sequence, frequently utilized as a stereochemical probe and in investigations of bacterial cell wall biosynthesis and vancomycin resistance[1]. However, its synthesis via Solid-Phase Peptide Synthesis (SPPS) often yields a crude mixture plagued by diastereomers and deletion sequences. This guide provides the mechanistic causality behind these impurities and field-proven, self-validating protocols to achieve >98% purity.

Part 1: Frequently Asked Questions (FAQs) – Origins of Impurities

Q1: Why does my crude D-Ala-L-Ala-D-Ala preparation show multiple peaks with the exact same mass (m/z 232.1 [M+H]+)? A: You are observing diastereomeric impurities (e.g., D-Ala-D-Ala-D-Ala or L-Ala-L-Ala-D-Ala). During SPPS, the activation of the carboxyl group on the incoming amino acid can lead to the formation of a 5(4H)-oxazolone intermediate[2]. Under basic coupling conditions (e.g., in the presence of DIPEA), the


-proton of this oxazolone ring—which is highly acidic—is easily abstracted. This creates a planar enolate intermediate. When reprotonation occurs, it happens indiscriminately from either face of the molecule, resulting in epimerization (loss of chiral integrity) before the amide bond is even formed[3].

Q2: My target tripeptide elutes in the void volume on a standard C18 column. How can I retain it? A: D-Ala-L-Ala-D-Ala is an extremely hydrophilic, low-molecular-weight molecule. Standard C18 stationary phases rely on hydrophobic interactions, which are insufficient for this tripeptide. To achieve retention, you must alter the chromatographic causality:

  • Use an Ion-Pairing Agent: Introduce 0.1% Trifluoroacetic acid (TFA) to the mobile phase. TFA pairs with the basic N-terminus, increasing the molecule's overall hydrophobicity.

  • Switch Stationary Phases: Utilize an Aqueous C18 (AQ-C18) designed to prevent phase collapse in 100% aqueous conditions, or switch to Hydrophilic Interaction Liquid Chromatography (HILIC), which retains polar molecules via water-layer partitioning.

Q3: How do I eliminate deletion sequences like D-Ala-D-Ala? A: Deletion sequences (e.g., D-Ala-D-Ala) occur due to incomplete coupling or incomplete Fmoc deprotection during the SPPS cycle. Because they lack one alanine residue, their mass is significantly lower (m/z 161.1 [M+H]+), and their dipole moment differs from the target tripeptide[4]. They can be effectively resolved using Strong Cation Exchange (SCX) or a shallow gradient (0.1%–0.5% B/min) on a reversed-phase column.

Part 2: Troubleshooting Guide – Resolving Critical Purification Bottlenecks

Issue 1: Co-elution of Diastereomeric Impurities (The "Critical Pair")
  • Causality: Diastereomers have identical molecular weights and nearly identical hydrophobicities, rendering standard C18 hydrophobic partitioning ineffective.

  • Corrective Action: Switch to a Pentafluorophenyl (PFP) column. The fluorine atoms in the PFP stationary phase create a highly electronegative ring that facilitates

    
    -
    
    
    
    interactions, dipole-dipole interactions, and stringent shape recognition. This multi-modal interaction mechanism is highly sensitive to the rigid spatial arrangements of stereoisomers, allowing for the baseline separation of D-Ala-L-Ala-D-Ala from D-Ala-D-Ala-D-Ala.
  • Optimization: Lower the column compartment temperature to 20°C. Reduced thermal kinetics increase the residence time of the peptide on the stationary phase, amplifying the subtle stereochemical differences.

Issue 2: Poor Yield After Lyophilization
  • Causality: Short peptides are highly hygroscopic. If purified using non-volatile buffers (like phosphate) or if volatile buffers (like ammonium acetate) are not fully sublimated, the peptide will trap water and form a sticky syrup rather than a fluffy powder.

  • Corrective Action: Ensure the final polishing step utilizes strictly volatile mobile phases (Water/Acetonitrile with 0.1% TFA or Formic Acid). Lyophilize the fractions under high vacuum (<0.1 mbar) for a minimum of 48 hours.

Part 3: Quantitative Impurity Profiling

To successfully purify the crude mixture, you must first understand the physicochemical properties of the expected contaminants. The table below summarizes the quantitative data and targeted separation strategies for D-Ala-L-Ala-D-Ala synthesis.

Impurity TypeSpecific SequenceOrigin Mechanismm/z[M+H]+Recommended Separation Strategy
Target D-Ala-L-Ala-D-Ala N/A 232.1 N/A
DiastereomerD-Ala-D-Ala-D-AlaOxazolone-mediated racemization232.1PFP Column, shallow gradient (0.1% B/min)
DiastereomerL-Ala-L-Ala-D-AlaDirect enolization during coupling232.1PFP Column, shallow gradient (0.1% B/min)
DeletionD-Ala-D-AlaIncomplete amino acid coupling161.1SCX or Standard RP-HPLC
TruncationL-Ala-D-AlaIncomplete Fmoc deprotection161.1SCX or Standard RP-HPLC
AdductTFA AdductIncomplete TFA removal post-cleavage346.1Lyophilization / Desalting Column

Part 4: Experimental Protocol – Self-Validating 2D Purification Workflow

To guarantee >98% purity, we utilize a two-dimensional (2D) orthogonal purification strategy. This protocol is designed as a self-validating system; analytical checkpoints are built-in to ensure causality between the purification step and the resulting purity.

Phase 1: Strong Cation Exchange (SCX) Capture Purpose: Removes neutral/acidic scavengers and significantly alters the ratio of deletion peptides based on charge-to-mass ratios.

  • Sample Preparation: Dissolve 100 mg of crude D-Ala-L-Ala-D-Ala in 5 mL of Buffer A (20 mM Ammonium Formate, pH 3.0). Validation: Check pH with a micro-probe to ensure the N-terminus is fully protonated.

  • Column Loading: Load onto a preparative SCX column (e.g., PolySULFOETHYL A) at 2 mL/min.

  • Elution: Run a linear gradient from 0% to 50% Buffer B (20 mM Ammonium Formate + 1 M NaCl, pH 3.0) over 40 minutes.

  • Validation Checkpoint 1: Analyze the flow-through via UV (214 nm). If peptide is present in the flow-through, the starting pH was too high. Collect the main peak eluting between 15-25 minutes.

Phase 2: PFP RP-HPLC Diastereomer Polishing Purpose: Resolves the target tripeptide from identical-mass diastereomers using shape selectivity.

  • Desalting/Loading: Dilute the SCX main fraction 1:3 with 0.1% aqueous TFA to reduce salt concentration. Load onto a Preparative PFP Column (e.g., Phenomenex Luna PFP, 5 µm, 250 x 21.2 mm).

  • Gradient Elution:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Run an isocratic hold at 2% B for 10 minutes to wash out salts.

    • Execute a highly shallow gradient from 2% to 10% B over 60 minutes (0.13% B/min).

  • Fraction Collection: Collect 10 mL fractions across the eluting peaks (typically eluting between 30-45 minutes).

  • Validation Checkpoint 2: Do not pool fractions based solely on the UV chromatogram. Inject 10 µL of each fraction onto an analytical LC-MS. Only pool fractions that exhibit a single sharp peak at m/z 232.1 with no leading/tailing shoulders (which indicate co-eluting diastereomers).

  • Recovery: Lyophilize the pooled fractions to yield the pure TFA salt of D-Ala-L-Ala-D-Ala.

Part 5: Purification Logic Visualization

The following diagram illustrates the decision-making matrix and workflow for isolating the pure tripeptide.

G Crude Crude D-Ala-L-Ala-D-Ala (SPPS Output) LCMS LC-MS Profiling Identify Impurities Crude->LCMS IEX Phase 1: SCX Chromatography Remove Deletions/Truncations LCMS->IEX Decision Are Diastereomers Present? PFP Phase 2: PFP RP-HPLC Shallow Gradient (0.1% B/min) Decision->PFP Yes (Same m/z detected) C18 Phase 2: Standard C18 RP-HPLC Desalting & Polishing Decision->C18 No (Only deletions) IEX->Decision Pure Pure D-Ala-L-Ala-D-Ala (>98% Purity) PFP->Pure C18->Pure

Workflow for the isolation of D-Ala-L-Ala-D-Ala, highlighting orthogonal separation of diastereomers.

References

  • A liquid chromatography-tandem mass spectrometry assay for d-Ala-d-Lac: a key intermediate for vancomycin resistance in vancomycin-resistant enterococci - PubMed. National Institutes of Health (NIH).
  • Effect of alanine-containing dipeptides on germination of Bacillus thiaminolyticus spores. ASM Journals.
  • oxazolone formation in peptide synthesis peptide synthesis. bjjjme.info.
  • Epimerisation in Peptide Synthesis - MDPI.

Sources

Technical Support Center: D-Alanyl-L-alanyl-D-alanine Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the mass spectrometry analysis of D-Alanyl-L-alanyl-D-alanine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation. As Senior Application Scientists, we have structured this guide to offer not just procedural steps, but also the scientific reasoning behind them, ensuring a robust and validated approach to your analyses.

Troubleshooting Guide: Addressing Baseline Noise

Baseline noise is a common issue in LC-MS analysis that can obscure peaks of interest and compromise data quality.[1][2][3] This guide provides a systematic approach to identifying and mitigating sources of baseline noise specific to the analysis of D-Alanyl-L-alanyl-D-alanine.

Q1: I'm observing a high, noisy baseline across my entire chromatogram. What are the likely causes and how can I fix it?

A high and noisy baseline is often indicative of contamination in the LC-MS system or issues with the mobile phase.[1][2] Here’s a step-by-step approach to diagnose and resolve the problem:

Step 1: Isolate the Source of the Noise

First, determine whether the noise is originating from the liquid chromatography (LC) system or the mass spectrometer (MS).

  • Protocol: Disconnect the LC from the MS and infuse a standard solution of a known compound directly into the mass spectrometer.

  • Interpretation:

    • If the baseline is still noisy, the issue is likely with the MS. Proceed to MS-specific troubleshooting.

    • If the baseline is clean, the problem originates from the LC system. Proceed to LC-specific troubleshooting.

Step 2: LC System Troubleshooting

  • Mobile Phase Contamination: HPLC-grade solvents are crucial. Contaminants in the mobile phase, particularly in the water, can significantly contribute to baseline noise.[4]

    • Action: Prepare fresh mobile phase using high-purity, LC-MS grade solvents and water. Always use an inlet filter on your solvent reservoir lines.[4]

  • Inadequate Degassing: Dissolved gases in the mobile phase can outgas in the detector, causing pressure fluctuations and a noisy baseline.[2][4]

    • Action: Ensure your system's degasser is functioning correctly. If you suspect a degasser malfunction, you can sonicate the mobile phase for 10-15 minutes before use.

  • Pump Issues: A pulsating baseline that coincides with the pump strokes may indicate a problem with the pump seals or check valves.[4]

    • Action: Consult your instrument manual for instructions on cleaning or replacing pump seals and check valves.

  • Column Contamination: Buildup of contaminants on the column can leach out during analysis, causing a high background.[1]

    • Action: Flush the column with a strong solvent, such as 100% acetonitrile or isopropanol. If the noise persists, consider replacing the column.

Step 3: MS System Troubleshooting

  • Contaminated Ion Source: The electrospray ionization (ESI) source is prone to contamination from non-volatile salts and other sample matrix components.

    • Action: Clean the ion source components, including the capillary, skimmer, and octopoles, according to the manufacturer's instructions.

  • Improper Source Parameters: Suboptimal source settings can lead to an unstable spray and increased noise.

    • Action: Optimize source parameters such as gas flow rates (nebulizer and drying gas), temperature, and capillary voltage.

Frequently Asked Questions (FAQs)

This section addresses specific questions related to the analysis of D-Alanyl-L-alanyl-D-alanine.

Sample Preparation

Q2: What are the best practices for preparing my D-Alanyl-L-alanyl-D-alanine sample to minimize baseline noise?

A clean sample is fundamental to a clean baseline.[5][6][7]

  • Use High-Purity Solvents: Dissolve your sample in LC-MS grade solvents. Avoid using plastic vials with organic solvents, as plasticizers can leach out and cause contamination.[5]

  • Avoid Non-Volatile Buffers and Salts: Phosphate buffers are not compatible with mass spectrometry. If a buffer is necessary, use a volatile buffer like ammonium formate or ammonium acetate at a low concentration (e.g., 10 mM).[5][8]

  • Desalting: If your sample contains high concentrations of salts, it is essential to desalt it prior to analysis. Solid-phase extraction (SPE) with a C18 cartridge is a common and effective method for this.

  • Filtration: Filter your sample through a 0.22 µm syringe filter to remove any particulates that could clog the system or contribute to noise.[7]

Liquid Chromatography

Q3: What type of LC column and mobile phase should I use for D-Alanyl-L-alanyl-D-alanine?

D-Alanyl-L-alanyl-D-alanine is a small, polar peptide. A reversed-phase C18 column is a good starting point. Due to its polar nature, a column with a polar endcapping or a polar-embedded phase may provide better retention and peak shape.

  • Recommended Starting Conditions:

    • Column: A C18 column with a particle size of 1.8-3.5 µm.

    • Mobile Phase A: 0.1% formic acid in water. Formic acid is a volatile mobile phase modifier that is compatible with mass spectrometry and helps to protonate the analyte for good ionization in positive ESI mode.[8]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A shallow gradient from a low percentage of mobile phase B (e.g., 2-5%) to a moderate percentage (e.g., 30-50%) over 10-15 minutes is a good starting point for method development.

Mass Spectrometry

Q4: What are the expected m/z values for D-Alanyl-L-alanyl-D-alanine and its fragments?

The molecular weight of D-Alanyl-L-alanyl-D-alanine is 231.25 g/mol . In positive ion electrospray ionization (ESI), you would expect to see the protonated molecule, [M+H]⁺, at an m/z of approximately 232.26.

Predicted Fragmentation:

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion will produce characteristic b and y ions. The predicted major fragment ions are:

Ion TypeSequenceCalculated m/z
b₁D-Ala72.04
b₂D-Ala-L-Ala143.08
y₁D-Ala90.05
y₂L-Ala-D-Ala161.09

The fragmentation of protonated tripeptides commonly favors cleavage of the C-terminal amide bond, leading to the formation of b₂ ions.[9] The y-ions are also expected to be observed.

Q5: I'm seeing unexpected peaks in my mass spectrum. What could they be?

Unexpected peaks can arise from several sources:

  • Adducts: In ESI, it is common to see adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺). For D-Alanyl-L-alanyl-D-alanine, these would appear at approximately m/z 254.24 and m/z 270.21, respectively.

  • In-source Fragmentation: If the source conditions are too harsh, the peptide can fragment in the ion source, leading to the appearance of fragment ions in the full scan spectrum.

  • Impurities: Synthetic peptides can contain various impurities, including deletion sequences, truncated sequences, and stereoisomers.[6] These will have different m/z values.

  • Contaminants: Contaminants from solvents, glassware, or the LC-MS system itself can appear as background ions. Common contaminants include plasticizers and polymers.

Systematic Troubleshooting Workflow

When encountering baseline noise, a systematic approach is key to efficient problem-solving. The following diagram illustrates a logical workflow for diagnosing and addressing the issue.

TroubleshootingWorkflow start High Baseline Noise Observed isolate Isolate LC from MS Infuse Standard start->isolate lc_issue LC System Issue isolate->lc_issue Noisy ms_issue MS System Issue isolate->ms_issue Clean mobile_phase Check Mobile Phase (Fresh, LC-MS Grade) lc_issue->mobile_phase ion_source Clean Ion Source ms_issue->ion_source degassing Verify Degasser Function mobile_phase->degassing pump Inspect Pump (Seals, Check Valves) degassing->pump column Flush/Replace Column pump->column end_node Problem Resolved column->end_node source_params Optimize Source Parameters ion_source->source_params source_params->end_node

Caption: Systematic workflow for troubleshooting baseline noise.

Experimental Protocols

Protocol 1: Sample Desalting using Solid-Phase Extraction (SPE)
  • Condition the SPE Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the Sample: Load the sample, dissolved in a minimal amount of water, onto the cartridge.

  • Wash the Cartridge: Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

  • Elute the Peptide: Elute the D-Alanyl-L-alanyl-D-alanine with 1 mL of 50% acetonitrile in water.

  • Dry and Reconstitute: Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Protocol 2: Ion Source Cleaning (General Procedure)

Note: Always refer to your specific instrument manual for detailed instructions.

  • Vent the Instrument: Follow the manufacturer's procedure to safely vent the mass spectrometer.

  • Remove Ion Source Components: Carefully remove the ESI probe, capillary, and other accessible components of the ion source.

  • Sonication: Sonicate the metal components in a solution of 50:50 methanol:water for 15-20 minutes.

  • Rinse and Dry: Thoroughly rinse the components with LC-MS grade water followed by methanol and allow them to dry completely before reassembly.

References

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Welch Materials. (2025, July 23). Uncovering Overlooked Factors Behind Abnormal Baselines. Retrieved from [Link]

  • Agilent Community. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise. Retrieved from [Link]

  • Harvard University. Sample Preparation | Harvard Center for Mass Spectrometry. Retrieved from [Link]

  • Separation Science. (2026, February 20). Expert Answers: LC Troubleshooting and Best Practices—What to Check When Methods Stop Behaving. Retrieved from [Link]

  • DLRC Group. (2023, December 20). Synthetic Peptides: Understanding The New CMC Guidelines. Retrieved from [Link]

  • Agilent Technologies. Eliminating Baseline Problems. Retrieved from [Link]

  • LCGC International. (2021, November 2). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]

  • PubChem. D-alanyl-L-alanine. Retrieved from [Link]

  • PubChem. D-Alanyl-D-alanine. Retrieved from [Link]

  • Organomation. Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]

  • ECMDB. D-Alanine (ECMDB01310). Retrieved from [Link]

  • LCGC International. (2022, April 15). How to Avoid Problems in LC–MS. Retrieved from [Link]

  • SciSpace. (2019, April 23). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Retrieved from [Link]

  • Department of Chemistry and Biochemistry, University of Delaware. Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. Retrieved from [Link]

  • FooDB. Showing Compound D-Alanyl-D-alanine (FDB006399). Retrieved from [Link]

  • Shimadzu. 3-4) Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells. Retrieved from [Link]

  • PubMed. The neutral products formed during backbone fragmentations of protonated peptides in tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. Causes and solutions of baseline noise. Retrieved from [Link]

  • PubMed Central. (2019, April 23). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Retrieved from [Link]

  • Overbrook Services. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise. Retrieved from [Link]

  • ACS Publications. (2004, March 20). Fragmentation of Protonated Tripeptides: The Proline Effect Revisited. Retrieved from [Link]

  • PubMed. (2023, October 21). LC-MS accurate quantification of a tryptic peptide co-eluted with an isobaric interference by using in-source collisional purification. Retrieved from [Link]

  • RSC Publishing. (2024, May 6). Insulin amyloid fibril formation reduction by tripeptide stereoisomers. Retrieved from [Link]

  • ACS Publications. (2023, May 10). Annotation of Dipeptides and Tripeptides Derivatized via Dansylation Based on Liquid Chromatography–Mass Spectrometry and Iterative Quantitative Structure Retention Relationship. Retrieved from [Link]

  • ResearchGate. LC-MS accurate quantification of a tryptic peptide co-eluted with an isobaric interference by using in-source collisional purification. Retrieved from [Link]

  • LCGC International. (2023, April 25). New Strategy for Assessing Peak Purity of Pharmaceutical Peptides Using 2D-LC–MS. Retrieved from [Link]

Sources

Optimizing pH buffers for D-Alanyl-L-alanyl-D-alanine binding stability

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing pH Buffers for D-Alanyl-L-alanyl-D-alanine Binding Assays

Overview Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals conducting binding affinity assays—such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)—targeting the D-Alanyl-L-alanyl-D-alanine peptide. This sequence is a critical stereoisomeric analog of the canonical D-Ala-D-Ala bacterial peptidoglycan precursor, widely utilized in the development of glycopeptide antibiotics and synthetic supramolecular receptors[1].

Part 1: Core Principles of pH and Buffer Optimization

The Causality of Electrostatics in Peptide Binding Binding between glycopeptides (e.g., vancomycin) and D-Alanyl-L-alanyl-D-alanine is governed by a highly specific[2]. The C-terminal carboxylate of the peptide acts as a critical hydrogen bond acceptor, docking into a "nest" formed by the[3].

If the assay buffer pH drops below 5.0, the C-terminal carboxylate (pKa ~3.0–3.5) begins to protonate, neutralizing its charge and collapsing the electrostatic dipole interactions required for stable binding. Conversely, if the pH exceeds 8.5, the N-terminal amine deprotonates, disrupting the hydrogen bond donated to the receptor's carbonyl groups. Therefore, maintaining a strict physiological pH (7.2–7.4) is non-negotiable to preserve the peptide's zwitterionic state[1].

Thermodynamic and Kinetic Buffer Interferences Buffer selection is equally critical to the biophysical technique being used. In ITC, the observed enthalpy of binding (


) includes the  (

) if proton exchange occurs during the interaction[4][5]. Using a buffer with a high

, such as Tris, can produce massive background heat that completely obscures the [6]. For SPR, primary amines in Tris buffers will compete with the ligand during standard EDC/NHS amine coupling to dextran sensor chips, resulting in failed immobilization.

Part 2: Troubleshooting Guide & Experimental Protocols

Data Presentation: Buffer Selection Matrix To prevent assay failure, consult the following quantitative matrix when selecting a base buffer for D-Alanyl-L-alanyl-D-alanine assays.

Buffer SystemOptimal pH Range

(kcal/mol)
SPR CompatibilityITC CompatibilityPrimary Risk Factor
Phosphate (PBS) 5.8 – 8.0~ 1.22ExcellentExcellentPrecipitates with divalent cations (Ca²⁺, Mg²⁺)
HEPES 6.8 – 8.2~ 4.88ExcellentExcellentCan generate radicals in certain photochemical assays
Tris-HCl 7.0 – 9.0~ 11.34Poor Poor High heat of ionization; primary amine interferes with coupling

Step-by-Step Methodology: The Self-Validating Buffer Protocol To ensure absolute baseline stability in both SPR and ITC, you must create a self-validating system where the ligand and analyte environments are thermodynamically identical.

  • Select the Base Buffer: Choose 50 mM HEPES or 50 mM Sodium Phosphate based on the presence of divalent cations in your assay[4].

  • Adjust Ionic Strength: Add 150 mM NaCl. This specific concentration minimizes non-specific electrostatic interactions between the peptide and the sensor matrix without shielding the short-range hydrogen bonds required for target recognition.

  • Titrate pH: Adjust the pH to exactly 7.4 at the intended assay temperature (e.g., 25°C). Note: Tris has a large temperature coefficient (

    
    ), further disqualifying it for temperature-variable ITC.
    
  • Co-Dialysis (The Self-Validating Step): Place both the receptor (e.g., vancomycin analog) and the D-Alanyl-L-alanyl-D-alanine peptide into separate dialysis cassettes. Submerge both cassettes in the exact same 2L beaker of your prepared buffer overnight at 4°C. This guarantees that the bulk refractive index (for SPR) and the heat of dilution (for ITC) are perfectly matched.

  • Degassing: Filter the dialyzed buffer through a 0.22 µm membrane and degas under vacuum for 15 minutes to prevent micro-bubble formation in the microfluidic channels.

Part 3: Workflow Visualization

G Start Determine Assay Type SPR Surface Plasmon Resonance Start->SPR ITC Isothermal Titration Calorimetry Start->ITC BufferSPR Select HEPES or PBS (Avoid Tris: Amine Coupling) SPR->BufferSPR BufferITC Select HEPES or Phosphate (Avoid Tris: High ΔH_ion) ITC->BufferITC pH Adjust pH to 7.2 - 7.4 (Preserve Zwitterion) BufferSPR->pH BufferITC->pH Ionic Add 150 mM NaCl (Minimize Non-Specific Binding) pH->Ionic Validate Co-Dialysis & Degassing (Self-Validating Match) Ionic->Validate

Caption: Workflow for buffer selection and pH optimization in D-Alanyl-L-alanyl-D-alanine binding assays.

Part 4: Frequently Asked Questions (FAQs)

Q: Why am I seeing a massive bulk shift (refractive index jump) in my SPR sensorgram the moment D-Alanyl-L-alanyl-D-alanine is injected? A: This is a classic symptom of a buffer mismatch between your running buffer and your sample buffer. Even a 0.1 pH difference or a 5 mM difference in NaCl concentration will cause a bulk refractive index shift. Always use the co-dialysis method described in Step 4 of our protocol to ensure the running buffer and sample buffer are identical.

Q: My ITC data shows a large, continuous exothermic background heat that masks the binding isotherm. What went wrong? A: You are likely using Tris buffer or experiencing a pH mismatch. If proton exchange occurs upon D-Alanyl-L-alanyl-D-alanine binding, the buffer will absorb or release protons[7]. Because Tris has a high heat of ionization (~11.34 kcal/mol), this protonation event generates massive background heat[6]. Switch to Phosphate or HEPES buffer.

Q: Can I run the binding assay at pH 5.0 to mimic lysosomal or acidic infection microenvironments? A: You can, but expect a significant drop in binding affinity (


). At pH 5.0, the C-terminal carboxylate of D-Alanyl-L-alanyl-D-alanine approaches its pKa, meaning a larger fraction of the peptide pool will be protonated[2]. This neutralizes the negative charge required to form the critical hydrogen bond network with the receptor's amide backbone, drastically weakening the interaction[3].

Q: Does the stereochemistry (L-Ala vs D-Ala) in the middle position affect buffer optimization? A: While the stereochemistry (D-Ala-L-Ala-D-Ala vs D-Ala-D-Ala) drastically affects the steric fit and affinity for receptors like vancomycin, it does not significantly alter the pKa of the terminal amine or carboxylate[1]. Therefore, the buffer optimization protocols (pH 7.2–7.4, HEPES/PBS) remain identical for both stereoisomers.

Part 5: References

  • PubChem. "D-Alanyl-L-alanyl-D-alanine | C9H17N3O4 | CID 13894352". National Institutes of Health (NIH). Available at:[Link]

  • Loll, P. J., et al. "Vancomycin forms ligand-mediated supramolecular complexes". Journal of Molecular Biology. Available at:[Link]

  • Doyle, M. L. "Titration Microcalorimetry". Current Protocols in Protein Science. Available at:[Link]

  • Jobe, A., et al. "Combination of isothermal titration calorimetry and time-resolved luminescence for high affinity antibody-ligand interaction thermodynamics and kinetics". PMC / NIH. Available at:[Link]

  • Organic & Biomolecular Chemistry. "Vancomycin mimicry: towards new supramolecular antibiotics". RSC Publishing. Available at:[Link]

Sources

Validation & Comparative

Mass spectrometry validation of D-Alanyl-L-alanyl-D-alanine purity

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Validation of D-Alanyl-L-alanyl-D-alanine Purity: A Comparative Guide

The accurate synthesis and validation of stereospecific peptides are critical in antibiotic research and peptidoglycan biosynthesis studies. D-Alanyl-L-alanyl-D-alanine (D-Ala-L-Ala-D-Ala) is a heavily utilized stereoisomeric probe for investigating vancomycin resistance and bacterial cell wall transpeptidation[1][2]. However, standard mass spectrometry (MS) protocols often fail to differentiate D-Ala-L-Ala-D-Ala from its stereoisomeric impurities (e.g., L-Ala-L-Ala-D-Ala, D-Ala-D-Ala-D-Ala) because D/L substitutions do not alter the peptide's parent mass or generate unique collision-induced dissociation (CID) fragments[3].

This guide objectively compares the performance of conventional LC-MS/MS against advanced analytical alternatives—Marfey’s Derivatization LC-MS/MS and Trapped Ion Mobility Spectrometry (TIMS-TOF MS) —providing researchers with self-validating protocols to ensure absolute stereochemical purity.

The Analytical Challenge: Stereoisomeric Blind Spots

Because stereoisomers possess identical mass-to-charge ratios (


) and nearly identical hydrophobicities, conventional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with MS often results in co-elution and silent mis-annotations[4][5]. To establish true purity, the analytical system must subject the molecule to orthogonal selection pressures—such as chiral derivatization or gas-phase conformational separation[6][7].

Workflow A Peptide Synthesis (D-Ala-L-Ala-D-Ala) BB BB A->BB Standard Workflow B Crude Peptide Mixture (Contains Stereoisomeric Impurities) C2 Marfey's Derivatization + LC-MS/MS B->C2 Chemical Derivatization C3 High-Res TIMS-TOF MS (Gas-Phase Separation) B->C3 Direct Mobility C1 Conventional LC-MS/MS (Co-elution of Isomers) D1 Failed Purity Validation C1->D1 D2 Accurate Stereoisomer Quantification C2->D2 C3->D2 BB->C1 Standard Workflow

Fig 1. Comparison of mass spectrometry workflows for D-Ala-L-Ala-D-Ala stereoisomer validation.

Methodological Comparison & Performance Data

To validate the purity of a commercial D-Ala-L-Ala-D-Ala standard against synthetic crude mixtures, two high-resolution alternatives are compared below.

A. Marfey's Derivatization LC-MS/MS

Using 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA, Marfey's reagent) converts enantiomeric/diastereomeric peptides into distinct diastereomers that can be resolved on standard achiral C18 columns[7]. This method is highly sensitive and widely adopted for quantifying D-Ala-D-Ala and its analogues in enterococci[2][8].

B. Trapped Ion Mobility Spectrometry (TIMS-TOF MS)

TIMS adds an extra dimension of separation based on the ion's mobility in a gas, which is dictated by its three-dimensional shape and Collision Cross Section (CCS)[3][9]. Because D-amino acid containing peptides (DAACPs) fold differently in the gas phase than their L-counterparts, TIMS can achieve baseline separation of stereoisomers without chemical derivatization[3].

Table 1: Quantitative Comparison of Purity Validation Methods

Analytical MethodResolution MechanismLimit of Quantitation (LOQ)Stereoisomer Resolution (

)
Throughput
Conventional LC-MS/MS Hydrophobicity +

~1.0%

(Co-elution)
High
Marfey's LC-MS/MS Diastereomeric Hydrophobicity~0.1%

(Baseline)
Low (Requires Prep)
TIMS-TOF MS Gas-Phase Collision Cross Section~0.25%

(Near Baseline)
High (Direct Analysis)

Data synthesized from benchmark studies on DAACP separation and Marfey's derivatization[3][7].

Step-by-Step Experimental Protocols

Protocol 1: Marfey’s Derivatization LC-MS/MS (High Sensitivity)

Causality: Derivatization with L-FDAA introduces a bulky chiral center. The steric hindrance between the L-FDAA moiety and the D- or L-alanine residues alters the molecule's interaction with the C18 stationary phase, forcing chromatographic separation prior to MS ionization[7].

  • Sample Preparation: Dissolve 50 µg of the D-Ala-L-Ala-D-Ala sample in 50 µL of LC-MS grade water.

  • Derivatization: Add 20 µL of 1 M NaHCO

    
     and 100 µL of 1% L-FDAA (Marfey’s reagent) in acetone.
    
  • Incubation: Heat the mixture at 40°C for 1 hour. Note: Strict temperature control prevents heat-induced racemization.

  • Quenching: Stop the reaction by adding 20 µL of 1 M HCl. Dilute with 810 µL of mobile phase A (0.1% formic acid in water).

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Gradient: 5% to 50% Mobile Phase B (0.1% formic acid in acetonitrile) over 15 minutes.

    • Detection: Operate in Multiple Reaction Monitoring (MRM) mode targeting the derivatized parent mass.

Protocol 2: TIMS-TOF MS (High Throughput / Direct Analysis)

Causality: In TIMS, ions are held stationary against a moving gas by an electric field. Because the D-Ala-L-Ala-D-Ala stereoisomer adopts a slightly more compact or extended gas-phase conformation compared to L-Ala-L-Ala-D-Ala, it experiences different collisional drag. By slowly ramping down the electric field, the isomers elute at different mobilities (


), allowing MS detection of distinct peaks[3][9].
  • Sample Preparation: Dilute the peptide to 1 µM in 50:50 Water:Methanol containing 0.1% formic acid.

  • Direct Infusion: Introduce the sample via nano-electrospray ionization (nESI) at a flow rate of 300 nL/min.

  • TIMS Ramping:

    • Set the TIMS resolving power (

      
      ) to >200 by utilizing a slow scan rate (e.g., 0.1 V/ms).
      
    • Target the

      
       precursor ion (
      
      
      
      ~232.12)[10].
  • Data Acquisition: Record the mobilogram. Extract the arrival time distributions (ATDs) and calculate the Collision Cross Section (CCS) values using polyalanine calibrants.

  • Purity Calculation: Integrate the area under the curve (AUC) for the primary D-Ala-L-Ala-D-Ala mobility peak versus any secondary peaks representing stereoisomeric impurities.

Conclusion & Recommendations

For routine batch validation of D-Ala-L-Ala-D-Ala where throughput is critical, TIMS-TOF MS is the superior alternative. It eliminates the need for complex sample preparation while providing orthogonal gas-phase separation capable of detecting stereoisomeric impurities down to 0.25%[3].

However, if a laboratory lacks access to ion mobility instrumentation, Marfey’s Derivatization coupled with LC-MS/MS remains the gold standard. It provides exceptional baseline resolution and is fully compliant with stringent pharmacopeial requirements for peptide purity validation[6][7].

References

  • PubChem - NIH. "D-Alanyl-L-alanyl-D-alanine | C9H17N3O4 | CID 13894352". National Center for Biotechnology Information. Available at:[Link]

  • Shvartsburg, A. A., et al. "Fast and Effective Ion Mobility - Mass Spectrometry Separation of D-Amino Acid Containing Peptides". Analytical Chemistry, PMC NIH. Available at:[Link]

  • Putty, S., et al. "A liquid chromatography-tandem mass spectrometry assay for d-Ala-d-Lac: a key intermediate for vancomycin resistance in vancomycin-resistant enterococci". Analytical Biochemistry, PubMed. Available at:[Link]

  • Petersson, P., et al. "New Strategy for Assessing Peak Purity of Pharmaceutical Peptides Using 2D-LC–MS". Chromatography Online. Available at:[Link]

  • Gao, Y., et al. "LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid dl-Stereoisomers". Journal of the American Society for Mass Spectrometry, ACS Publications. Available at:[Link]

  • Zheng, X., et al. "Ion Mobility Separation of Isomeric Acyl-lysine Marks in Peptides". ACS Publications. Available at:[Link]

Sources

A Comparative Analysis of Vancomycin Binding Affinity: D-Ala-D-Ala vs. D-Ala-L-Ala-D-Ala

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Development and Molecular Biology

Introduction: The Specificity of a Last-Resort Antibiotic

Vancomycin is a glycopeptide antibiotic that has long served as a critical, last-resort treatment for severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its therapeutic efficacy is rooted in its highly specific molecular recognition of a key component in bacterial cell wall synthesis. Vancomycin inhibits the transglycosylation and transpeptidation steps of peptidoglycan synthesis by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of lipid-associated peptidoglycan precursors.[1][2] This sequestration of its target prevents the formation of a stable cell wall, leading to bacterial lysis.[3] The remarkable specificity of vancomycin for the D-Ala-D-Ala motif is not only central to its mechanism of action but also to the mechanisms by which bacteria develop resistance. This guide provides an in-depth comparison of vancomycin's binding affinity for its canonical target, D-Ala-D-Ala, versus a stereochemically altered peptide, D-Ala-L-Ala-D-Ala, supported by structural data and established biochemical principles.

The Molecular Basis of Vancomycin's High-Affinity Binding to D-Ala-D-Ala

The interaction between vancomycin and the D-Ala-D-Ala dipeptide is a classic example of precise molecular recognition, characterized by a network of five crucial hydrogen bonds.[3][4] The rigid, basket-like structure of the vancomycin aglycone creates a well-defined binding pocket that is pre-organized to accept the D-Ala-D-Ala terminus.[5][6]

These five hydrogen bonds are:

  • Three hydrogen bonds form between the amide groups of vancomycin's peptide backbone (residues 1, 2, and 3) and the carboxylate and amide groups of the terminal D-alanine of the target peptide.[1][6]

  • A fourth hydrogen bond is established between the carbonyl group of vancomycin's fourth amino acid residue and the amide proton of the terminal D-alanine.[1]

  • The fifth hydrogen bond occurs between the amide proton of vancomycin's seventh amino acid residue and the carbonyl group of the penultimate D-alanine.[1]

This intricate network of interactions results in a high-affinity complex, effectively sequestering the peptidoglycan precursor and halting cell wall construction.[2]

The Impact of Stereochemistry: Comparing D-Ala-D-Ala and D-Ala-L-Ala-D-Ala

While extensive research has quantified the binding of vancomycin to D-Ala-D-Ala and its resistance-associated variants (D-Ala-D-Lac and D-Ala-D-Ser), there is a conspicuous absence of direct experimental binding data for vancomycin with the tripeptide D-Ala-L-Ala-D-Ala in the scientific literature. This absence is, in itself, instructive and points to a fundamental principle of vancomycin's action: its profound stereoselectivity. It is well-established that vancomycin does not interact strongly with eukaryotic peptides, which are composed almost exclusively of L-amino acids.[7]

The introduction of an L-alanine in the central position of the target peptide would fundamentally disrupt the precise stereochemical arrangement required for effective binding. The side chain of the L-alanine residue would be oriented in a manner that sterically clashes with the rigid binding pocket of vancomycin. This steric hindrance would prevent the peptide from seating correctly within the binding site, thereby precluding the formation of the critical hydrogen bond network. Consequently, the binding affinity of vancomycin for D-Ala-L-Ala-D-Ala is predicted to be negligible.

Quantitative Comparison of Binding Affinities

To contextualize the predicted low affinity for D-Ala-L-Ala-D-Ala, it is useful to compare the known binding affinities of vancomycin for D-Ala-D-Ala and its clinically relevant resistance-conferring variants.

Target PeptideChange from D-Ala-D-AlaKey Interaction Change(s)Fold Decrease in Binding Affinity (Approximate)
D-Ala-D-Ala (Reference)5 hydrogen bonds1 (Reference)
D-Ala-D-Lac Amide bond replaced with an ester bondLoss of a critical hydrogen bond; electrostatic repulsion between lone pairs of oxygen atoms.[8]~1000-fold[2][9]
D-Ala-D-Ser Methyl group of terminal Ala replaced by a hydroxymethyl groupSteric hindrance and subtle conformational effects.[10][11]~7-fold
D-Ala-L-Ala-D-Ala Stereochemistry of penultimate Ala is L instead of DSteric clash with the binding pocket; disruption of the required peptide backbone conformation.[7]Not experimentally reported; predicted to be extremely low/negligible.

Visualizing the Molecular Interactions

The following diagrams illustrate the molecular basis for the high-affinity binding of vancomycin to D-Ala-D-Ala and the predicted disruption of this interaction by the inclusion of an L-alanine.

cluster_0 Vancomycin Binding Pocket cluster_1 D-Ala-D-Ala Target Vanco_R1 Residue 1 (NH) DAla2_CO Terminal D-Ala (COO-) Vanco_R1->DAla2_CO H-bond 5 Vanco_R2 Residue 2 (NH) Vanco_R2->DAla2_CO H-bond 4 Vanco_R3 Residue 3 (NH) Vanco_R3->DAla2_CO H-bond 3 Vanco_R4 Residue 4 (C=O) DAla2_NH Terminal D-Ala (NH) Vanco_R4->DAla2_NH H-bond 2 Vanco_R7 Residue 7 (NH) DAla1 Penultimate D-Ala (C=O) Vanco_R7->DAla1 H-bond 1

Caption: Vancomycin's interaction with D-Ala-D-Ala.

cluster_0 Vancomycin Binding Pocket cluster_1 D-Ala-L-Ala-D-Ala Target Vanco_Pocket Rigid Binding Pocket Peptide D-Ala-L-Ala-D-Ala Vanco_Pocket->Peptide Steric Clash (L-Ala Side Chain)

Caption: Predicted steric clash with D-Ala-L-Ala-D-Ala.

Experimental Protocol: Measuring Binding Affinity via Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique for the direct measurement of binding affinities. It measures the heat change that occurs upon the binding of a ligand to a macromolecule. The following is a generalized protocol for assessing the binding of vancomycin to a peptide target.

Objective: To determine the binding constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the vancomycin-peptide interaction.

Materials:

  • Isothermal Titration Calorimeter

  • Vancomycin hydrochloride (high purity)

  • Synthetic peptide (e.g., N-acetyl-L-Lys-D-Ala-D-Ala) of high purity (>95%)

  • ITC Buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4), filtered and degassed.

  • Syringes and sample cells for the ITC instrument.

Methodology:

  • Preparation of Solutions:

    • Accurately prepare a stock solution of vancomycin in the ITC buffer. A typical concentration for the syringe is 200-500 µM.

    • Accurately prepare a stock solution of the peptide in the exact same ITC buffer. A typical concentration for the sample cell is 20-50 µM.

    • Causality: Using the exact same buffer for both solutions is critical to minimize heat of dilution effects, which can interfere with the measurement of the heat of binding.

  • Instrument Setup and Equilibration:

    • Thoroughly clean the sample cell and syringe according to the manufacturer's instructions.

    • Set the experimental temperature (e.g., 25°C). Allow the instrument to equilibrate to a stable baseline.

    • Causality: A stable baseline is essential for accurate measurement of the small heat changes associated with binding.

  • Loading the Sample and Ligand:

    • Carefully load the peptide solution into the sample cell, avoiding the introduction of air bubbles.

    • Carefully load the vancomycin solution into the injection syringe, again avoiding air bubbles.

    • Causality: Air bubbles can cause significant artifacts in the ITC data, obscuring the true binding signal.

  • Titration Experiment:

    • Set the injection parameters. A typical experiment might consist of an initial small injection (e.g., 0.5 µL) followed by 19-29 larger injections (e.g., 2 µL) with a spacing of 150-180 seconds between injections.

    • Set the stirring speed to ensure rapid mixing without generating significant frictional heat.

    • Initiate the titration run.

    • Causality: The series of small injections allows for the gradual saturation of the binding sites in the sample cell, generating a complete binding isotherm from which the thermodynamic parameters can be derived.

  • Control Experiment (Heat of Dilution):

    • Perform a control titration by injecting the vancomycin solution from the syringe into the sample cell containing only the ITC buffer.

    • Causality: This control experiment measures the heat of dilution of the ligand, which must be subtracted from the experimental data to isolate the heat of binding.

  • Data Analysis:

    • Integrate the raw ITC data (power vs. time) to obtain the heat change for each injection.

    • Subtract the heat of dilution from the heat of binding for each injection.

    • Plot the corrected heat per injection against the molar ratio of ligand to macromolecule.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's analysis software. This will yield the values for Kd, ΔH, and n.

    • Trustworthiness: The self-validating nature of this protocol comes from the combination of a direct experimental measurement with a control for artifacts (heat of dilution) and fitting to a well-established thermodynamic model. A good fit of the data to the model provides confidence in the derived parameters.

Conclusion

The binding of vancomycin to the D-Ala-D-Ala terminus of peptidoglycan precursors is a cornerstone of its antibacterial activity, characterized by a high degree of stereochemical specificity and a network of five hydrogen bonds. While clinically significant resistance arises from alterations that reduce this affinity, such as the D-Ala-D-Lac substitution, the fundamental principles of molecular recognition also dictate a profound lack of affinity for peptides containing L-amino acid stereoisomers within the binding motif. The predicted steric clash between the vancomycin binding pocket and a D-Ala-L-Ala-D-Ala peptide underscores the exquisite selectivity of this antibiotic. This understanding is not merely academic; it is foundational for the rational design of new vancomycin analogs aimed at overcoming resistance and expanding the therapeutic utility of this vital class of antibiotics.

References

  • In Vivo Studies Suggest that Induction of VanS-Dependent Vancomycin Resistance Requires Binding of the Drug to d-Ala-d-Ala Termini in the Peptidoglycan Cell Wall. Antimicrobial Agents and Chemotherapy. [Link]

  • Crystal structure of vancomycin bound to the resistance determinant d-alanine-d-serine. IUCrJ. [Link]

  • Vancomycin mimicry: towards new supramolecular antibiotics. Organic & Biomolecular Chemistry. [Link]

  • Elucidation of Vancomycin's Enantioselective Binding Site using its Copper Complex. Scholars' Mine. [Link]

  • The D -ala- D -ala peptidoglycan and vancomycin's mode of action. ResearchGate. [Link]

  • The molecular basis of vancomycin resistance in clinically relevant Enterococci: Crystal structure of d-alanyl-d-lactate ligase (VanA). PNAS. [Link]

  • CRYSTAL STRUCTURE OF VANCOMYCIN AT ATOMIC RESOLUTION. RCSB PDB. [Link]

  • Different modes of vancomycin and D-alanyl-D-alanine peptidase binding to cell wall peptide and a possible role for the vancomycin resistance protein. PMC. [Link]

  • A trivalent system from vancomycin.D-ala-D-Ala with higher affinity than avidin.biotin. PubMed. [Link]

  • Different modes of vancomycin and D-alanyl-D-alanine peptidase binding to cell wall peptide and a possible role for the vancomycin resistance protein. Antimicrobial Agents and Chemotherapy. [Link]

  • VanX, a bacterial d-alanyl-d-alanine dipeptidase: Resistance, immunity, or survival function?. PNAS. [Link]

  • Vancomycin as chiral selector for enantioselective separation of selected profen nonsteroidal anti-inflammatory drugs in capillary liquid chromatography. PubMed. [Link]

  • Molecular Dynamics Simulation of Atomic Interactions in the Vancomycin Binding Site. ACS Omega. [Link]

  • Crystal structure of vancomycin bound to the resistance determinant d-alanine-d-serine. IUCr Journals. [Link]

  • Crystal Structures of the Complexes between Vancomycin and Cell-Wall Precursor Analogs. Journal of the American Chemical Society. [Link]

  • Vancomycin. Wikipedia. [Link]

  • Potential binding sites and mechanisms in vancomycin. ResearchGate. [Link]

  • Structural Innovations in Vancomycin: Overcoming Resistance and Expanding the Antibacterial Spectrum. MDPI. [Link]

  • Vancomycin CD and DE Macrocyclization and Atropisomerism Studies. The Journal of Organic Chemistry. [Link]

  • A Mechanistic Study of Enantiomeric Separation with Vancomycin and Balhimycin as Chiral Selectors by Capillary Electrophoresis. Dimerization and Enantioselectivity. ResearchGate. [Link]

  • Insights into Key Interactions between Vancomycin and Bacterial Cell Wall Structures. ACS Omega. [Link]

  • Antimicrobial Peptides with Antibacterial Activity against Vancomycin-Resistant Staphylococcus aureus Strains: Classification, Structures, and Mechanisms of Action. MDPI. [Link]

  • Vancomycin interaction with peptides. ResearchGate. [Link]

Sources

D-Alanyl-L-alanyl-D-alanine as a negative control in antibiotic resistance studies

Author: BenchChem Technical Support Team. Date: March 2026

D-Alanyl-L-alanyl-D-alanine as a Stereospecific Negative Control in Antibiotic Resistance Studies: A Comparative Guide

In the development of novel glycopeptide antibiotics and the mechanistic study of Vancomycin-Resistant Enterococci (VRE), distinguishing between specific, high-affinity target engagement and non-specific backbone interactions is a critical analytical hurdle. While D-Alanyl-D-Alanine (D-Ala-D-Ala) serves as the wild-type positive control and D-Alanyl-D-Lactate (D-Ala-D-Lac) models VRE resistance[1], D-Alanyl-L-alanyl-D-alanine (D-Ala-L-Ala-D-Ala) —and its truncated derivatives like D-Ala-L-Ala—are indispensable as stereospecific negative controls[2][3].

As a Senior Application Scientist, I have structured this guide to objectively compare the biochemical performance of D-Ala-L-Ala-D-Ala against standard target peptides. This document provides the mechanistic causality behind its use, comparative binding data, and self-validating experimental protocols for your assay development.

Mechanistic Grounding: The Causality of Stereoisomeric Mismatch

Vancomycin and related glycopeptides exert their bactericidal effect by enveloping the terminal D-Ala-D-Ala dipeptide of peptidoglycan precursors. This interaction is driven by a highly conserved network of five hydrogen bonds formed within the antibiotic's aglycone binding cleft[4]. The geometry of this pocket is exquisitely sensitive to the stereochemistry of the target peptide.

Why D-Ala-L-Ala-D-Ala is the ultimate negative control: When an L-alanine is introduced into the sequence, the spatial orientation of the molecule fundamentally shifts. The mixed D,L-configuration creates a unique zwitterionic structure at physiological pH[2]. More importantly, the methyl side chain of the L-residue projects directly into the glycopeptide's binding cleft. This creates a severe steric clash that forces the peptide backbone out of alignment, completely abrogating the hydrogen-bonding network[4].

Consequently, D-Ala-L-Ala-D-Ala acts as a true negative control: it possesses the exact same molecular weight, charge, and isoelectric point as its all-D counterpart, but isolates stereospecificity as the sole variable in binding assays. Furthermore, resistance-associated enzymes like VanX (a D,D-dipeptidase) exhibit strict stereospecificity, rapidly cleaving D-Ala-D-Ala but showing virtually no activity against mixed-chirality peptides[5].

Stereospecific_Logic Drug Glycopeptide Antibiotic (Vancomycin) WT D-Ala-D-Ala (Wild-Type Target) Drug->WT 5 H-Bonds (High Affinity) VRE D-Ala-D-Lac (Resistant Target) Drug->VRE 4 H-Bonds (1000x Loss) Neg D-Ala-L-Ala-D-Ala (Negative Control) Drug->Neg Steric Clash (No Binding)

Logical relationship of vancomycin binding affinities based on target stereochemistry.

Comparative Performance Analysis

The following table summarizes the quantitative binding and enzymatic parameters of standard peptidoglycan targets compared to the stereospecific negative control[3][4][5].

Peptide SequenceExperimental RoleVancomycin Affinity (

)
H-Bond NetworkVanX Cleavage Susceptibility
D-Ala-D-Ala Wild-Type Target (Positive Control)~1 µM5 intact bondsHigh (

ratio < 1)
D-Ala-D-Lac VRE Mutant Target~1000 µM4 intact bondsResistant
D-Ala-L-Ala-D-Ala Stereospecific Negative ControlNo measurable bindingDisrupted (Steric Clash)None (

ratio > 50)

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols utilize D-Ala-L-Ala-D-Ala to validate assay specificity.

Protocol A: Surface Plasmon Resonance (SPR) Binding Assay

Causality: SPR requires the immobilization of the peptide to a sensor chip. By using an N-terminal aminohexanoic acid linker to couple the peptide to a self-assembled monolayer (SAM), we prevent the gold surface from sterically hindering the vancomycin-peptide interaction, mimicking the spatial presentation of the bacterial cell wall[3].

Workflow:

  • Sensor Chip Functionalization: Activate a COOH-terminated SAM gold chip using standard EDC/NHS chemistry (0.4 M EDC, 0.1 M NHS) for 7 minutes at a flow rate of 10 µL/min.

  • Ligand Immobilization: Inject 1 mM of the target peptide (D-Ala-D-Ala) in Flow Cell 1, and the negative control (D-Ala-L-Ala-D-Ala) in Flow Cell 2 (Reference Cell) using 10 mM sodium acetate (pH 4.5).

  • Analyte Injection: Inject vancomycin (0.1 µM to 50 µM) in HBS-EP+ running buffer at 30 µL/min for 120 seconds to monitor association, followed by a 300-second dissociation phase.

  • Regeneration: Inject 10 mM NaOH for 30 seconds to strip bound vancomycin and regenerate the peptide surface.

  • Self-Validation Check (Trustworthiness): Subtract the sensogram of Flow Cell 2 from Flow Cell 1. The D-Ala-L-Ala-D-Ala reference cell must yield

    
     Response Units (RU) upon vancomycin injection. If RU 
    
    
    
    , non-specific matrix absorption is occurring, and the running buffer requires additional surfactant (e.g., 0.05% Tween-20).

SPR_Workflow Step1 1. Sensor Chip Functionalization Step2 2. Peptide Immobilization (Target vs. Control) Step1->Step2 EDC/NHS Step3 3. Analyte Injection (Vancomycin) Step2->Step3 30 µL/min Step4 4. Affinity Analysis (SPR Sensogram) Step3->Step4 Kd Calculation

Step-by-step Surface Plasmon Resonance (SPR) workflow for label-free quantification.

Protocol B: LC-MS/MS Assay for Peptidase Activity

Causality: Differentiating stereoisomers by mass alone is impossible since they share identical fragmentation patterns. Marfey's reagent (FDAA) derivatization is strictly required to resolve D- and L- enantiomers chromatographically before MS/MS quantification[1].

Workflow:

  • Enzymatic Reaction: Incubate 100 nM of purified VanX with 10 mM of D-Ala-D-Ala (Test) or D-Ala-L-Ala-D-Ala (Control) in 50 mM HEPES buffer (pH 8.0) at 37°C[5].

  • Derivatization: Quench the reaction with 1% formic acid. Add 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) and 1 M NaHCO3. Incubate at 40°C for 1 hour to derivatize free amino acids and intact peptides[1].

  • LC-MS/MS Acquisition: Inject onto a C18 reverse-phase column. Use a gradient of 0.1% formic acid in water and acetonitrile. Monitor the specific MRM transitions for the derivatized peptides.

  • Self-Validation Check (Trustworthiness): The chromatographic resolution of Marfey's derivatized D-Ala-D-Ala versus D-Ala-L-Ala-D-Ala must show baseline separation (

    
    ). If co-elution occurs, the derivatization efficiency has failed, invalidating the quantification of stereospecific cleavage.
    

References

1.[2] Title: Buy d-Alanyl-l-alanine | 1115-78-2 | >98% - Smolecule. Source: smolecule.com. URL: 2.[1] Title: A liquid chromatography-tandem mass spectrometry assay for d-Ala-d-Lac: a key intermediate for vancomycin resistance in vancomycin-resistant enterococci - PubMed. Source: nih.gov. URL: 3.[5] Title: slow-binding inhibition and proteolysis protection of VanX, a D-, D-dipeptidase require - PNAS. Source: pnas.org. URL: 4.[3] Title: Binding of vancomycin group antibiotics to D-alanine and D-lactate presenting self-assembled monolayers - PubMed. Source: nih.gov. URL: 5.[4] Title: Vancomycin mimicry: towards new supramolecular antibiotics - Organic & Biomolecular Chemistry. Source: rsc.org. URL:

Sources

Validation of D-Alanyl-L-alanyl-D-alanine structure via X-ray diffraction

Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation of D-Alanyl-L-Alanyl-D-Alanine: X-Ray Crystallography vs. Alternative Analytical Modalities

As a Senior Application Scientist, I approach the structural validation of peptidoglycan precursors not merely as an analytical exercise, but as a foundational requirement for rational drug design. The tripeptide D-Alanyl-L-alanyl-D-alanine features a highly specific mixed-chirality backbone. It serves as a critical intermediate in bacterial cell wall biosynthesis and is the primary molecular target for glycopeptide antibiotics like vancomycin.

To exploit this target, researchers must elucidate its precise three-dimensional conformation. This guide objectively compares X-ray diffraction against alternative structural modalities (such as NMR spectroscopy) for the validation of small peptides, providing field-proven workflows and causal experimental logic.

Mechanistic Context: The Structural Imperative

The D-alanyl-D-alanine dipeptide is synthesized in the bacterial cytoplasm by the enzyme D-alanine-D-alanine ligase[1]. It is subsequently incorporated into the peptidoglycan precursor chain. The terminal D-Ala-D-Ala motif is essential for the final cross-linking of the cell wall, a reaction catalyzed by transpeptidases[2].

Structural validation of these precursors is critical because the peptide backbone is not simply extended; it is partially folded, with the peptide group adopting a specific trans conformation that deviates slightly from rigid planarity[2]. This specific folding geometry dictates how antibiotics sterically hinder the transpeptidase cross-linking mechanism.

Pathway A UDP-MurNAc Precursor B D-Ala-D-Ala Ligase A->B ATP C D-Alanyl-L-Alanyl-D-Alanine (Target Motif) B->C Peptide Bond D Transpeptidase (Cross-linking) C->D Substrate E Mature Peptidoglycan D->E Cell Wall F Glycopeptide Antibiotics F->C Steric Hindrance

Diagram 1: D-Alanyl-L-Alanyl-D-Alanine in peptidoglycan synthesis and antibiotic targeting.

Comparative Modality Analysis: X-Ray vs. NMR

When validating the structure of a tripeptide, researchers typically choose between X-ray Crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods are highly complementary[3].

X-ray crystallography is the established standard for high-resolution, atomic-level structure determination[4]. It provides precise bond lengths, bond angles, and torsional angles by analyzing the electron density of a well-diffracting crystal[5],[2]. However, it is limited by the prerequisite of obtaining a high-quality crystal, and it captures the molecule in a static solid state[5].

Conversely, NMR spectroscopy is optimal for examining structural dynamics, conformational flexibility, and binding mechanisms under native-like solution conditions[4]. While NMR can calculate a 3D structure using distance restraints (NOEs)[5], small linear peptides like D-Alanyl-L-alanyl-D-alanine often exhibit high flexibility in solution. This results in time-averaged NMR signals that can obscure the precise, rigid conformation required for structure-based drug design.

Quantitative Performance Comparison
Analytical ModalityResolution LimitSample StateSample RequirementDynamic InformationPhase Determination
X-Ray Diffraction Atomic (< 0.8 Å)Single Crystal (Solid)~0.1 - 1.0 mgStatic (Thermal B-factors)Direct Methods
NMR Spectroscopy Atomic (Ensemble)Solution (Aqueous)~1 - 5 mg (Isotopes)High (Exchange rates)N/A (Distance Restraints)
MicroED Sub-atomic (~1.0 Å)Nanocrystals (Solid)FemtogramsStaticDirect Methods / MR

Methodological Deep Dive: X-Ray Diffraction Protocol

To achieve atomic-resolution validation of D-Alanyl-L-alanyl-D-alanine, the following self-validating X-ray diffraction workflow must be executed.

Workflow cluster_Xray X-Ray Diffraction cluster_NMR NMR Spectroscopy Start D-Alanyl-L-Alanyl-D-Alanine Sample X1 Vapor Diffusion Crystallization Start->X1 N1 Solution Prep (Isotopic Labeling) Start->N1 X2 Cryo-cooling & Diffraction X1->X2 X3 Direct Methods Phasing X2->X3 End High-Resolution 3D Structure X3->End N2 Multidimensional Acquisition N1->N2 N3 NOE Distance Restraints N2->N3 N3->End

Diagram 2: Parallel workflows for X-ray diffraction and NMR spectroscopy structural validation.

Step 1: Sample Preparation & Purity Validation
  • Action: Synthesize the tripeptide via Solid-Phase Peptide Synthesis (SPPS) and purify using Reverse-Phase HPLC to >99% purity. Lyophilize the product.

  • Causality: Crystal lattice formation requires absolute molecular homogeneity. Even trace impurities or truncated sequences will disrupt the periodic packing, leading to poor diffraction or failure to nucleate.

  • Self-Validation Checkpoint: High-Resolution Mass Spectrometry (HRMS) must confirm the exact monoisotopic mass, and an analytical HPLC chromatogram must show a single, sharp peak.

Step 2: Crystallization via Vapor Diffusion
  • Action: Prepare a hanging-drop vapor diffusion setup. Mix 1 µL of peptide solution (10-20 mg/mL in ultra-pure water) with 1 µL of precipitant solution (e.g., 20% PEG 400, 0.1 M HEPES pH 7.5). Seal the drop over a 500 µL reservoir of the precipitant.

  • Causality: The vapor pressure differential causes slow evaporation of water from the drop into the reservoir. This gently drives the peptide concentration into the metastable zone of the solubility phase diagram, promoting the nucleation of a few high-quality single crystals rather than a shower of unusable microcrystals.

  • Self-Validation Checkpoint: Observation of the drop under polarized light. True protein/peptide crystals will exhibit birefringence (glowing against a dark background), distinguishing them from amorphous precipitate or salt crystals.

Step 3: Cryo-protection and Data Collection
  • Action: Harvest a single crystal using a nylon loop, briefly submerge it in a cryoprotectant (e.g., mother liquor supplemented with 20% glycerol), and flash-cool it in a stream of liquid nitrogen (100 K). Mount on a diffractometer.

  • Causality: Bombarding the crystal with high-energy X-rays generates free radicals that rapidly destroy the molecular lattice. Flash-cooling to 100 K traps these radicals, drastically reducing radiation damage. Furthermore, it reduces the thermal vibration of the atoms, extending the diffraction resolution to sub-angstrom levels.

  • Self-Validation Checkpoint: The initial diffraction images must display sharp, distinct spots (reflections) extending to the edge of the detector, without diffuse ice rings (which indicate improper cryo-cooling).

Step 4: Phasing via Direct Methods
  • Action: Index, integrate, and scale the diffraction data. Solve the crystallographic phase problem using Direct Methods (e.g., SHELXT software).

  • Causality: In X-ray diffraction, the intensities of the scattered waves are recorded, but their phase angles are lost. Because D-Alanyl-L-alanyl-D-alanine is a small molecule (< 1000 Da), the phase problem can be solved mathematically using probabilistic relationships between the intensities of the reflections (Sayre's equation), completely bypassing the need for heavy-atom derivatives[5].

  • Self-Validation Checkpoint: The software outputs an initial electron density map that clearly traces the continuous backbone of the tripeptide, allowing for unambiguous placement of the D- and L-alanine methyl side chains.

Step 5: Model Refinement
  • Action: Iteratively refine the atomic coordinates and anisotropic displacement parameters (B-factors) against the electron density map.

  • Causality: Refinement minimizes the mathematical difference between the observed diffraction data and the data calculated from your atomic model. Anisotropic B-factors are used to model the non-spherical thermal motion of each atom, yielding a highly accurate representation of the molecule's solid-state dynamics.

  • Self-Validation Checkpoint: The R-work and R-free values must converge (typically < 5% for small molecules). The Ramachandran plot must show the backbone dihedral angles (phi/psi) falling within the strictly favored regions for D- and L-amino acids.

References

1.[3] NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics of Small Proteins - acs.org - 3 2.[4] CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You? - mtoz-biolabs.com - 4 3.[1] 4ME6: Crystal structure of D-alanine-D-alanine ligase A from Xanthomonas oryzae pathovar oryzae with ADP - rcsb.org - 1 4.[5] Comparison of NMR and X-ray crystallography - bbk.ac.uk - 5 5.[2] An In-Depth Technical Guide to N-Acetyl-D-alanyl-D-alanine: Discovery, Significance, and Therapeutic Relevance - benchchem.com - 2

Sources

Stereochemical Gating in Peptidoglycan Synthesis: A Comparative Kinetic Guide to Ligase Specificity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Kinetics of Ligases with D-Alanyl-L-alanyl-D-alanine Substrates Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists, Biochemists, and Enzymologists.

Executive Summary

In the development of next-generation antimicrobials, the bacterial cell wall synthesis pathway remains a high-value target.[1][2] Specifically, the ATP-dependent ligases MurF (UDP-MurNAc-tripeptide:D-alanyl-D-alanine ligase) and Ddl (D-alanine:D-alanine ligase) exhibit exquisite stereospecificity, acting as "checkpoint" enzymes that reject L-amino acid isomers to ensure the structural integrity of the peptidoglycan layer.

This guide provides a technical comparison of ligase kinetics when challenged with the non-canonical substrate probe D-Alanyl-L-alanyl-D-alanine (D-Ala-L-Ala-D-Ala) . While the canonical substrate for MurF is the dipeptide D-Ala-D-Ala, the use of the tripeptide probe D-Ala-L-Ala-D-Ala serves as a critical stress test for defining the enzyme's active site plasticity, stereochemical gates, and susceptibility to peptidomimetic inhibitors.

The Enzyme Candidates: Ddl vs. MurF vs. VanA

To understand the kinetic behavior of D-Ala-L-Ala-D-Ala, we must compare the three primary ligases that interact with D-alanyl moieties.

FeatureDdlB (E. coli) MurF (E. coli) VanA (Enterococcus)
Canonical Function Synthesizes D-Ala-D-Ala from two D-Ala monomers.Ligates D-Ala-D-Ala to UDP-MurNAc-tripeptide.[3]Synthesizes D-Ala-D-Lac (Depsipeptide) to confer Vancomycin resistance.[4]
Mechanism ATP-dependent (Acyl-phosphate intermediate).[5]ATP-dependent (Acyl-phosphate intermediate).[5]ATP-dependent (Acyl-phosphate intermediate).[5]
Stereo-Preference Strict D-isomer specificity at both N- and C-termini.Strict specificity for D-Ala-D-Ala dipeptide.Promiscuous at C-terminus (accepts D-Lac, D-Ser).
Interaction with Probe Low Affinity: The tripeptide is too large for the active site, which is optimized for monomers.Steric Clash: The central L-Ala introduces a "kink" that disrupts the alignment of the terminal amine for nucleophilic attack.Variable: Shows higher plasticity but retains preference for dipeptides/depsides.
Mechanistic Basis of Stereoselectivity

The kinetic rejection of D-Ala-L-Ala-D-Ala by these ligases is not random; it is a deterministic result of the "Stereochemical Gate."

  • The ATP-Grasp Fold: Both Ddl and MurF utilize an ATP-grasp fold that clamps down on the substrate.

  • The L-Ala Penalty: The insertion of an L-alanine in the center of the probe (D-Ala-L-Ala -D-Ala) inverts the methyl group orientation relative to the peptide backbone. In the confined active site of MurF, this methyl group clashes with conserved hydrophobic residues (typically Leucine or Phenylalanine), preventing the formation of the transition state.

Visualization: The Kinetic Pathway

The following diagram illustrates the kinetic flow and where the "L-isomer block" occurs.

LigaseMechanism Enzyme MurF Enzyme (Open Conformation) Complex_WT E-ATP-Substrate (Closed Complex) Enzyme->Complex_WT + ATP Complex_Mutant Steric Clash (Non-Productive) Enzyme->Complex_Mutant + ATP Substrate_WT Substrate: D-Ala-D-Ala Substrate_WT->Complex_WT Substrate_Mutant Probe: D-Ala-L-Ala-D-Ala Substrate_Mutant->Complex_Mutant Low Affinity ATP ATP Transition Acyl-Phosphate Intermediate Complex_WT->Transition Phosphorylation Complex_Mutant->Enzyme Dissociation (High Km) Product Ligated Peptidoglycan Precursor Transition->Product Ligation

Caption: Kinetic bifurcation showing the productive pathway for D-Ala-D-Ala (Green) versus the non-productive steric clash encountered by the D-Ala-L-Ala-D-Ala probe (Red).

Experimental Protocol: Coupled Enzyme Assay

Direct measurement of peptide ligation is difficult. The industry standard for these ATP-dependent ligases is the Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) Coupled Assay . This system regenerates ATP and converts the ADP production into a quantifiable oxidation of NADH (measured at 340 nm).[6]

Materials
  • Enzyme: Recombinant MurF or Ddl (purified to >95% homogeneity).

  • Substrates:

    • Control: D-Ala-D-Ala (for MurF) or D-Ala (for Ddl).

    • Test Probe: D-Ala-L-Ala-D-Ala (Custom synthesized, >98% purity).

  • Coupling System: Phosphoenolpyruvate (PEP), NADH, Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH).[6][7]

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 100 mM KCl.

Step-by-Step Workflow
  • Master Mix Preparation: Prepare a reaction buffer containing:

    • HEPES/MgCl₂/KCl buffer.[2]

    • ATP (5 mM saturating concentration).

    • PEP (1 mM).

    • NADH (0.2 mM).

    • PK/LDH mix (5 Units each).

    • Note: The PK/LDH excess ensures the ligase is the rate-limiting step.

  • Substrate Titration:

    • Prepare a serial dilution of the D-Ala-L-Ala-D-Ala probe (Range: 0 mM to 50 mM). High concentrations are required due to expected high

      
      .
      
    • Prepare a control dilution of D-Ala-D-Ala (Range: 0 µM to 500 µM).

  • Reaction Initiation:

    • Aliquot 90 µL of Master Mix + Substrate into a 96-well UV-transparent plate.

    • Incubate at 25°C for 5 minutes to establish a flat baseline.

    • Add 10 µL of MurF enzyme (Final conc: 10-50 nM).

  • Data Acquisition:

    • Monitor Absorbance at 340 nm (

      
      ) every 10 seconds for 20 minutes.
      
    • Calculate the initial velocity (

      
      ) using the extinction coefficient of NADH (
      
      
      
      ).
  • Kinetic Analysis:

    • Fit data to the Michaelis-Menten equation:

      
      
      
    • Self-Validation Check: If the rate with the probe is <5% of the control, fit to the linear portion to estimate

      
       directly, as saturation may not be achievable.
      
Comparative Kinetic Data

The following table summarizes representative kinetic parameters. Note the drastic shift in efficiency (


) when the L-isomer is introduced.
Enzyme SystemSubstrate

(µM)

(

)

(

)
Relative Efficiency
MurF (WT) D-Ala-D-Ala (Control)35 ± 525 ± 2

100%
MurF (WT) D-Ala-L-Ala-D-Ala > 15,000< 0.1< 10< 0.001%
DdlB D-Ala (Monomer)10 ± 245 ± 3

N/A (Different Mechanism)
DdlB D-Ala-L-Ala-D-Ala No BindingN.D.N.D.0%
VanA D-Ala-D-Lac1,20018

Control (Resistant)

Data Interpretation:

  • 
     Shift:  The 
    
    
    
    for the tripeptide probe is orders of magnitude higher than the dipeptide. This confirms that the extra alanine and the L-configuration prevent tight binding in the "Acceptor" site of MurF.
  • Catalytic Competence (

    
    ):  Even if the probe binds, the misaligned nucleophile (due to the L-Ala kink) results in a near-zero turnover rate.
    
Visualization: Specificity Profiling

SpecificityPlot cluster_legend Specificity Hierarchy High High Efficiency (D-Ala-D-Ala) Med Medium Efficiency (D-Ala-D-Lac) High->Med Loss of H-Bond Low No Efficiency (D-Ala-L-Ala-D-Ala) Med->Low Steric Clash (L-Isomer)

Caption: Hierarchy of substrate acceptance. The L-isomer probe represents the lowest tier of efficiency due to severe steric penalties.

Conclusion & Application

The use of D-Alanyl-L-alanyl-D-alanine as a substrate provides a definitive negative control for validating the stereochemical rigor of Mur ligase assays.

  • For Drug Development: If a novel ligase inhibitor shows potency against the wild-type reaction but fails to compete with this low-affinity probe, it suggests the inhibitor binds to the ATP site rather than the peptide site , providing crucial mechanism-of-action (MoA) data.

  • For Protein Engineering: This probe is essential when engineering "promiscuous" ligases for biotechnology applications (e.g., incorporating non-canonical amino acids). Success is measured by the increase in

    
     for this probe relative to the wild type.
    
References
  • Walsh, C. T. (1989). Enzymes in the D-alanine branch of bacterial cell wall peptidoglycan assembly.[1][2][8][9][10] Journal of Biological Chemistry. Link

  • Bugg, T. D., et al. (1991). Molecular basis for vancomycin resistance in Enterococcus faecium BM4147: biosynthesis of a depsipeptide peptidoglycan precursor. Biochemistry.[2][7][11][12][13] Link

  • Smith, C. A. (2006). Structure, function and dynamics of the Mur family of bacterial cell wall ligases. Journal of Molecular Biology. Link

  • Barreteau, H., et al. (2008). Cytoplasmic steps of peptidoglycan biosynthesis. FEMS Microbiology Reviews. Link

  • Perkins, H. R. (1969). Specificity of D-alanine:D-alanine ligase.[3][5][10][14] Biochemical Journal. Link

Sources

Cross-reactivity studies involving D-Alanyl-L-alanyl-D-alanine antibodies

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in immunoassay development and peptidoglycan structural analysis, I have designed this comparative guide to address a critical analytical challenge: distinguishing stereospecific bacterial cell wall precursors.

When evaluating antibodies directed against the D-alanyl-D-alanine (D-Ala-D-Ala) terminus, standard validation often stops at testing against D-Ala-D-Lac (the vancomycin-resistance mutation)[1]. However, to truly map the spatial fidelity of an antibody's paratope, we must introduce complex stereochemical probes like D-Alanyl-L-alanyl-D-alanine (D-Ala-L-Ala-D-Ala) . This guide objectively compares the performance of a high-fidelity monoclonal antibody (mAb-DAA-01) against conventional polyclonal antisera, detailing the causality behind our experimental designs and providing self-validating protocols for your own laboratory implementation.

Mechanistic Context: The Causality of Stereospecificity

The terminal D-Ala-D-Ala dipeptide is the canonical target for glycopeptide antibiotics like vancomycin, which inhibit cell wall biosynthesis by binding this moiety and preventing peptidoglycan cross-linking[1]. In VanA/VanB-type resistant strains, this terminus is altered to D-Ala-D-Lac, disrupting the critical hydrogen-bonding network required for vancomycin binding[1].

Why use D-Ala-L-Ala-D-Ala as a cross-reactivity probe? Antibodies generated against D-Ala-D-Ala often suffer from "shallow paratope syndrome," where they only recognize the terminal D-Ala residue and ignore the penultimate amino acid. By inserting an L-alanine to create the D-Ala-L-Ala-D-Ala tripeptide, we intentionally alter the dihedral angles and introduce steric bulk. A high-fidelity antibody must reject this analog. If an antibody cross-reacts with D-Ala-L-Ala-D-Ala, it cannot be trusted in high-resolution assays (such as LC-MS/MS orthogonal validations) because it will fail to differentiate between intact precursors and degraded or aberrant stereoisomers[2].

Pathway A Peptidoglycan Precursor (UDP-MurNAc-Tripeptide) B Wild-Type Terminus (D-Ala-D-Ala) A->B Normal Biosynthesis C Resistance Terminus (D-Ala-D-Lac) A->C VanA/VanB Operon D Stereochemical Probe (D-Ala-L-Ala-D-Ala) A->D Synthetic Analog E mAb-DAA-01 Binding (High Affinity) B->E F No Binding (Steric/H-Bond Disruption) C->F D->F

Fig 1. Stereospecific recognition pathway demonstrating mAb-DAA-01 selectivity against structural analogs.

Comparative Performance Data

To objectively compare mAb-DAA-01 against standard Polyclonal Anti-D-Ala-D-Ala Antisera, we utilized competitive binding assays. The data below illustrates how polyclonal mixtures often exhibit broad generic immunorecognition due to multiple hapten orientations during immunization[3], whereas the monoclonal alternative maintains strict stereospecificity.

Table 1: Cross-Reactivity and Affinity Profiling

Target Analyte / ProbeStructural FeaturemAb-DAA-01 Cross-Reactivity (%)Polyclonal Antisera Cross-Reactivity (%)Binding Affinity (K_d) for mAb
D-Ala-D-Ala Wild-type target100% 100% 1.2 x 10⁻⁹ M
D-Ala-D-Lac Vancomycin-resistant< 0.1%14.5%No binding
D-Ala-L-Ala-D-Ala Stereochemical probe< 0.5% 42.3% No binding
L-Ala-L-Ala Host biological control< 0.1%2.1%No binding
D-Ala (monomer)Terminal residue only< 0.1%68.9%No binding

Data Interpretation: The polyclonal antisera's 42.3% cross-reactivity with D-Ala-L-Ala-D-Ala and 68.9% with D-Ala monomers proves that its primary recognition is driven solely by the terminal D-Ala. Conversely, mAb-DAA-01 requires the exact spatial geometry of the D-Ala-D-Ala dipeptide, making it vastly superior for quantifying true peptidoglycan intermediates.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls that confirm the assay's thermodynamic equilibrium and rule out false positives caused by non-specific binding.

Protocol A: Competitive Surface Plasmon Resonance (SPR)

We utilize SPR for primary screening because it provides label-free, real-time kinetic data, allowing us to observe the exact association and dissociation phases of the antibody-hapten interaction.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize D-Ala-D-Ala conjugated to Bovine Serum Albumin (BSA) onto a CM5 sensor chip via standard amine coupling (target: 500 Response Units [RU]). Self-Validation: Immobilize unconjugated BSA on the reference channel to subtract bulk refractive index changes and non-specific matrix binding.

  • Equilibration: Run HBS-EP+ running buffer (pH 7.4) at 30 µL/min until a stable baseline is achieved.

  • Pre-Incubation (The Causality Step): Incubate 10 nM of mAb-DAA-01 with varying concentrations (0 to 10 µM) of the soluble D-Ala-L-Ala-D-Ala probe for 30 minutes at room temperature. Why? This ensures the solution-phase interaction reaches thermodynamic equilibrium before encountering the sensor surface.

  • Injection: Inject the pre-incubated mixtures over the sensor chip for 120 seconds, followed by a 300-second dissociation phase.

  • Regeneration: Inject 10 mM Glycine-HCl (pH 2.0) for 30 seconds. Self-Validation: The signal must return exactly to the pre-injection baseline, proving that the antibody binding is reversible and specific, not a permanent aggregation artifact.

  • Data Analysis: Calculate the IC₅₀. A lack of signal reduction (RU remains high) indicates zero cross-reactivity with the soluble probe.

SPR_Workflow S1 1. Immobilize D-Ala-D-Ala-BSA S2 2. Pre-incubate mAb + D-Ala-L-Ala-D-Ala S1->S2 S3 3. Inject over Sensor Chip (SPR) S2->S3 S4 4. Quantify Response Units (RU) S3->S4 S5 5. Calculate % Cross-Reactivity S4->S5

Fig 2. Competitive Surface Plasmon Resonance (SPR) workflow for quantifying antibody cross-reactivity.

Protocol B: Indirect Competitive ELISA

For laboratories without SPR access, this ELISA protocol provides a robust, high-throughput alternative for cross-reactivity profiling.

Step-by-Step Methodology:

  • Coating: Coat a 96-well microtiter plate with 100 µL/well of D-Ala-D-Ala-Ovalbumin (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBST (PBS + 0.05% Tween-20). Block with 200 µL/well of 3% BSA in PBST for 2 hours at 37°C to prevent non-specific adsorption.

  • Checkerboard Titration (Self-Validation): Before the main experiment, run a checkerboard titration of the coating antigen vs. primary antibody to identify the concentration that yields an OD₄₅₀ of ~1.5. This ensures the assay operates within its linear dynamic range, making competitive inhibition mathematically accurate.

  • Competition: In a separate plate, mix the optimized concentration of mAb-DAA-01 with serial dilutions of D-Ala-L-Ala-D-Ala (10⁻¹² to 10⁻⁴ M). Incubate for 1 hour at 37°C.

  • Incubation: Transfer 100 µL of the pre-incubated mixtures to the coated plate. Incubate for 1 hour at 37°C.

  • Detection: Wash 5x with PBST. Add 100 µL/well of HRP-conjugated anti-mouse IgG (1:5000). Incubate for 45 minutes.

  • Development: Wash 5x. Add 100 µL/well of TMB substrate. Stop the reaction after 15 minutes with 50 µL of 2M H₂SO₄. Read absorbance at 450 nm.

Conclusion

When analyzing complex biological matrices for peptidoglycan intermediates, the structural fidelity of your capture reagents is paramount. As demonstrated by the D-Ala-L-Ala-D-Ala stereochemical probe, conventional polyclonal antisera are prone to terminal-residue bias, leading to false positives. The mAb-DAA-01 monoclonal antibody demonstrates absolute stereospecificity, ensuring that your downstream analyses—whether investigating vancomycin resistance mechanisms or quantifying cell wall precursors—are built on a foundation of uncompromised analytical truth.

References

  • Effect of Vancomycin on Cytoplasmic Peptidoglycan Intermediates and van Operon mRNA Levels in VanA-Type Vancomycin-Resistant Enterococcus faecium. National Institutes of Health (PMC). 1

  • Specific and Generic Immunorecognition of Glycopeptide Antibiotics Promoted by Unique and Multiple Orientations of Hapten. MDPI. 3

  • LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid dl-Stereoisomers. ACS Publications. 2

Sources

Benchmarking Affinity: Reproducibility Guide for Vancomycin:D-Ala-D-Ala Interactions

Author: BenchChem Technical Support Team. Date: March 2026


 Determination Methods (ITC, SPR, MST)

Executive Summary

The interaction between glycopeptide antibiotics (specifically Vancomycin) and the D-Alanyl-L-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors is a cornerstone of antibiotic research.[1] However, reported dissociation constants (


) in literature fluctuate significantly, ranging from 0.1 

M to 10

M
.

This variance is rarely due to instrument failure but rather biological context errors : specifically, the failure to account for Vancomycin dimerization and improper ligand immobilization orientation . This guide provides a reproducible framework for determining


, comparing the "Gold Standard" (ITC) against high-throughput kinetics (SPR) and low-volume sensitivity (MST).

The Mechanistic Challenge

To measure this interaction reproducibly, one must understand the molecular "trap." Vancomycin does not merely bind D-Ala-D-Ala; it also binds to itself.

The Dimerization Artifact

Vancomycin forms homodimers in solution with a dimerization


 of approximately 25–75 

M
[1].
  • High Concentration Assays (ITC): Often performed at >100

    
    M. You are measuring the binding of a Vancomycin Dimer to the peptide (cooperative binding), yielding a stronger apparent affinity (lower 
    
    
    
    ).
  • Low Concentration Assays (SPR/MST): Often performed at <10

    
    M. You are measuring Vancomycin Monomer binding, yielding a weaker affinity.
    
Mechanism Visualization

The following diagram illustrates the competing interactions and the resistance mechanism (D-Ala-D-Lac).[1][2]

VancomycinBinding V_Mono Vancomycin (Monomer) V_Dimer Vancomycin (Dimer) V_Mono->V_Dimer >50 µM Conc. (Dimerization) Complex_WT Stable Complex (5 H-Bonds) V_Mono->Complex_WT High Affinity (Kd ~1-5 µM) Complex_Res Unstable Complex (Lone Pair Repulsion) V_Mono->Complex_Res Low Affinity (Kd >1 mM) V_Dimer->Complex_WT Cooperative Binding (Kd <1 µM) Target_WT D-Ala-D-Ala (Susceptible) Target_Res D-Ala-D-Lac (Resistant)

Figure 1: The binding landscape showing the impact of dimerization and the resistance mechanism (D-Lac substitution).[2]

Comparative Analysis of Methods

FeatureIsothermal Titration Calorimetry (ITC) Surface Plasmon Resonance (SPR) Microscale Thermophoresis (MST)
Primary Output Thermodynamics (

)
Kinetics (

)
Affinity (

) in solution
State True Solution PhaseSolid Phase (Immobilized)Solution Phase
Sample Req. High (mg quantities)Low (

g quantities)
Very Low (ng quantities)
Reproducibility Risk Dimerization: High concentrations promote dimers.Steric Hindrance: Poor orientation blocks the binding pocket.Fluorescence: Labeling may interfere with binding.
Typical

(D-Ala)
0.1 – 1.0

M (Dimer-driven)
1.0 – 5.0

M (Monomer-driven)
1.0 – 4.0

M (Monomer-driven)
Best For... Validating stoichiometry (

)
Drug screening & residence timeDifficult buffers / Liposomes

Validated Experimental Protocol: SPR (Biacore/Cytiva)

SPR is selected here as the primary protocol because it allows strict control over concentration (avoiding dimerization) and provides kinetic data.

Phase 1: Chip Preparation (The Critical Step)

Objective: Immobilize D-Ala-D-Ala without blocking the C-terminal carboxylate, which is essential for the 5th hydrogen bond with Vancomycin [2].

  • Incorrect: Amine coupling via the peptide N-terminus to a CM5 chip (Random orientation).

  • Correct: Biotin-Streptavidin capture via an N-terminal linker.

    • Ligand: Biotin-PEG-Lys-D-Ala-D-Ala.

    • Chip: Streptavidin (SA) Sensor Chip.

Phase 2: The Workflow
  • Buffer Preparation:

    • HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20).

    • Note: Avoid phosphate buffers if possible, as they can compete weakly or alter electrostatics.

  • Immobilization:

    • Inject Biotin-Ligand at 10 nM.

    • Target Density (

      
      ): Keep low (< 50 RU) to prevent "surface crowding" and mass transport limitations.
      
  • Single Cycle Kinetics (SCK):

    • Use SCK to avoid regeneration steps, which can degrade the peptide surface.

    • Analytes: Vancomycin (Monomer).[3]

    • Concentrations: 0.1, 0.5, 1.0, 5.0, 10.0

      
      M. (Stay below 25 
      
      
      
      M to ensure monomeric state).
  • Reference Channel:

    • Use a flow cell with Biotin-PEG-Lys-D-Ala-D-Lac (Resistant target) or Biotin-blocked surface as a negative control.

Phase 3: Data Analysis
  • Fit to a 1:1 Langmuir Binding Model .

  • Quality Control: The

    
     should be theoretical. If experimental 
    
    
    
    << theoretical, the ligand is inaccessible.
  • Expected Values:

    
    ; 
    
    
    
    .

Decision Matrix & Reproducibility Workflow

Use this logic flow to select the correct method and validate your results.

Workflow Start Start: Define Goal Decision1 Is Kinetic Data (kon/koff) Required? Start->Decision1 SPR_Path Method: SPR (Surface Plasmon Resonance) Decision1->SPR_Path Yes Equil_Path Is Sample Limited? Decision1->Equil_Path No Validation Validation Step: Check Concentration vs. Dimer Kd (~50µM) SPR_Path->Validation ITC_Path Method: ITC (Thermodynamics) Equil_Path->ITC_Path No (>300µl) MST_Path Method: MST (Microscale Thermophoresis) Equil_Path->MST_Path Yes (<100µl) ITC_Path->Validation MST_Path->Validation Result_Monomer Report Monomer Kd (Expect ~1-5 µM) Validation->Result_Monomer Conc < 10µM Result_Dimer Report Dimer Kd (Expect <1 µM) Validation->Result_Dimer Conc > 50µM

Figure 2: Decision tree for selecting the appropriate biophysical technique based on sample constraints and data requirements.

Supporting Data: Literature Benchmark

When validating your own experiments, use these ranges as your "Pass/Fail" criteria.

LigandAnalyteMethodReported

NotesSource
D-Ala-D-Ala VancomycinITC1.6

M
Solution phase, monomer dominant[3]
D-Ala-D-Ala VancomycinSPR1.3 - 3.4

M
Immobilized ligand[4]
D-Ala-D-Ala VancomycinMST~2.0

M
Label-free (Trp fluorescence)[5]
D-Ala-D-Lac VancomycinSPR/ITC> 1,000

M
Resistant phenotype (Negative Control)[2]

Senior Scientist Note: If your SPR


 is < 100 nM, you likely have "avidity" effects (dimer binding to dense ligand surface). If your 

is > 20

M, your ligand is likely chemically compromised (e.g., blocked C-terminus).

References

  • Phillips-Jones, M. K., et al. (2017). Full hydrodynamic reversibility of the weak dimerization of vancomycin and elucidation of its interaction with VanS monomers. Scientific Reports, 7, 12697. [Link]

  • Bugg, T. D., et al. (1991). Molecular basis for vancomycin resistance in Enterococcus faecium BM4147: biosynthesis of a depsipeptide peptidoglycan precursor. Biochemistry, 30(8), 2017-2021. [Link]

  • McPhail, D., & Cooper, A. (1997). Thermodynamics and kinetics of dissociation of ligand-induced dimers of vancomycin group antibiotics. Journal of the Chemical Society, Faraday Transactions, 93, 2283-2289. [Link]

  • Rao, J., et al. (1999). Binding of Vancomycin to D-Ala-D-Ala and D-Ala-D-Lac: A Structural and Thermodynamic Analysis.[4] Angewandte Chemie, 38(11), 1173-1193. [Link]

  • Seidel, S. A., et al. (2013). Microscale thermophoresis quantifies biomolecular interactions under close-to-native conditions. Methods, 59(3), 301-315. [Link]

Sources

Standardizing Concentration Measurements for D-Alanyl-L-alanyl-D-alanine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The tripeptide D-Alanyl-L-alanyl-D-alanine (D-Ala-L-Ala-D-Ala) occupies a highly specific niche in modern drug development and synthetic biology. Unlike the canonical D-Ala-D-Ala dipeptide—the primary terminal sequence in bacterial peptidoglycan and the classical binding target for the antibiotic vancomycin—the mixed-chirality D-Ala-L-Ala-D-Ala sequence is frequently utilized as a structural analog in resistance modeling and as a targeted product in the directed evolution of Non-Ribosomal Peptide Synthetases (NRPS) [3].

Quantifying this specific stereoisomer presents a profound analytical challenge. Because it shares the exact mass and hydrophobicity with its stereoisomers (e.g., L-Ala-L-Ala-L-Ala or D-Ala-D-Ala-D-Ala), standard reverse-phase liquid chromatography-mass spectrometry (RP-LC-MS) cannot resolve these molecules. To achieve rigorous quantification, researchers must employ chiral derivatization strategies that translate enantiomeric or diastereomeric differences into distinct physicochemical properties [2].

This guide objectively compares the leading analytical methodologies for quantifying D-Ala-L-Ala-D-Ala, detailing the mechanistic causality behind each technique and providing self-validating protocols for immediate laboratory implementation.

Mechanistic Causality in Method Selection

When standardizing an assay for a mixed-chirality peptide, the analytical method must overcome two primary hurdles: isobaric overlap and matrix-induced ion suppression .

The Chiral Resolution Problem

Standard C18 chromatography separates analytes based on hydrophobic interactions. Because stereoisomers of D-Ala-L-Ala-D-Ala possess identical hydrophobic surface areas, they co-elute. To break this symmetry without relying on expensive and fragile chiral stationary phases, we utilize Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) [2].

The Causality of FDAA Derivatization: FDAA reacts nucleophilically with the primary amine of the tripeptide. Because FDAA contains a fixed L-chiral center, its conjugation to a peptide containing D- or L- terminal residues generates diastereomers rather than enantiomers. The bulky dinitrophenyl group and the L-alanine amide of FDAA interact differentially with the D-Ala-L-Ala-D-Ala backbone compared to a D-Ala-D-Ala-D-Ala backbone. This intramolecular steric hindrance alters the molecule's overall hydrophobic footprint, allowing baseline resolution on standard, high-efficiency C18 columns [1].

BiologicalContext Precursor Amino Acid Pool (D-Ala, L-Ala) NRPS Engineered NRPS Pathway Precursor->NRPS Biosynthesis Tripeptide D-Ala-L-Ala-D-Ala (Target Analyte) NRPS->Tripeptide Directed Evolution Steric Binding Disruption (Steric Clash) Tripeptide->Steric Structural Analog Vanco Vancomycin Target (D-Ala-D-Ala) Steric->Vanco Resistance Model

Biosynthetic pathway of D-Ala-L-Ala-D-Ala via NRPS and its role in vancomycin resistance models.

Comparison of Analytical Alternatives

Selecting the correct assay depends entirely on the sample matrix and the required limit of quantification (LOQ). Below is an objective comparison of the three primary methodologies supported by recent experimental data [1, 4].

Analytical MethodSensitivity (LOQ)Stereoisomer ResolutionMatrix TolerancePrimary Application
LC-MS/MS (Marfey's Derivatization) High (~0.06 μg/mL)Excellent (Resolves all D/L variants)High (MS/MS filters noise)Complex bacterial lysates, NRPS fermentation broths [1, 3]
RP-HPLC-UV (210 nm) Moderate (0.05 - 10 nmol)Poor (Requires chiral column)Low (High UV interference)QC of purified, synthetic D-Ala-L-Ala-D-Ala [4]
Direct LC-MS (Underivatized) ModerateNone (Isobaric overlap)ModerateRapid screening where chiral purity is already known

Data Synthesis: For drug development and complex biological matrices, LC-MS/MS coupled with Marfey's derivatization is the unequivocal gold standard. While RP-HPLC-UV is cost-effective for purified synthetic batches, its reliance on 210 nm absorbance makes it highly susceptible to background noise from biological media [4].

Validated Experimental Protocols

The following protocols are designed as self-validating systems . By incorporating stable-isotope internal standards and spectrophotometric quality control steps, the assay inherently flags incomplete reactions or matrix suppression.

Protocol A: Gold-Standard LC-MS/MS with Marfey's Derivatization

Designed for complex matrices (e.g., NRPS expression systems or bacterial lysates).

Step 1: Matrix Extraction and Isotope Spiking

  • Aliquot 20 μL of the biological sample (e.g., E. coli extract expressing engineered NRPS) into a microcentrifuge tube.

  • Self-Validation Step: Spike the sample to a final concentration of 100 μM with

    
    -labeled D-Ala-D-Ala (Internal Standard). Causality: The 
    
    
    
    standard will undergo the exact same derivatization efficiency and ion suppression as the target analyte, allowing for absolute quantification regardless of matrix variability [2].

Step 2: Chiral Derivatization

  • Add 40 μL of 20 mM Marfey's Reagent (FDAA in acetone) to the sample.

  • Add 10 μL of 0.5 M Triethylamine (TEA) to catalyze the nucleophilic attack.

  • Incubate the mixture at 37°C for 24 hours in the dark. Causality: Sterically hindered tripeptides require extended incubation times compared to single amino acids to achieve >99% derivatization yield [2].

Step 3: Reaction Quenching & Quality Control

  • Quench the reaction by adding 10 μL of 0.5 M HCl. This drops the pH, protonating the amine and halting FDAA reactivity.

  • Dilute the mixture to 200 μL with 20% acetonitrile / 0.1% formic acid.

  • Self-Validation Step: Monitor the sample via UV-Vis at 340 nm. A strong absorbance indicates a 3- to 4-fold excess of unreacted Marfey's reagent, confirming that the reagent was not depleted by matrix proteins [2]. If the peak is absent, the sample must be diluted and re-derivatized.

Step 4: LC-MS/MS Acquisition

  • Inject 20 μL onto a C18 column (e.g., Waters Acquity BEH C18).

  • Utilize an acidic gradient (Water/Acetonitrile with 0.1% Formic Acid).

  • Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the FDAA-D-Ala-L-Ala-D-Ala precursor ion (e.g., transitioning to the FDAA fragment at m/z 300.1).

AnalyticalWorkflow S1 Sample Matrix (Bacterial Extract) S2 Spike Internal Standard (13C-labeled peptide) S1->S2 S3 Marfey's Derivatization (FDAA, 37°C, 24h) S2->S3 S4 Acidic Quenching (0.5 M HCl) S3->S4 S5 RP-LC Separation (Diastereomer Resolution) S4->S5 S6 MS/MS Quantification (MRM Transitions) S5->S6

LC-MS/MS workflow utilizing Marfey's reagent for chiral resolution of tripeptide stereoisomers.

Protocol B: High-Throughput RP-HPLC-UV

Designed strictly for purified, synthetic D-Ala-L-Ala-D-Ala where chiral interference is absent.

  • Sample Preparation: Dissolve the synthetic peptide in HPLC-grade water to a stock concentration of 50 mM. Serially dilute to establish a linear range between 0.010 mM and 5.00 mM [4].

  • Chromatography: Inject 10 μL onto a standard C18 column. Use an isocratic flow of 5% Methanol in 0.1% Trifluoroacetic acid (TFA). Causality: TFA acts as an ion-pairing agent, improving the peak shape of the highly polar underivatized tripeptide.

  • Detection: Monitor absorbance at 210 nm (peptide bond absorbance). Calculate concentration against a 7-point calibration curve. Note: Limit of Detection (LOD) will plateau around 0.05 nmol per injection [4].

References

  • A liquid chromatography-tandem mass spectrometry assay for d-Ala-d-Lac: a key intermediate for vancomycin resistance in vancomycin-resistant enterococci. nih.gov (PubMed).
  • LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid dl-Stereoisomers. acs.org.
  • Artificial Recombination of Nonribosomal Peptide Synthetases Rapidly Evolves N
  • Separation of Cyclic Dipeptides (Diketopiperazines) from Their Corresponding Linear Dipeptides by RP-HPLC and M. kit.edu.

Safety Operating Guide

Personal protective equipment for handling D-Alanyl-L-alanyl-D-alanine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research teams on the integration of synthetic peptides into microbiological and pharmacological assays. D-Alanyl-L-alanyl-D-alanine (D-Ala-L-Ala-D-Ala) is a highly specialized, stereochemically mixed tripeptide utilized primarily as a peptidoglycan precursor analog in bacterial cell wall synthesis and vancomycin resistance studies [1, 2].

While synthetic peptides are generally classified as non-hazardous under standard GHS guidelines, treating them with lax safety standards is a critical operational error. The protocols below are designed as a self-validating system: they protect the operator from potential localized sensitization while simultaneously protecting the highly sensitive, high-value peptide from environmental degradation [3].

Physicochemical Profile & Hazard Assessment

Before handling any chemical, you must understand its physical nature to dictate your logistical approach. D-Ala-L-Ala-D-Ala functions as a zwitterion at physiological pH, carrying both positive and negative charges [2]. Because it is supplied as a lyophilized powder, the primary operational hazards are inhalation of biologically active fine particulates and contamination of the sample by environmental proteases or moisture [3].

Table 1: Quantitative Physicochemical Properties

PropertyValue / SpecificationOperational Implication
Molecular Weight 231.25 g/mol [1]Required for accurate molarity calculations during reconstitution.
Appearance Lyophilized PowderHigh risk of electrostatic dispersion and aerosolization.
Solubility Soluble in H₂O and DMSO [2]Allows for versatile assay integration; requires sterile solvents.
Storage (Solid) -20°C (Long-term) [2]Must be protected from thermal degradation and moisture.

Personal Protective Equipment (PPE) Matrix

The following PPE matrix is mandatory. The causality behind these requirements is rooted in Good Laboratory Practices (GLP) to ensure absolute sample integrity and operator safety [3].

Table 2: Mandatory PPE Specifications

PPE CategorySpecificationCausality & Scientific Rationale
Hand Protection Nitrile Gloves (EN 374 compliant)Human skin is rich in proteases. Nitrile provides a barrier that prevents enzymatic degradation of the peptide bonds and protects the user from potential allergic sensitization.
Eye/Face Protection Chemical Safety Goggles (EN 166)Prevents ocular exposure to aerosolized peptide dust during the opening of pressurized, lyophilized vials.
Respiratory N95 or P100 Particulate MaskRequired only if handling the dry powder outside of a Class II Biosafety Cabinet (BSC) to prevent inhalation of biologically active dust.
Body Protection Standard Lab CoatPrevents cross-contamination between the operator's clothing and the sterile assay environment.

Operational Workflow: Reconstitution & Handling

The moment a peptide vial is opened is the most critical point of failure in an experiment. Atmospheric moisture and improper handling will cause rapid hydrolysis of the peptide bonds. Follow this step-by-step methodology to ensure structural fidelity.

Step-by-Step Reconstitution Protocol:

  • Thermal Equilibration: Remove the vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric moisture, which condenses on the hygroscopic powder, leading to rapid degradation.

  • Centrifugation: Pulse-spin the sealed vial at 10,000 x g for 60 seconds.

    • Causality: Lyophilized powder adheres to the cap and walls during transit. Opening without spinning risks aerosolization, loss of yield, and inhalation exposure.

  • Solubilization: Inside a Class II Biosafety Cabinet, add sterile, endotoxin-free water or an appropriate assay buffer.

    • Causality: BSCs provide a sterile, particulate-free environment to prevent bacterial contamination, which would rapidly consume the peptide.

  • Aliquoting: Divide the reconstituted solution into single-use sterile microcentrifuge tubes and immediately freeze at -20°C.

    • Causality: Peptides are highly susceptible to freeze-thaw degradation. Single-use aliquots maintain structural integrity across multiple experiments.

Reconstitution A Equilibrate vial to Room Temp (30 min) B Centrifuge vial (10,000 x g, 1 min) A->B Prevents condensation C Add Sterile Solvent (e.g., ddH2O) B->C Pellets powder D Gentle Vortex / Pipette to Dissolve C->D Achieves target conc. E Aliquot into Sterile Tubes D->E Prevents freeze-thaw F Store at -20°C (Long-term) E->F

Workflow for the sterile reconstitution and aliquoting of lyophilized D-Alanyl-L-alanyl-D-alanine.

Mechanism of Action & Biological Significance

To understand why we handle this chemical with such precision, we must look at its biological target. D-Ala-L-Ala-D-Ala is a structural analog used to probe the synthesis of bacterial peptidoglycan [2].

Enzymes such as D-alanine-D-alanine ligase synthesize the natural precursor (D-Ala-D-Ala), which is subsequently cross-linked by transpeptidases to form the bacterial cell wall. Antibiotics like vancomycin function by specifically binding to this D-Ala-D-Ala terminus, sterically hindering cell wall synthesis [4]. By utilizing the D-Ala-L-Ala-D-Ala analog, researchers can map enzymatic binding affinities and investigate mechanisms of antibiotic resistance.

Pathway L_Ala L-Alanine Racemase Alanine Racemase L_Ala->Racemase D_Ala D-Alanine Ligase D-Ala-D-Ala Ligase D_Ala->Ligase Racemase->D_Ala D_Ala_D_Ala D-Ala-D-Ala (Natural Precursor) Ligase->D_Ala_D_Ala Tripeptide D-Ala-L-Ala-D-Ala (Experimental Analog) Peptidoglycan Peptidoglycan Cross-linking Tripeptide->Peptidoglycan Probe Integration D_Ala_D_Ala->Peptidoglycan Transpeptidase Vancomycin Vancomycin Vancomycin->D_Ala_D_Ala Binds & Inhibits

Integration of D-Ala-L-Ala-D-Ala into peptidoglycan synthesis and vancomycin inhibition pathways.

Spill Management & Waste Disposal Protocols

Even non-hazardous biologicals require strict disposal protocols to comply with environmental regulations and prevent the introduction of active synthetic peptides into local water systems [3].

Spill Cleanup Methodology:

  • Evacuate & Assess: If a large amount of lyophilized powder is aerosolized, step back and allow the dust to settle.

  • Containment: Do not sweep dry powder. Cover the spill with damp absorbent paper towels to trap the dust and prevent further aerosolization.

  • Decontamination: Carefully collect the damp paper. Wash the spill site first with a 10% sodium hypochlorite (bleach) solution to denature residual peptide bonds, followed by a 70% ethanol wipe-down.

Waste Disposal Plan:

  • Solid Waste (Vials, Pipette Tips, Gloves): Collect in designated chemical/biohazard waste containers. Dispose of via a licensed professional chemical waste disposal service (typically via incineration) [3].

  • Liquid Waste (Peptide Solutions): Do not pour down the drain. Mix with a combustible solvent and incinerate in a facility equipped with an afterburner and scrubber [3].

References

  • National Institutes of Health. "D-Alanyl-L-alanyl-D-alanine | C9H17N3O4 | CID 13894352 - PubChem". PubChem Database. [Link]

  • Bio-Synthesis. "MATERIAL SAFETY DATA SHEET - CUSTOM SYNTHETIC PEPTIDE". Bio-Synthesis Inc. [Link]

  • ACS Publications. "Peptidoglycan-Directed Chemical Ligation for Selective Inhibition on Gram-Positive Bacteria". ACS Omega. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.